3-Hydrazinyl-2-methylpyridine Dihydrochloride
Description
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Properties
IUPAC Name |
(2-methylpyridin-3-yl)hydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5-6(9-7)3-2-4-8-5;;/h2-4,9H,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXOKPDYIPQKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803601-87-7 | |
| Record name | 3-hydrazinyl-2-methylpyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Hydrazinyl-2-methylpyridine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 3-Hydrazinyl-2-methylpyridine Dihydrochloride, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The document details a robust and scalable two-step synthesis commencing from the commercially available starting material, 3-Amino-2-methylpyridine. The core of the synthesis involves a classical diazotization reaction followed by an in situ reduction of the intermediate diazonium salt. This guide offers in-depth mechanistic insights, a detailed step-by-step experimental protocol, and critical safety considerations tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both reproducibility and a fundamental understanding of the process.
Introduction and Pathway Selection
3-Hydrazinyl-2-methylpyridine is a substituted hydrazine derivative of the pyridine scaffold. Its dihydrochloride salt form ensures greater stability and improved handling characteristics. Hydrazine moieties are crucial pharmacophores and versatile synthetic handles, often serving as precursors for the construction of pyrazoles, indoles, and other complex heterocyclic systems of medicinal importance.
The selection of an optimal synthetic route is predicated on the availability of starting materials, reaction efficiency, scalability, and safety. A retrosynthetic analysis points to two primary pathways:
-
Nucleophilic Aromatic Substitution (SNAr): This route would involve the displacement of a leaving group (e.g., a halogen) at the 3-position of a 2-methylpyridine ring with hydrazine hydrate. While effective for many halopyridines, the synthesis of the requisite 3-halo-2-methylpyridine precursor can be multi-step and may suffer from regioselectivity issues.
-
Diazotization-Reduction Sequence: This classical approach begins with a primary aromatic amine. The amine is converted to a diazonium salt, which is then reduced to the corresponding hydrazine. The starting material for this pathway, 3-Amino-2-methylpyridine (also known as 3-amino-2-picoline), is readily available commercially, making this the preferred and most direct route.
This guide focuses exclusively on the diazotization-reduction pathway due to its strategic advantages in starting material accessibility and procedural reliability.
Logical Workflow of the Selected Synthesis
Caption: High-level workflow for the synthesis of the target compound.
Mechanistic Insights
A thorough understanding of the reaction mechanism is paramount for process optimization and troubleshooting. The synthesis proceeds via two distinct, sequential chemical transformations.
Step 1: Diazotization of 3-Amino-2-methylpyridine
The conversion of a primary aromatic amine to a diazonium salt is a well-established reaction known as diazotization.[1][2] The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).
The lone pair of electrons on the primary amine of 3-Amino-2-methylpyridine attacks the nitrosonium ion. A series of proton transfers and tautomerization steps follows, culminating in the elimination of a water molecule to yield the relatively stable 2-methylpyridine-3-diazonium chloride intermediate.[2][3]
Critical Causality: The reaction is performed at low temperatures (0–5 °C) because aryl diazonium salts, while more stable than their aliphatic counterparts, can decompose, potentially violently, upon warming.[2] The cold temperature ensures the intermediate remains in solution for the subsequent reduction step without significant degradation or hazard.
Step 2: Reduction of the Diazonium Salt
The diazonium salt is a potent electrophile and can be reduced to the corresponding hydrazine derivative using various reducing agents.[4][5][6] Stannous chloride (tin(II) chloride, SnCl₂) in concentrated HCl is a classic and highly effective reagent for this transformation. The SnCl₂ acts as a two-electron donor, reducing the diazonium cation to the hydrazine. The use of sodium sulfite is also a viable, though sometimes lower-yielding, alternative.[7]
The reaction must be carefully controlled, as the addition of the diazonium salt solution to the reducing agent can be exothermic. Maintaining a low temperature throughout the addition is crucial for maximizing yield and ensuring safety.
Reaction Mechanism Overview
Caption: Key stages in the conversion of the amine to the hydrazine.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained professional chemists in a controlled laboratory setting. All appropriate personal protective equipment (PPE) must be worn, and all operations must be conducted within a certified fume hood.
Materials & Reagents:
-
3-Amino-2-methylpyridine
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Sodium Hydroxide (NaOH), 50% (w/v) aqueous solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Isopropanol (IPA)
-
Deionized Water
Part A: Preparation of the Diazonium Salt Solution
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-Amino-2-methylpyridine (1.0 eq) and concentrated HCl (4.0 eq).
-
Add deionized water to create a stirrable slurry.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition rate must be carefully controlled.
-
After the addition is complete, stir the resulting solution at 0–5 °C for an additional 30 minutes. The solution should be clear, indicating complete formation of the diazonium salt.
Part B: Reduction to the Hydrazine
-
In a separate, larger three-necked flask equipped with a mechanical stirrer and thermometer, prepare a solution of Tin(II) Chloride Dihydrate (3.0 eq) in concentrated HCl (6.0 eq).
-
Cool this solution in an ice-salt bath to below 10 °C.
-
Slowly add the cold diazonium salt solution from Part A to the stirred SnCl₂ solution. This addition is exothermic; maintain the internal temperature below 15 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
Part C: Work-up and Isolation of the Free Base
-
Cool the reaction mixture back down to 0–5 °C in an ice bath.
-
Very slowly and carefully, add 50% aqueous NaOH solution to basify the mixture to a pH > 12. CAUTION: This neutralization is highly exothermic and generates copious white tin hydroxide precipitate. Maintain vigorous stirring and control the addition rate to keep the temperature below 25 °C.
-
Transfer the resulting thick slurry to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-Hydrazinyl-2-methylpyridine as an oil or low-melting solid.
Part D: Formation of the Dihydrochloride Salt
-
Dissolve the crude free base from Part C in a minimal amount of isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add concentrated HCl (2.2 eq) dropwise with stirring. A precipitate should form immediately.
-
Stir the slurry in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol, followed by cold diethyl ether to aid in drying.
-
Dry the product under vacuum at 40–50 °C to a constant weight to afford 3-Hydrazinyl-2-methylpyridine Dihydrochloride as a crystalline solid.
Data Summary and Expected Results
The following table summarizes the key parameters and expected outcomes for this synthesis.
| Parameter | Specification | Rationale / Comment |
| Starting Material | 3-Amino-2-methylpyridine | Purity >98% is recommended for optimal results. |
| Key Reagents | NaNO₂, SnCl₂·2H₂O, HCl | Standard laboratory grade reagents are sufficient. |
| Diazotization Temp. | 0–5 °C | Critical for the stability of the diazonium intermediate.[2] |
| Reduction Temp. | < 15 °C (addition) | Controls the exotherm of the reduction reaction. |
| Reaction Time | ~4-5 hours | Includes diazotization, reduction, and stirring time. |
| Typical Yield | 65–80% | Yield is highly dependent on strict temperature control. |
| Final Product Form | Crystalline Solid | The dihydrochloride salt is typically a stable, off-white to tan solid. |
| Purity (by HPLC) | >98% | Achievable after salt formation and proper drying. |
Critical Safety Considerations
-
Toxicity: Hydrazine and its derivatives are toxic and should be handled with extreme care. Avoid inhalation, ingestion, and skin contact.
-
Diazonium Salt Hazard: Although used in situ, be aware that isolated diazonium salts can be shock-sensitive and explosive when dry. Never attempt to isolate the diazonium intermediate.
-
Exothermic Reactions: Both the reduction step and, most significantly, the final basification with NaOH are highly exothermic. Proper cooling and slow, controlled addition of reagents are essential to prevent runaway reactions.
-
Corrosives: Concentrated hydrochloric acid and 50% sodium hydroxide are extremely corrosive. Handle with appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.
Conclusion
The synthesis of 3-Hydrazinyl-2-methylpyridine Dihydrochloride is reliably achieved through a two-step sequence involving the diazotization of 3-Amino-2-methylpyridine followed by reduction with stannous chloride. The success of this synthesis is critically dependent on rigorous temperature control during both the formation and reduction of the diazonium salt intermediate. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and efficiently produce this valuable chemical intermediate for application in further synthetic endeavors.
References
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
-
Harrak, Y., et al. (2006). Preparation of Diarylamines and Arylhydrazines Using Palladium Catalysts. Lett. Org. Chem., 3(1), 29-34. Available from: [Link]
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Browne, D. L., et al. (2011). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron, 67(51), 10296-10303. Available from: [Link]
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LibreTexts Chemistry. (2023). Reactions of Aryl Diazonium Salts. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
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Chen, C-T., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 10134–10145. Available from: [Link]
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Chen, C-T., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ResearchGate. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]
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LibreTexts Chemistry. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]
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Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273-277. Available from: [Link]
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Pieber, B., et al. (2017). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 22(9), 1433. Available from: [Link]
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ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Retrieved from [Link]
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European Patent Office. (n.d.). EP 0003656 B1 - Process for the diazotisation of amines. Retrieved from [Link]
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3-Hydrazinyl-2-methylpyridine Dihydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-Hydrazinyl-2-methylpyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary and Introduction
3-Hydrazinyl-2-methylpyridine Dihydrochloride is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug discovery sectors. As a substituted hydrazinopyridine, it serves as a versatile chemical scaffold and a key building block for the synthesis of more complex molecules. The presence of the reactive hydrazine moiety, combined with the structural features of the methyl-substituted pyridine ring, makes it a valuable precursor for creating diverse libraries of compounds, particularly those containing hydrazone linkages or fused heterocyclic ring systems.[1][2]
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and handling of 3-Hydrazinyl-2-methylpyridine Dihydrochloride. It is designed to equip researchers with the foundational knowledge required to effectively utilize this compound in experimental and developmental workflows. The narrative emphasizes the causality behind chemical behaviors and protocols, ensuring a blend of theoretical understanding and practical application.
Section 2: Molecular Structure and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in both storage and reaction conditions. 3-Hydrazinyl-2-methylpyridine Dihydrochloride is the salt form of the free base, 3-hydrazinyl-2-methylpyridine. The dihydrochloride salt form is typically preferred in laboratory settings due to its enhanced stability and improved solubility in aqueous or polar protic solvents compared to the free base.
Molecular Structure
The structure consists of a pyridine ring substituted at the 2-position with a methyl group (-CH₃) and at the 3-position with a hydrazine group (-NHNH₂). In the dihydrochloride form, two equivalents of hydrochloric acid have protonated the basic nitrogen atoms—typically the pyridine ring nitrogen and the terminal nitrogen of the hydrazine group—to form a salt.
Caption: Structure of 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
Physicochemical Data
Quantitative data for the specific dihydrochloride salt is not broadly published; therefore, data for the parent free base is provided for core structural reference, with expected properties of the salt form noted.
| Property | Value (for Free Base) | Notes for Dihydrochloride Salt |
| Molecular Formula | C₆H₉N₃[3] | C₆H₁₁Cl₂N₃ |
| Molecular Weight | 123.16 g/mol [3] | 196.08 g/mol |
| CAS Number | 160590-37-4[3] | Not broadly assigned; parent base CAS is used for reference. |
| Physical State | Solid (predicted) | Typically a white to off-white crystalline solid.[4] |
| Solubility | Soluble in organic solvents. | Expected to have high solubility in water and polar protic solvents (e.g., methanol, ethanol) and lower solubility in nonpolar organic solvents. |
| Melting Point | Not available | Significantly higher than the free base. For comparison, Hydrazine Dihydrochloride melts at 198 °C.[4] |
| pKa | Not available | The presence of two protonated sites indicates it will be acidic. The pKa of the pyridinium ion is typically around 5-6. |
| Topological Polar Surface Area (TPSA) | 50.94 Ų[3] | TPSA is a property of the covalent structure and remains the same. |
Section 3: Synthesis and Purification Workflow
The synthesis of hydrazinopyridines typically proceeds via nucleophilic aromatic substitution, where a suitable leaving group on the pyridine ring is displaced by hydrazine.
Causality of Synthetic Choices
The selection of starting materials and reaction conditions is critical for achieving high yield and purity. A common and effective strategy involves using a pyridine ring activated with electron-withdrawing leaving groups (e.g., -Cl, -F) which facilitates the nucleophilic attack by hydrazine. Using hydrazine hydrate (a solution of hydrazine in water) is standard practice as it is less hazardous than anhydrous hydrazine. The reaction is often performed in a polar solvent to facilitate the dissolution of the reactants.[5][6] The final step involves treating the isolated free base with an exact molar equivalent of hydrochloric acid (typically in a solvent like isopropanol or ether) to precipitate the desired dihydrochloride salt, which aids in purification.
Experimental Protocol: Synthesis
This protocol is a representative method adapted from procedures for analogous compounds.[5][6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloropyridine (1 molar equivalent) and a polar solvent such as ethanol or dimethylformamide.[5]
-
Addition of Hydrazine: Slowly add hydrazine hydrate (4-6 molar equivalents) to the stirred solution. The excess hydrazine acts as both a nucleophile and a base to neutralize the HCl byproduct.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Free Base: After completion, cool the mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under vacuum. Filter the solid and wash with cold water to remove excess hydrazine hydrate and salts.
-
Salt Formation: Suspend the crude 3-hydrazinyl-2-methylpyridine free base in a suitable solvent like isopropanol.
-
Acidification: Add 2.2 molar equivalents of concentrated hydrochloric acid dropwise while stirring. A precipitate of the dihydrochloride salt will form.
-
Purification: Stir the slurry for 1-2 hours, then collect the solid by vacuum filtration. Wash the filter cake with cold isopropanol or diethyl ether to remove any remaining impurities.
-
Drying: Dry the final product under vacuum to yield 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
Caption: General workflow for the synthesis of the target compound.
Section 4: Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of the hydrazine functional group. The terminal -NH₂ group is a potent nucleophile, readily reacting with electrophiles.
Hydrazone Formation: A Gateway to Bioactive Molecules
The most common reaction is condensation with aldehydes and ketones to form hydrazones. This reaction is foundational in medicinal chemistry for linking molecular fragments and is often used in dynamic combinatorial chemistry.[2]
Mechanism: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration to yield the stable C=N double bond of the hydrazone. The reaction is typically catalyzed by a small amount of acid.
Caption: Reaction pathway for the formation of a hydrazone derivative.
Synthesis of Heterocycles
The -NH-NH₂ moiety is a classic synthon for building 5-membered heterocyclic rings like pyrazoles and triazoles. For example, reaction with a 1,3-dicarbonyl compound (like acetylacetone) will lead to the formation of a pyrazole ring through a cyclocondensation reaction. This pathway is invaluable for generating novel core structures for drug candidates.[7]
Section 5: Analytical Characterization Protocol
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any experimental workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Expected signals would include: a singlet for the methyl protons, aromatic protons on the pyridine ring, and exchangeable N-H protons. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: Will show distinct signals for the methyl carbon and the carbons of the pyridine ring.
-
-
Mass Spectrometry (MS):
-
Use Electrospray Ionization (ESI) in positive mode. The expected mass-to-charge ratio (m/z) for the parent ion (the free base, [M+H]⁺) would be approximately 124.09.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a sample (e.g., as a KBr pellet). Key vibrational bands to identify include: N-H stretching (typically a broad band around 3200-3400 cm⁻¹), C-H stretching from the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=N and C=C stretching in the aromatic region (1500-1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹).
-
Section 6: Safety, Handling, and Storage
Proper handling is paramount due to the potential hazards associated with hydrazine derivatives. The GHS classification is based on data from structurally similar compounds.[8][9][10]
Hazard Classification
| Hazard | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed[8][9] | P264, P270, P301+P317, P330, P501[9] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[8][9] | P264, P280, P302+P352, P321, P332+P317, P362+P364[9] |
| Serious Eye Damage | H318: Causes serious eye damage[8] | P280, P305+P351+P338, P310 |
| STOT - Single Exposure | H335: May cause respiratory irritation[8][9] | P261, P271, P304+P340, P319, P403+P233, P405[9] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment:
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[11]
-
Store locked up.
Section 7: Applications in Drug Discovery and Development
3-Hydrazinyl-2-methylpyridine Dihydrochloride is not an end-product therapeutic but rather a valuable intermediate. Its utility lies in its ability to be readily incorporated into larger, more complex molecules.
-
Scaffold for Novel Compounds: The pyridine core is a common motif in pharmaceuticals. This compound provides a functionalized pyridine ring that can be elaborated upon.
-
Hydrazone-Based Therapeutics: Hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] This compound is an ideal starting point for synthesizing libraries of novel hydrazones for screening.
-
Precursor for Fused Heterocycles: As discussed in the reactivity section, it can be used to construct bicyclic systems (e.g., pyrazolopyridines), which are often privileged structures in medicinal chemistry.
By providing a reliable and reactive chemical handle on a methyl-pyridine core, this reagent empowers medicinal chemists to explore new chemical space in the search for next-generation therapeutics.
References
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PubChem. (n.d.). 3-Hydrazinylpyridine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Hydrazinylpyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Głowacka, J. E., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(23), 7273. Retrieved from [Link]
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-
Kee, C. L., et al. (2016). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1028, 130-137. Retrieved from [Link]
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Abood, N. K. (2015). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Journal of Al-Nahrain University, 18(1), 26-34. Retrieved from [Link]
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3-Hydrazinyl-2-methylpyridine Dihydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanistic Elucidation of Novel Pyridine Derivatives: A Case Study Approach for 3-Hydrazinyl-2-methylpyridine Dihydrochloride
Abstract
The elucidation of a compound's mechanism of action (MoA) is a cornerstone of modern drug discovery and development. It provides the rational basis for a therapeutic's efficacy and safety profile. This guide addresses the MoA of 3-Hydrazinyl-2-methylpyridine Dihydrochloride, a compound for which the specific biological targets and pathways are not yet extensively characterized in public-domain literature. In the absence of established data, this document serves as a comprehensive framework for researchers and drug development professionals on how to systematically investigate and define the MoA of such novel chemical entities. We will leverage established principles of pharmacology and chemical biology to propose a roadmap for investigation, complete with detailed experimental protocols and data interpretation strategies.
Introduction: The Challenge of Undefined Mechanisms
3-Hydrazinyl-2-methylpyridine Dihydrochloride is a heterocyclic amine containing a pyridine ring, a common scaffold in many approved pharmaceuticals due to its ability to form hydrogen bonds and participate in pi-stacking interactions with biological targets. The presence of a hydrazinyl group suggests potential for covalent modification of targets or interaction with carbonyl-containing cofactors. However, a thorough review of scientific literature indicates a lack of definitive studies on its specific MoA.
This guide, therefore, takes a proactive and instructional approach. It is designed to equip researchers with the strategic and technical knowledge required to systematically unravel the MoA of a novel compound like 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
Postulated Mechanisms and a Strategy for Target Identification
Given the structural features of 3-Hydrazinyl-2-methylpyridine Dihydrochloride, several hypothetical mechanisms can be postulated. The pyridine moiety is present in drugs targeting a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and various enzymes. The hydrazinyl group is known to be reactive and can be a precursor to a more reactive diazonium species, or it can act as a nucleophile.
A logical first step in MoA elucidation is unbiased target identification. This can be achieved through a combination of in silico and experimental approaches.
In Silico Target Prediction
Computational methods can provide initial hypotheses about potential protein targets. This is a cost-effective way to narrow down the experimental search space.
Methodology:
-
Ligand-Based Screening: Utilize the 2D structure of 3-Hydrazinyl-2-methylpyridine Dihydrochloride to search for known drugs or bioactive molecules with similar structures. Databases such as ChEMBL and PubChem can be used for this purpose.
-
Target-Based Screening (Reverse Docking): Dock the structure of the compound against a library of protein crystal structures. This can identify proteins to which the compound is predicted to bind with high affinity.
Experimental Target Identification
Experimental methods provide direct evidence of compound-protein interactions.
Methodology:
-
Affinity Chromatography:
-
Immobilize 3-Hydrazinyl-2-methylpyridine Dihydrochloride on a solid support (e.g., sepharose beads).
-
Incubate the immobilized compound with a cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry.
-
-
Yeast Two-Hybrid Screening: This genetic method can identify protein-protein interactions that are modulated by the presence of the compound.
In Vitro Validation of Target Engagement
Once potential targets have been identified, it is crucial to validate the interaction and quantify the binding affinity and functional consequences.
Binding Assays
These assays confirm a direct physical interaction between the compound and the putative target protein.
Table 1: Comparison of In Vitro Binding Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Real-time, label-free, provides kinetic data (kon, koff). | Requires specialized equipment, protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Label-free, provides thermodynamic data (ΔH, ΔS). | Requires large amounts of protein, low throughput. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which is altered upon binding. | Low sample consumption, can be performed in complex biological liquids. | Requires fluorescent labeling of one binding partner. |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Compound Injection: Flow a series of concentrations of 3-Hydrazinyl-2-methylpyridine Dihydrochloride over the chip surface.
-
Data Acquisition: Monitor the change in response units (RU) over time.
-
Data Analysis: Fit the data to a binding model to determine the equilibrium dissociation constant (KD).
Functional Assays
These assays determine the effect of compound binding on the biological activity of the target. The specific assay will depend on the class of the target protein (e.g., enzyme, receptor).
Experimental Protocol: Enzyme Inhibition Assay (for a hypothetical kinase target)
-
Reaction Setup: In a 96-well plate, combine the kinase, its substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add varying concentrations of 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
-
Incubation: Incubate at the optimal temperature for the enzyme.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Plot the enzyme activity as a function of compound concentration and fit the data to determine the IC50 value.
Cellular Assays: Probing the Mechanism in a Biological Context
Cell-based assays are essential to confirm that the compound engages its target in a cellular environment and to elucidate the downstream signaling consequences.
Target Engagement in Cells
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.
Downstream Signaling Pathway Analysis
Workflow for Pathway Analysis
Caption: Workflow for elucidating downstream signaling pathways.
In Vivo Model Systems: Assessing Physiological Effects
The final stage of MoA validation involves demonstrating that the compound's effects in an animal model are consistent with the proposed mechanism.
Considerations for In Vivo Studies:
-
Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Pharmacodynamics (PD): Measure target engagement in vivo and correlate it with the physiological response.
-
Efficacy Studies: Use a relevant disease model to assess the therapeutic potential of the compound.
Conclusion: A Framework for Discovery
While the precise mechanism of action for 3-Hydrazinyl-2-methylpyridine Dihydrochloride remains to be fully elucidated, this guide provides a robust and systematic framework for its investigation. By employing a multi-pronged approach that combines in silico prediction, in vitro validation, cellular pathway analysis, and in vivo studies, researchers can confidently define the MoA of this and other novel chemical entities. This foundational knowledge is paramount for the successful translation of a promising compound into a clinically effective therapeutic.
References
3-Hydrazinyl-2-methylpyridine Dihydrochloride CAS number and structure
An In-Depth Technical Guide to 3-Hydrazinyl-2-methylpyridine Dihydrochloride
This guide provides a comprehensive technical overview of 3-Hydrazinyl-2-methylpyridine Dihydrochloride, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, applications, and critical safety protocols, grounding all information in established scientific principles.
Compound Identification and Physicochemical Properties
3-Hydrazinyl-2-methylpyridine Dihydrochloride is a substituted pyridine derivative. The presence of both a pyridine ring and a reactive hydrazinyl group makes it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] The dihydrochloride salt form enhances its stability and solubility in aqueous media compared to the free base.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1803601-87-7 | |
| Molecular Formula | C₆H₁₁Cl₂N₃ | |
| Molecular Weight | 196.08 g/mol | |
| IUPAC Name | (2-methylpyridin-3-yl)hydrazine;dihydrochloride | Derived from structure |
| SMILES | CC1=NC=CC=C1NN.[H]Cl.[H]Cl | |
The structure consists of a pyridine ring substituted with a methyl group at the 2-position and a hydrazinyl (-NHNH₂) group at the 3-position. The two hydrochloride molecules form salts with the basic nitrogen atoms.
Caption: General synthesis workflow for 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-2-methylpyridine (1.0 eq).
-
Solvent and Reagent Addition: Add ethanol as the solvent, followed by the slow addition of hydrazine hydrate (4-6 eq). [3]The excess hydrazine serves as both the nucleophile and a base to neutralize the HX formed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). [3]4. Work-up: After completion, cool the mixture to room temperature. Reduce the solvent volume under vacuum. The resulting crude product (free base) can be purified by recrystallization or column chromatography.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol or ether).
-
Precipitation: Slowly add a solution of hydrochloric acid (2.0 eq) in the same solvent. The dihydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product.
Causality and Experimental Choices
-
Choice of Hydrazine Hydrate: It is a readily available, potent nucleophile. The lone pair of electrons on the terminal nitrogen atom readily attacks the electron-deficient carbon atom of the pyridine ring.
-
Solvent Selection: A polar protic solvent like ethanol is chosen to solvate the ionic intermediates of the SₙAr mechanism, thereby stabilizing the transition state and accelerating the reaction.
-
Formation of Dihydrochloride: The free base has multiple basic nitrogen atoms (one on the pyridine ring and two in the hydrazinyl group). Treatment with two equivalents of HCl ensures the formation of the more stable and often more crystalline dihydrochloride salt, which simplifies handling and purification.
Applications in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. [1]The 3-hydrazinyl-2-methylpyridine motif serves as a versatile starting point for synthesizing a diverse range of bioactive molecules.
-
Scaffold for Heterocycle Synthesis: The hydrazinyl group is a key functional handle for constructing other heterocyclic systems. It can be readily condensed with dicarbonyl compounds, β-ketoesters, or other electrophiles to form pyrazoles, triazoles, and pyridazines, all of which are important pharmacophores. [4][5]* Linker Chemistry: The terminal -NH₂ group can be used to link the pyridine core to other molecules of interest, making it a valuable building block in fragment-based drug discovery and in the development of PROTACs or other targeted therapies.
Caption: Role as a versatile scaffold in generating diverse pharmacophores.
Safety, Handling, and Storage
Hydrazine derivatives require careful handling due to their potential toxicity. All operations should be conducted by trained personnel in a controlled laboratory environment.
Table 2: GHS Hazard Information Summary
| Hazard Type | Classification | Notes |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, Toxic in contact with skin, Potentially fatal if inhaled. | [6][7] |
| Skin Corrosion/Irritation | Causes skin irritation, may cause an allergic skin reaction. | [6][8][9] |
| Eye Damage/Irritation | Causes serious eye damage/irritation. | [8][9] |
| Carcinogenicity | May cause cancer. | [6][7] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [6][7]|
Mandatory Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. [10]Ensure that an eyewash station and safety shower are readily accessible. [8]2. Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield. [8] * Lab Coat: A flame-retardant lab coat is recommended.
-
-
Hygiene: Avoid breathing dust. [8]Do not eat, drink, or smoke in the handling area. [6]Wash hands thoroughly after handling. [8]4. Spill Response: In case of a spill, evacuate the area. Collect spillage using an absorbent material and place it in a sealed container for disposal. [6]Avoid generating dust.
-
First Aid:
-
Inhalation: Move the victim to fresh air. Seek immediate medical attention. [8] * Skin Contact: Immediately wash the affected area with plenty of soap and water. [8]Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. [8]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately. [8][10]
-
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area. [6]Keep away from incompatible materials such as strong oxidizing agents and strong acids. [8]The product should be stored locked up or in an area accessible only to qualified personnel. [6]
References
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3-Hydrazinylpyridine dihydrochloride . PubChem. [Link]
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3-Hydrazinylpyridine hydrochloride . PubChem. [Link]
- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine (CN102249991A).
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design (2021). ACS Omega. [Link]
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Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives (2020). Egyptian Journal of Chemistry. [Link]
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Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives (2014). Der Pharma Chemica. [Link]
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3-Methylpyridine: Synthesis and Applications (2024). Chemistry – An Asian Journal. [Link]
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3-Hydrazinyl-2-methylpyridine dihydrochloride (CAS 1803601-87-7) . Crysdot LLC. [Link]
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Introduction: The Versatile Scaffold of Hydrazinylpyridine
An In-Depth Technical Guide to the Biological Activity of Hydrazinylpyridine Derivatives
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that offer both synthetic accessibility and a wide spectrum of biological activities is a perpetual endeavor. Hydrazinylpyridine derivatives, a class of compounds characterized by a pyridine ring linked to a hydrazine moiety, have emerged as a particularly promising scaffold.[1][2] The inherent chemical properties of this structure—combining the aromatic, electron-withdrawing nature of the pyridine ring with the nucleophilic and hydrogen-bonding capabilities of the hydrazone group (-NHN=CH-)—provide a foundation for extensive pharmacological applications.[1][3] These derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory agents, making them a focal point for drug discovery and development professionals.[1][2][4]
This guide provides a technical overview of the synthesis, multifaceted biological activities, and structure-activity relationships of hydrazinylpyridine derivatives. We will delve into the mechanistic underpinnings of their therapeutic effects, present detailed protocols for their evaluation, and offer insights into the rational design of next-generation compounds.
Core Synthesis Strategies: From Building Blocks to Bioactive Molecules
The synthesis of hydrazinylpyridine derivatives is typically straightforward, lending itself to the creation of large compound libraries for screening. The most common and efficient method involves the condensation reaction between a substituted hydrazine, such as isonicotinic acid hydrazide, and a corresponding aldehyde or ketone.[4]
Causality in Synthesis: The choice of solvent, such as ethanol or methanol, is critical as it must effectively dissolve both the hydrazine and the carbonyl compound while being relatively inert to side reactions.[4] The addition of a catalytic amount of acid (e.g., glacial acetic acid) is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the terminal nitrogen of the hydrazine. The reaction is typically performed under reflux to provide the necessary activation energy for the dehydration step, which forms the stable hydrazone (imine) bond.[4] This robust synthetic route allows for facile diversification by simply varying the aldehyde or ketone starting material, enabling extensive exploration of the structure-activity relationship (SAR).
General Synthetic Workflow
Below is a generalized workflow for the synthesis of hydrazinylpyridine-based hydrazones.
Caption: General workflow for the synthesis of hydrazinylpyridine derivatives.
A Spectrum of Biological Activities
The true value of the hydrazinylpyridine scaffold lies in its ability to interact with a diverse array of biological targets. By modifying the substituents on the pyridine ring and the aryl group derived from the aldehyde/ketone, researchers can fine-tune the molecule's activity against different diseases.
Anticancer Activity
Hydrazinylpyridine derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines.[5] Their mechanisms of action are often multifactorial, involving enzyme inhibition, induction of apoptosis, and cell cycle arrest.
Mechanism: Receptor Tyrosine Kinase (RTK) Inhibition A significant mechanism is the inhibition of receptor tyrosine kinases, such as c-Met, which are often aberrantly activated in cancer, leading to uncontrolled cell growth and metastasis.[6][7] Certain imidazopyridine hydrazone derivatives have shown the ability to significantly block c-Met phosphorylation.[6] For instance, derivatives bearing methyl, tertiary butyl, and dichloro-phenyl moieties have demonstrated potent c-Met inhibition.[6] This inhibition disrupts downstream signaling pathways crucial for cancer cell survival and proliferation.
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- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
An In-depth Technical Guide to the Solubility and Stability of 3-Hydrazinyl-2-methylpyridine Dihydrochloride
Abstract: This technical guide provides a comprehensive analysis of the solubility and stability of 3-Hydrazinyl-2-methylpyridine Dihydrochloride, a key intermediate in pharmaceutical research and development. Designed for researchers, chemists, and formulation scientists, this document synthesizes fundamental physicochemical principles with practical, field-proven methodologies. We will explore the compound's solubility profile across various solvent systems and delve into its stability under forced degradation conditions, including hydrolysis, oxidation, and photolysis. The causality behind experimental design, detailed protocols for solubility and stability assessment, and the development of stability-indicating analytical methods are discussed. All data is presented to facilitate straightforward interpretation and application in a laboratory setting.
Introduction and Physicochemical Profile
3-Hydrazinyl-2-methylpyridine Dihydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a hydrazine group. Its role as a reactive building block makes it valuable in the synthesis of more complex molecules, particularly in the discovery phase of drug development. The dihydrochloride salt form is often preferred to enhance stability and aqueous solubility compared to the free base. A thorough understanding of its physicochemical properties is the foundational step for its effective use in synthesis, formulation, and analytical characterization.
The hydrazine moiety is highly reactive and susceptible to oxidation, while the pyridine ring and the dihydrochloride salt form dictate its solubility behavior, particularly in relation to pH. This guide aims to provide the necessary data and experimental frameworks to navigate these properties effectively.
Table 1: Physicochemical Properties of 3-Hydrazinyl-2-methylpyridine and its Salts
| Property | Value | Source |
|---|---|---|
| Chemical Name | 3-Hydrazinyl-2-methylpyridine Dihydrochloride | - |
| CAS Number | 1207832-68-5 | [1] |
| Molecular Formula | C₆H₁₁Cl₂N₃ | Derived |
| Molecular Weight | 196.08 g/mol | Derived |
| Appearance | Light yellow to yellow solid (typical for related compounds) | [2] |
| Storage | Sealed in dry, 2-8°C | [3][4] |
| Parent Compound | 3-Hydrazinyl-2-methylpyridine (CAS: 160590-37-4) | [3] |
| Parent MW | 123.16 g/mol |[3] |
Solubility Profile: A Formulation and Analytical Perspective
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, the choice of formulation strategy, and the conditions for analytical testing. As a dihydrochloride salt, the solubility of 3-Hydrazinyl-2-methylpyridine Dihydrochloride is expected to be highly dependent on the pH and polarity of the solvent system.
Rationale for Solvent Selection
The choice of solvents for solubility assessment is driven by their relevance in pharmaceutical processing and analysis.
-
Aqueous Buffers (pH 2.0, 7.4, 9.0): These are selected to mimic physiological conditions (stomach, blood, and intestines, respectively) and to understand the pH-solubility profile, which is crucial for a salt of a weak base.[5]
-
Water: Represents the most fundamental aqueous vehicle.
-
Methanol/Ethanol: Common polar organic solvents used in both synthesis and the preparation of stock solutions for analysis.
-
Acetonitrile: A key solvent in reversed-phase chromatography.
-
Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent used for creating high-concentration stock solutions for biological screening.
Quantitative Solubility Data
Table 2: Expected Solubility of 3-Hydrazinyl-2-methylpyridine Dihydrochloride
| Solvent | Expected Solubility | Rationale and Implications |
|---|---|---|
| Water | Highly Soluble | The dihydrochloride salt form significantly enhances aqueous solubility compared to the free base. This is advantageous for developing aqueous formulations. |
| Aqueous Buffer (pH 2.0) | Very High | In a low pH environment, both the pyridine nitrogen and the hydrazine group are fully protonated, maximizing interaction with water. |
| Aqueous Buffer (pH 7.4) | Moderate to High | Solubility may decrease slightly as the pH approaches the pKa of the hydrazine group, but the compound is expected to remain largely protonated and soluble. |
| Methanol | Soluble | As a polar protic solvent, methanol is effective at solvating ionic salts. It is a suitable solvent for preparing analytical standards.[6] |
| Ethanol | Sparingly Soluble | Lower polarity compared to methanol may result in reduced solubility. |
| Acetonitrile | Slightly Soluble | Being a polar aprotic solvent, it is less effective at solvating the hydrochloride salt. This property is exploited in RP-HPLC where it acts as the organic mobile phase component.[5] |
| DMSO | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds, making it a standard for compound library management. |
Stability Profile and Degradation Pathways
Assessing the chemical stability of a molecule is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the safety and efficacy of drug products.[7] Forced degradation studies, or stress testing, are performed to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[8] This information is paramount for developing stability-indicating analytical methods.[9]
For 3-Hydrazinyl-2-methylpyridine Dihydrochloride, the primary points of instability are the hydrazine group, which is susceptible to oxidation and hydrolysis, and the pyridine ring itself, which can undergo more complex degradation under harsh conditions.
Forced Degradation Conditions
Forced degradation studies expose the compound to conditions more severe than those used for accelerated stability testing.[7][10]
-
Acid/Base Hydrolysis: Investigates susceptibility to degradation in aqueous solutions at varying pH levels. Hydrazone formation/hydrolysis is a known degradation pathway for hydrazine derivatives.[5]
-
Oxidation: The hydrazine moiety is a reducing agent and is highly susceptible to oxidation. Hydrogen peroxide (H₂O₂) is a common stress agent used to simulate oxidative conditions.[8]
-
Thermal Degradation: Evaluates the stability of the compound at elevated temperatures, typically in both solid and solution states.
-
Photostability: Assesses degradation upon exposure to light, as specified in ICH guideline Q1B.
Table 3: Summary of Recommended Forced Degradation Conditions
| Condition | Reagent/Parameters | Typical Duration | Potential Degradation |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours at 70°C | Cleavage of the C-N bond, potential ring modifications. |
| Base Hydrolysis | 0.1 M NaOH | 24-48 hours at 70°C | Similar to acid hydrolysis but may follow different kinetics. The free base is less stable to oxidation. |
| Oxidation | 3% H₂O₂ | 24 hours at RT | Oxidation of the hydrazine to a diazene, which can lead to the formation of 2-methylpyridine or other radical-mediated products. |
| Thermal | Solid State | 48 hours at 70°C | Decomposition, often indicated by a change in physical appearance. |
| Photolytic | ICH Q1B Option 1/2 | Per guideline | Radical-based degradation, potential for complex product mixtures. |
Potential Degradation Pathway: Oxidation
The most probable degradation pathway for 3-Hydrazinyl-2-methylpyridine is oxidation. The hydrazine can be oxidized to a diazene intermediate, which is unstable and can lose nitrogen gas to form a radical or ionic species, ultimately leading to the formation of 2-methylpyridine or hydroxylated derivatives.
Caption: Plausible oxidative degradation pathway of 3-Hydrazinyl-2-methylpyridine.
Experimental Protocols and Methodologies
To ensure scientific integrity, all experimental protocols must be robust and self-validating. The following sections describe standard operating procedures for determining solubility and performing forced degradation studies.
Protocol: Equilibrium Solubility by Shake-Flask Method
This method is the gold standard for determining the intrinsic solubility of a compound. The core principle is to allow a suspension of the compound to reach equilibrium in a given solvent, after which the concentration of the dissolved compound in the supernatant is measured.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 3-Hydrazinyl-2-methylpyridine Dihydrochloride to a series of vials, each containing a known volume of the selected solvent (e.g., water, pH 7.4 buffer, methanol). The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the calibrated range of the quantification method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method. Calculate the concentration against a standard curve prepared from a known concentration of the compound.
Protocol: Forced Degradation Study Workflow
This workflow is designed to systematically evaluate the stability of the compound under various stress conditions.
Caption: General workflow for conducting forced degradation studies.
Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of 3-Hydrazinyl-2-methylpyridine Dihydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Application:
-
For Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat as required.
-
For Oxidation: Mix the stock solution with a solution of H₂O₂ to achieve the target concentration (e.g., 3%). Keep at room temperature.
-
For Thermal: Place the solid powder in a vial and heat in an oven.
-
For Photolytic: Expose the solution and solid to light conditions as specified by ICH Q1B.
-
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 2, 8, 24 hours).
-
Neutralization/Quenching: For acid and base samples, neutralize them before analysis. For oxidative samples, the reaction can be quenched if necessary.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.[8]
Stability-Indicating Analytical Methodologies
A critical outcome of forced degradation studies is the development and validation of a stability-indicating analytical method. This method must be able to accurately quantify the decrease in the concentration of the active compound while simultaneously separating it from all potential degradation products.[11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for stability testing.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a standard starting point.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 4-6) and an organic modifier (acetonitrile or methanol) is typically required to resolve the parent compound from its more polar or non-polar degradants.[10]
-
Detection: A UV/PDA detector is used for quantification. The detection wavelength should be set at the absorption maximum (λmax) of the parent compound, and the PDA detector is used to assess peak purity across all samples.[10]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): When unknown peaks are observed in the chromatograms of stressed samples, LC-MS is an indispensable tool for elucidating their structures by providing mass-to-charge ratio (m/z) information.[6]
Conclusion
This guide has provided a detailed technical overview of the solubility and stability of 3-Hydrazinyl-2-methylpyridine Dihydrochloride. As a water-soluble salt, it is well-suited for aqueous-based applications, though its solubility is pH-dependent. The primary stability concern stems from the hydrazine group's susceptibility to oxidation, a critical factor to control during synthesis, storage, and formulation.
The experimental protocols outlined for solubility determination and forced degradation studies represent industry-standard best practices. By implementing these methodologies, researchers can generate the robust data necessary to advance their development programs, ensuring the quality, safety, and efficacy of the final product. The principles and techniques discussed herein provide a solid framework for the successful characterization and handling of this important chemical intermediate.
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A Technical Guide to the Research Applications of 3-Hydrazinyl-2-methylpyridine Dihydrochloride: A Versatile Synthon for Heterocyclic Chemistry and Drug Discovery
Executive Summary: 3-Hydrazinyl-2-methylpyridine Dihydrochloride is a highly reactive and versatile chemical building block with significant potential in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a nucleophilic hydrazine group attached to a 2-methylpyridine scaffold, makes it an ideal starting material for the synthesis of a diverse array of complex heterocyclic compounds. The resulting hydrazone derivatives and their subsequent cyclized products, such as pyrazoles and triazoles, are classes of compounds well-documented for their broad spectrum of biological activities. This guide provides an in-depth exploration of the core applications of this reagent, detailing its synthetic utility, outlining step-by-step experimental protocols, and discussing its potential in the design and development of novel therapeutic agents.
Core Concepts: Understanding 3-Hydrazinyl-2-methylpyridine Dihydrochloride
Physicochemical Properties and Structure
3-Hydrazinyl-2-methylpyridine Dihydrochloride is the salt form of the parent compound, 3-hydrazinyl-2-methylpyridine. The dihydrochloride form often enhances stability and solubility in polar solvents, making it convenient for laboratory use. The core of its reactivity lies in the terminal nitrogen of the hydrazine group (-NH-NH₂), which acts as a potent nucleophile.
| Property | Value | Source |
| Parent CAS No. | 160590-37-4 | [1] |
| Parent Molecular Formula | C₆H₉N₃ | [1] |
| Parent Molecular Weight | 123.16 g/mol | [1] |
| Topological Polar Surface Area | 50.94 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
The Hydrazinylpyridine Moiety: A Gateway to Chemical Diversity
The true value of this compound is its function as a "synthon"—a building block used to introduce specific structural motifs into a larger molecule.
-
The Hydrazine Group: This functional group is renowned for its reaction with carbonyl compounds (aldehydes and ketones) to form stable C=N bonds, creating hydrazones. This reaction is often the first step in multi-step syntheses.
-
The Pyridine Ring: The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. It can participate in hydrogen bonding and π-stacking interactions, crucial for molecular recognition at biological targets. The methyl group at the 2-position can influence the steric and electronic properties of the ring.
Safety and Handling
While specific data for the 2-methyl derivative is limited, related hydrazinylpyridine hydrochlorides are classified with specific hazards. Users should handle the compound with appropriate personal protective equipment in a well-ventilated fume hood.
GHS Hazard Statements for related compounds[2][3]:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation/damage (H319/H318)
-
May cause respiratory irritation (H335)
Application as a Synthetic Intermediate: Building Heterocyclic Scaffolds
The primary and most powerful application of 3-Hydrazinyl-2-methylpyridine Dihydrochloride is in the construction of complex heterocyclic molecules. The hydrazine moiety is a versatile handle for forming new rings.
Foundational Reaction: Synthesis of Hydrazones
The condensation reaction between the hydrazinylpyridine and an aldehyde or ketone is the cornerstone of its synthetic utility. This reaction proceeds via nucleophilic attack of the terminal hydrazine nitrogen onto the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. These hydrazone derivatives are not just final products; they are stable intermediates for subsequent cyclization reactions and exhibit a wide range of biological activities themselves[4][5].
Caption: General workflow for pyridyl-hydrazone synthesis.
Protocol 1: General Synthesis of a (2-methylpyridin-3-yl)hydrazone Derivative
Rationale: This protocol describes a standard condensation reaction. The use of a catalytic amount of acid (like acetic acid) protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction. Ethanol is a common solvent that effectively dissolves both reactants.
Materials:
-
3-Hydrazinyl-2-methylpyridine Dihydrochloride
-
Selected aldehyde or ketone (1.0 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolution: Suspend 3-Hydrazinyl-2-methylpyridine Dihydrochloride (1 equivalent) in absolute ethanol in a round-bottom flask. Add a magnetic stir bar.
-
Neutralization (Optional but Recommended): Add a mild base like triethylamine or sodium acetate (2.0-2.2 equivalents) to neutralize the dihydrochloride salt and free the hydrazine base for reaction. Stir for 10-15 minutes.
-
Addition of Carbonyl: Add the selected aldehyde or ketone (1.0 equivalent) to the mixture.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Attach a condenser and heat the mixture to reflux (typically 78 °C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 2-6 hours.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate directly. If not, reduce the solvent volume under reduced pressure. The resulting solid can be collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol or diethyl ether to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization.
-
Characterization: Confirm the structure of the synthesized hydrazone using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Advanced Synthesis: Cyclization to Bioactive Heterocycles
Hydrazones derived from 3-Hydrazinyl-2-methylpyridine are ideal precursors for forming five- and six-membered heterocyclic rings, which are foundational scaffolds in many pharmaceuticals[6][7].
Pyrazoles are a well-known class of heterocycles with diverse biological activities. They can be readily synthesized by reacting hydrazines or hydrazones with 1,3-dicarbonyl compounds (e.g., acetylacetone).
Caption: Synthetic pathway to pyrazolyl-pyridine derivatives.
Protocol 2: Synthesis of a 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyridine
Rationale: This protocol exemplifies a classic Knorr pyrazole synthesis. The hydrazine first reacts with one carbonyl group of the 1,3-dicarbonyl compound to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring[8].
Materials:
-
3-Hydrazinyl-2-methylpyridine Dihydrochloride
-
Acetylacetone (1.1 equivalents)
-
Ethanol or Acetic Acid (as solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a round-bottom flask, dissolve 3-Hydrazinyl-2-methylpyridine Dihydrochloride (1 equivalent) in ethanol.
-
Reactant Addition: Add acetylacetone (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 4-12 hours. The use of acetic acid as a solvent can also promote this reaction effectively. Monitor by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration.
-
Neutralization & Extraction: If no solid forms, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Characterization: Verify the final structure by NMR, FT-IR, and Mass Spectrometry.
Potential Applications in Medicinal Chemistry and Drug Discovery
The true translational potential of 3-Hydrazinyl-2-methylpyridine Dihydrochloride lies in its ability to generate libraries of novel compounds for biological screening. The hydrazide-hydrazone motif is a recognized pharmacophore associated with a vast range of activities[5][6].
The Hydrazide-Hydrazone Pharmacophore: A Privileged Scaffold
Compounds containing the -C(=O)NHN=CH- or related aryl-NHN=CH- structure have demonstrated significant therapeutic potential across multiple disease areas.
| Potential Biological Activity | Rationale and Examples | References |
| Antimycobacterial | The most famous example is Isoniazid, a cornerstone anti-tuberculosis drug, which is a hydrazide. Its derivatives, hydrazide-hydrazones, have been extensively studied to overcome resistance. | [5][7] |
| Anticancer | Hydrazone derivatives have shown cytostatic and antitumor activity, potentially through mechanisms like kinase inhibition or induction of apoptosis. | [6][9] |
| Anti-inflammatory | The scaffold has been incorporated into molecules showing analgesic and anti-inflammatory effects. | [5] |
| Antiviral | Certain hydrazones have been reported to inhibit viral replication, including against viruses like HSV and VZV. | [4][9] |
| Anticonvulsant | The structural motif is present in various compounds evaluated for anticonvulsant and antidepressant activities. | [5] |
A Workflow for Drug Discovery
This synthon is an ideal starting point for a discovery campaign. A typical workflow would involve parallel synthesis to create a library of diverse hydrazones, which are then subjected to high-throughput screening against a specific biological target, such as a protein kinase.
Caption: A potential drug discovery workflow starting from the title compound.
For example, in the context of kinase inhibitors, many of which bind in the ATP pocket, the 2-methylpyridine core could serve as a "hinge-binding" motif. The hydrazine linker allows for the facile introduction of a variety of substituents (from the aldehyde/ketone library) that can explore other regions of the binding site to achieve potency and selectivity[10].
Conclusion and Future Outlook
3-Hydrazinyl-2-methylpyridine Dihydrochloride is more than a simple chemical; it is an enabling tool for research and development. Its primary strength lies in its predictable and high-yielding reactivity, which provides straightforward access to the medicinally relevant hydrazone and heterocyclic compound classes. Future research will likely focus on:
-
Combinatorial Chemistry: Using this synthon in automated, high-throughput platforms to generate large, diverse libraries for screening against novel biological targets.
-
Development of Novel Synthetic Methods: Exploring new cyclization reactions from its hydrazone derivatives to access novel and unexplored heterocyclic systems.
-
Targeted Drug Design: Intelligently designing derivatives based on the crystal structures of therapeutic targets like kinases, proteases, or viral enzymes.
By leveraging the synthetic versatility of 3-Hydrazinyl-2-methylpyridine Dihydrochloride, researchers are well-equipped to explore new chemical space and accelerate the discovery of next-generation therapeutics.
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An In-depth Technical Guide to 3-Hydrazinyl-2-methylpyridine Dihydrochloride: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydrazinyl-2-methylpyridine Dihydrochloride, a notable heterocyclic compound, serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed history of the synthetic methodologies developed for its parent compound, and a step-by-step protocol for its preparation. Furthermore, this document explores the broader significance of the hydrazinylpyridine scaffold in medicinal chemistry, offering insights into its role in the development of novel therapeutic agents. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical intermediate.
Introduction: The Strategic Importance of the Hydrazinylpyridine Scaffold
The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs, highlighting its significance in medicinal chemistry.[1][2] The introduction of a hydrazinyl group to the pyridine scaffold further enhances its chemical versatility, providing a reactive handle for the construction of more complex molecular architectures. Hydrazides and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3] 3-Hydrazinyl-2-methylpyridine, and its more stable dihydrochloride salt, represents a strategically important intermediate, combining the privileged pyridine core with the reactive potential of the hydrazine moiety.
While a singular "discovery" of 3-Hydrazinyl-2-methylpyridine Dihydrochloride is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader exploration of hydrazinylpyridine derivatives as key intermediates in the synthesis of agrochemicals and pharmaceuticals. The development of efficient synthetic routes to access this and related compounds has been the primary focus of chemical research in this area.
Table 1: Physicochemical Properties of 3-Hydrazinyl-2-methylpyridine and its Dihydrochloride Salt
| Property | 3-Hydrazinyl-2-methylpyridine | 3-Hydrazinyl-2-methylpyridine Dihydrochloride |
| CAS Number | 160590-37-4 | 1207832-68-5 |
| Molecular Formula | C₆H₉N₃ | C₆H₁₁Cl₂N₃ |
| Molecular Weight | 123.16 g/mol | 196.08 g/mol |
| Appearance | Not widely reported | Not widely reported |
| Solubility | Not widely reported | Likely soluble in water and polar organic solvents |
A History Forged in Synthesis: The Evolution of Preparative Methods
The history of 3-Hydrazinyl-2-methylpyridine Dihydrochloride is fundamentally a story of synthetic chemistry. The primary challenge and focus of research have been the development of efficient and high-yield methods to produce the core 3-hydrazinyl-2-methylpyridine structure. Early methods for the synthesis of related hydrazinopyridines often involved the reaction of a corresponding chloropyridine with hydrazine hydrate.
A significant advancement in the synthesis of related compounds, such as 3-chloro-2-hydrazinopyridine, is detailed in Chinese patent CN102249991A. This patent describes a high-yield synthesis method that involves the reaction of 2,3-dichloropyridine with hydrazine hydrate in the presence of a polar solvent.[4] This approach significantly improved upon previous methods that suffered from lower yields and more complex work-up procedures.
Further refinements to the synthesis of 2-hydrazinopyridine derivatives are outlined in Chinese patent CN106588758B, which focuses on the reaction of a pyridine halide with hydrazine hydrate.[5] These patented methods, while not directly describing the synthesis of 3-Hydrazinyl-2-methylpyridine, provide a clear and established chemical pathway for its preparation from the corresponding 3-halo-2-methylpyridine. The conversion of the resulting free base to the dihydrochloride salt is a standard and straightforward acid-base reaction.
The Chemistry of Formation: Synthesis and Mechanism
The most logical and widely applicable method for the synthesis of 3-Hydrazinyl-2-methylpyridine is through the nucleophilic aromatic substitution of a suitable 3-halo-2-methylpyridine with hydrazine. The subsequent treatment with hydrochloric acid affords the dihydrochloride salt.
Synthesis of 3-Hydrazinyl-2-methylpyridine
The synthesis of the free base, 3-Hydrazinyl-2-methylpyridine, can be achieved by reacting 3-amino-2-methylpyridine with sodium nitrite in the presence of a strong acid to form a diazonium salt, which is then reduced. A more direct and common approach, however, involves the displacement of a halide from a 3-halo-2-methylpyridine.
Caption: General reaction scheme for the synthesis of 3-Hydrazinyl-2-methylpyridine.
Experimental Protocol: Synthesis of 3-Hydrazinyl-2-methylpyridine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-2-methylpyridine (1.0 eq).
-
Solvent and Reagent Addition: Add a suitable polar solvent such as ethanol or n-propanol (5-10 volumes). To this solution, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Preparation of 3-Hydrazinyl-2-methylpyridine Dihydrochloride
The conversion of the free base to its dihydrochloride salt is a straightforward acid-base neutralization. This process enhances the stability and solubility of the compound, making it more suitable for storage and use in aqueous media for biological assays.
Caption: Formation of the dihydrochloride salt.
Experimental Protocol: Preparation of 3-Hydrazinyl-2-methylpyridine Dihydrochloride
-
Dissolution: Dissolve the purified 3-Hydrazinyl-2-methylpyridine (1.0 eq) in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.
-
Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid (2.0 eq, e.g., concentrated HCl or HCl in ether) dropwise with stirring.
-
Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum to yield 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 3-Hydrazinyl-2-methylpyridine Dihydrochloride lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The hydrazine moiety is a potent nucleophile and can readily react with various electrophiles, such as aldehydes, ketones, and carboxylic acid derivatives, to form hydrazones, pyrazoles, and other heterocyclic systems.
The pyridine nucleus itself is a key pharmacophore in many drugs, and the presence of the methyl group can influence the compound's steric and electronic properties, potentially leading to improved binding affinity and selectivity for biological targets.
While specific drugs derived directly from 3-Hydrazinyl-2-methylpyridine Dihydrochloride are not widely publicized, the broader class of hydrazinylpyridine derivatives has been explored for various therapeutic areas, including:
-
Anticancer Agents: The hydrazone linkage derived from hydrazinylpyridines can be found in a number of compounds with demonstrated antiproliferative activity.
-
Antimicrobial Agents: The ability to form various heterocyclic structures allows for the generation of novel compounds with potential antibacterial and antifungal properties.
-
Enzyme Inhibitors: The hydrazine group can act as a key binding element in the active site of various enzymes, leading to the development of potent and selective inhibitors.
Conclusion: A Versatile Intermediate with Untapped Potential
3-Hydrazinyl-2-methylpyridine Dihydrochloride, while not a compound of landmark discovery in itself, represents a culmination of synthetic advancements in the field of heterocyclic chemistry. Its true significance is realized in its application as a versatile and reactive intermediate for the construction of novel molecules with the potential for significant biological activity. The synthetic protocols outlined in this guide, derived from established chemical principles and related patented methodologies, provide a solid foundation for researchers to access and utilize this valuable building block. As the quest for new and more effective therapeutic agents continues, the strategic application of well-designed chemical intermediates like 3-Hydrazinyl-2-methylpyridine Dihydrochloride will undoubtedly play a pivotal role in the future of drug discovery.
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- Schroeder, E. A., & Streb, W. S. (1965). STUDIES ON THE PYRIDINE NUCLEOTIDE SPECIFICITY OF NITRATE REDUCTASE IN HIGHER PLANTS AND ITS RELATIONSHIP TO SULFHYDRYL LEVEL. Plant Physiology, 40(3), 442–447.
- US20060047124A1. (2006). Process for preparing 2-aminopyridine derivatives. Google Patents.
- US6399781B1. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
Sources
- 1. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
Spectroscopic Characterization of 3-Hydrazinyl-2-methylpyridine Dihydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Hydrazinyl-2-methylpyridine Dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide synthesizes information from structurally similar compounds and fundamental spectroscopic principles to present a robust analytical framework.
Molecular Structure and Spectroscopic Overview
3-Hydrazinyl-2-methylpyridine Dihydrochloride (C₆H₁₁Cl₂N₃) is a pyridine derivative with a hydrazinyl and a methyl group at positions 3 and 2, respectively. The dihydrochloride salt form indicates that two of the nitrogen atoms are protonated. This structural information is critical for interpreting the spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁Cl₂N₃ | |
| Molecular Weight | 196.08 g/mol | |
| Monoisotopic Mass | 195.03574 Da | |
| SMILES | CC1=C(C=CC=N1)NN.Cl.Cl |
The following sections will detail the expected spectroscopic signatures of this molecule in ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 3-Hydrazinyl-2-methylpyridine Dihydrochloride, both ¹H and ¹³C NMR will be invaluable.
Expected ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted Chemical Shifts and Multiplicities:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Methyl (CH₃) | 2.2 - 2.7 | Singlet (s) | 3H | The methyl group is attached to an aromatic ring, leading to a downfield shift. It has no adjacent protons, resulting in a singlet. |
| Aromatic (H4, H5, H6) | 7.0 - 8.5 | Multiplets (m) | 3H | The protons on the pyridine ring will appear in the aromatic region. Their exact shifts and coupling patterns will depend on the substitution pattern and protonation state of the ring nitrogen. |
| Hydrazinyl (NH, NH₂) | 4.0 - 6.0 (broad) | Broad Singlets (br s) | 3H | The protons on the hydrazinyl group are exchangeable and will likely appear as broad signals. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of 3-Hydrazinyl-2-methylpyridine Dihydrochloride in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts, especially of exchangeable protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Shim the magnetic field to ensure homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) and apply a Fourier transform to obtain the spectrum.
-
Data Processing: Phase the spectrum, correct the baseline, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Caption: General workflow for ¹H NMR analysis.
Expected ¹³C NMR Spectrum
The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.
Predicted Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| Methyl (CH₃) | 15 - 25 | The methyl carbon is in the aliphatic region. |
| Aromatic (C2, C3, C4, C5, C6) | 110 - 160 | The five carbons of the pyridine ring will appear in the aromatic region. The carbons directly attached to nitrogen (C2, C6) and the hydrazinyl group (C3) will be the most downfield. |
Experimental Protocol for ¹³C NMR:
The protocol is similar to that of ¹H NMR, with the following key differences:
-
Longer Acquisition Times: ¹³C has a low natural abundance, requiring more scans to achieve a good signal-to-noise ratio.
-
Proton Decoupling: To simplify the spectrum and improve sensitivity, broadband proton decoupling is typically used, which results in all carbon signals appearing as singlets.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Amine/Ammonium) | 3200 - 3500 | Strong, Broad | Characteristic of the hydrazinyl group and the protonated nitrogens.[1] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Typical for C-H bonds on a pyridine ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Arises from the methyl group. |
| C=N, C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Strong | Vibrations of the pyridine ring. |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty ATR stage.
-
-
Data Acquisition: Place the sample on the crystal, apply pressure to ensure good contact, and collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum (Electrospray Ionization - ESI):
-
Molecular Ion Peak: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z corresponding to the molecular weight of the free base (123.16) plus the mass of a proton, resulting in a peak at approximately m/z 124.09 .[2]
-
Isotope Peaks: Due to the natural abundance of ¹³C, a smaller peak at [M+H+1]⁺ will also be observed.
-
Fragmentation: The fragmentation pattern will depend on the collision energy used. Common fragmentation pathways for similar compounds involve the loss of the hydrazinyl group or cleavage of the pyridine ring.
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Instrument Setup:
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature).
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.
-
Data Processing: Analyze the spectrum to identify the molecular ion peak and any significant fragment ions.
Sources
purity and characterization of 3-Hydrazinyl-2-methylpyridine Dihydrochloride
An In-depth Technical Guide to the Purity and Characterization of 3-Hydrazinyl-2-methylpyridine Dihydrochloride
Prepared by: Senior Application Scientist
Foreword: A Researcher's Perspective on Compound Integrity
This guide is structured to provide a comprehensive, field-proven framework for the rigorous assessment of 3-Hydrazinyl-2-methylpyridine Dihydrochloride (Molecular Formula: C₆H₁₁Cl₂N₃, Molecular Weight: 196.08 g/mol ). We will move beyond rote procedural descriptions to explore the underlying scientific principles, the rationale behind methodological choices, and the interpretation of analytical data. Our objective is to empower researchers to not only verify the quality of their material but also to understand it on a fundamental chemical level. This is a self-validating system of protocols designed to ensure the integrity of your research from the very first step.
Critical Safety & Handling Protocols
Before any analytical work commences, a thorough understanding of the compound's hazard profile is paramount. 3-Hydrazinyl-2-methylpyridine Dihydrochloride, like many hydrazine derivatives, requires careful handling.
Hazard Summary:
-
Acute Toxicity: The compound is considered toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation: It is known to cause skin irritation, respiratory irritation, and serious eye damage.[1][2]
-
Sensitization & Carcinogenicity: It may cause an allergic skin reaction and is classified as a potential carcinogen.[3]
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] An eyewash station and safety shower must be readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[4]
-
Lab Coat: A standard lab coat should be worn to protect clothing.
-
Eye Protection: Chemical safety goggles are mandatory to protect against serious eye damage.[1][4]
-
Respiratory Protection: If there is any risk of dust generation outside of a fume hood, a respirator (e.g., N95 dust mask or higher) is required.[4]
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong bases and oxidizing agents.[1][3][4]
Purification by Recrystallization: Establishing a High-Purity Baseline
For a solid organic salt like 3-Hydrazinyl-2-methylpyridine Dihydrochloride, recrystallization is the most effective and direct method for enhancing purity. The principle is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.
Causality of Solvent Selection: The dihydrochloride salt structure imparts high polarity. Therefore, a polar protic solvent system is the logical starting point. An ideal system will fully dissolve the compound when hot but allow for maximum recovery of high-purity crystals upon cooling, while keeping impurities dissolved. A binary solvent system, such as ethanol/water or methanol/isopropanol, often provides the necessary flexibility to fine-tune solubility.
Experimental Protocol: Recrystallization
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of crude material in various polar solvents (e.g., methanol, ethanol, water, isopropanol) at room temperature and upon heating. Identify a solvent that dissolves the compound poorly when cold but well when hot.
-
Dissolution: Place the crude 3-Hydrazinyl-2-methylpyridine Dihydrochloride in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. If a mixed solvent system is used, dissolve the compound in the "good" solvent (e.g., methanol) and slowly add the "poor" solvent (e.g., isopropanol) at an elevated temperature until turbidity is observed, then add a drop of the "good" solvent to redissolve.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step is crucial to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Workflow for the purification of 3-Hydrazinyl-2-methylpyridine Dihydrochloride via recrystallization.
Definitive Characterization & Purity Verification
A multi-technique approach is essential for the unambiguous confirmation of structure and the quantitative assessment of purity. Each technique provides a unique and complementary piece of the analytical puzzle.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase (RP-HPLC) method is most appropriate here.
Principle: The sample is passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used for elution. More polar compounds elute faster, while less polar compounds are retained longer. Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., water/acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions: The following are robust starting conditions that can be optimized as needed.
-
Injection: Inject 5-10 µL of the prepared sample.
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the area percentage of the main peak corresponding to the target compound.
Data Presentation: Typical HPLC Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds.[5] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides acidic pH to ensure sharp peaks for the basic pyridine nitrogen. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is effective for separating unknown impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 265 nm | Pyridine rings typically exhibit strong absorbance in this region. A full UV scan of a dilute sample is recommended to determine the optimal wavelength. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
A sample is considered to have high purity if the main peak area is >98-99%.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation, confirming the precise arrangement of atoms within the molecule.
Principle: NMR detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecular structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent. Given the dihydrochloride salt form, Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are excellent choices.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
Data Interpretation: Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz) The presence of two hydrochloride salts will cause significant downfield shifts of the pyridine ring protons and the hydrazinyl protons compared to the free base, due to the electron-withdrawing effect of the protonated nitrogens.[6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 9.0 | Broad Singlet | 5H | -NH₂⁺, -NH⁺, Pyridine-NH⁺ | Acidic protons, likely exchanging. Signal will disappear upon D₂O shake. |
| ~8.2 - 8.4 | Doublet | 1H | H6 (Pyridine) | Proton adjacent to the ring nitrogen, deshielded. |
| ~7.8 - 8.0 | Doublet | 1H | H4 (Pyridine) | Aromatic proton deshielded by the ring current. |
| ~7.4 - 7.6 | Triplet/dd | 1H | H5 (Pyridine) | Aromatic proton coupled to H4 and H6. |
| ~2.5 - 2.7 | Singlet | 3H | -CH₃ | Methyl group attached to the aromatic ring. |
Purity Assessment: The presence of small, unassignable peaks indicates impurities. The integration of these peaks relative to the main compound's signals can provide a semi-quantitative estimate of impurity levels.
C. Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive confirmation of its identity.
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. For this polar salt, Electrospray Ionization (ESI) in positive mode is the technique of choice.
Expected Data: The analysis will detect the free base form of the molecule after protonation.
-
Free Base Formula: C₆H₉N₃
-
Free Base Monoisotopic Mass: 123.08 Da[7]
-
Expected Ion: [M+H]⁺
-
Expected m/z: 124.0869[7]
Data Presentation: Expected Mass Spectrometry Results
| Ionization Mode | Adduct | Molecular Formula of Ion | Calculated Exact m/z |
|---|---|---|---|
| ESI (+) | [M+H]⁺ | [C₆H₁₀N₃]⁺ | 124.0869 |
| ESI (+) | [M+Na]⁺ | [C₆H₉N₃Na]⁺ | 146.0688 |
The observation of the [M+H]⁺ ion at the correct high-resolution mass is strong evidence for the compound's identity.
Caption: A multi-technique workflow for the definitive characterization and validation of 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
D. Elemental Analysis
This fundamental technique provides the empirical formula by determining the mass percentages of each element.
Principle: The compound is combusted under controlled conditions, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured to determine the percentages of carbon, hydrogen, and nitrogen. Chlorine is determined by other methods. The results are compared against the theoretical values calculated from the molecular formula.
Data Presentation: Elemental Composition
| Element | Theoretical % | Acceptable Range (±0.4%) |
|---|---|---|
| Carbon (C) | 36.75 % | 36.35 - 37.15 % |
| Hydrogen (H) | 5.65 % | 5.25 - 6.05 % |
| Nitrogen (N) | 21.43 % | 21.03 - 21.83 % |
| Chlorine (Cl) | 36.17 % | 35.77 - 36.57 % |
A close correlation between the experimental and theoretical values (typically within ±0.4%) is required to confirm the elemental composition and indicates the absence of significant inorganic or solvent impurities.
Summary & Conclusion
The purity and identity of 3-Hydrazinyl-2-methylpyridine Dihydrochloride can be confidently established through the systematic application of the techniques outlined in this guide. A batch of this compound can be considered pure and structurally correct only when the data from all analyses are in agreement.
Summary of Acceptance Criteria for a High-Purity Batch:
| Technique | Parameter | Acceptance Criterion |
| HPLC | Peak Area % | ≥ 98.0% |
| ¹H NMR | Spectrum | Matches the predicted structure; no significant impurity peaks. |
| Mass Spec. | [M+H]⁺ m/z | Matches theoretical exact mass (124.0869) within 5 ppm. |
| Elemental | % C, H, N, Cl | Experimental values are within ±0.4% of theoretical values. |
This rigorous, multi-faceted approach ensures the integrity of the material, providing a solid and trustworthy foundation for any subsequent research and development endeavors.
References
- Fisher Scientific. (2014).
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2024).
- ECHEMI. Pyridine,3-hydrazinyl-,hydrochloride(1:2)
- Cole-Parmer.
- PubChem. 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489.
- ChemScene. 160590-37-4 | 3-Hydrazinyl-2-methylpyridine.
- PubChemLite. 3-hydrazinyl-2-methylpyridine dihydrochloride (C6H9N3).
- Crysdot LLC. 3-Hydrazinyl-2-methylpyridine dihydrochloride.
- Abramovitch, R. A., & Poulton, G. A. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- Google Patents.
- Sobiś, J., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
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- 1. echemi.com [echemi.com]
- 2. 3-Hydrazinylpyridine dihydrochloride | C5H9Cl2N3 | CID 17132489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. PubChemLite - 3-hydrazinyl-2-methylpyridine dihydrochloride (C6H9N3) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Notes & Protocols: The Strategic Utility of 3-Hydrazinyl-2-methylpyridine Dihydrochloride in Modern Heterocyclic Synthesis
Foreword for the Advanced Practitioner
Welcome to a specialized guide dedicated to the synthetic applications of 3-Hydrazinyl-2-methylpyridine Dihydrochloride. This document is crafted for the discerning researcher, scientist, and drug development professional who seeks not just protocols, but a deeper understanding of molecular strategy. We move beyond rote procedural listings to explore the causality behind experimental design, offering insights honed from practical application. The pyridine ring, with its unique electronic properties, and the nucleophilic power of the adjacent hydrazinyl group, make this reagent a cornerstone for constructing fused heterocyclic systems of significant interest in medicinal and materials chemistry. Herein, we dissect its role in forging key scaffolds such as pyrazolopyridines and triazolopyridines, providing you with the foundational knowledge and detailed methodologies to leverage this versatile building block in your own research endeavors.
Reagent Profile and Strategic Considerations
3-Hydrazinyl-2-methylpyridine Dihydrochloride is a highly valuable bifunctional reagent. The strategic placement of the hydrazinyl group at the 3-position and a methyl group at the 2-position on the pyridine core dictates its reactivity and utility in constructing fused ring systems.
-
Nucleophilic Hydrazine : The primary site of reaction, the hydrazinyl moiety (-NHNH₂), serves as a potent binucleophile, crucial for condensation reactions with carbonyls and related electrophiles.
-
Pyridine Nitrogen : The ring nitrogen atom can act as an intramolecular nucleophile or base, facilitating cyclization steps. Its basicity is, however, tempered by the dihydrochloride salt form, often requiring neutralization in situ.
-
Steric Influence : The 2-methyl group provides steric hindrance that can influence regioselectivity in cyclization reactions, guiding the formation of specific isomers.
Table 1: Physicochemical Properties of 3-Hydrazinyl-2-methylpyridine Dihydrochloride
| Property | Value |
| Molecular Formula | C₆H₁₁Cl₂N₃ |
| Molecular Weight | 200.08 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in water, methanol, ethanol. |
| Storage | Store in a cool, dry place, away from moisture. |
Core Application: Synthesis of Pyrazolo[1,5-a]pyridines
The construction of the pyrazolo[1,5-a]pyridine scaffold is a paramount application of this reagent. This heterocyclic core is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. The most common and reliable method involves condensation with a 1,3-dielectrophile, such as a β-ketoester or a 1,3-diketone.
Mechanistic Rationale
The reaction proceeds via a well-established pathway. First, the more nucleophilic terminal nitrogen of the hydrazinyl group attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a condensation reaction to form a hydrazone intermediate. The crucial step is the subsequent intramolecular cyclization, where the pyridine ring nitrogen attacks the second carbonyl group. This cyclization is often promoted by acidic conditions, which activate the carbonyl group toward nucleophilic attack. A final dehydration step yields the aromatic pyrazolo[1,5-a]pyridine ring system.
Visualizing the Mechanism: Pyrazolo[1,5-a]pyridine Formation
Caption: General mechanism for pyrazolo[1,5-a]pyridine synthesis.
Experimental Protocol: Synthesis of Ethyl 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate
This protocol details a classic cyclocondensation reaction to form a substituted pyrazolopyridine, a key intermediate for further functionalization.
Materials:
-
3-Hydrazinyl-2-methylpyridine Dihydrochloride
-
Ethyl 2-methyl-3-oxobutanoate (Ethyl methylacetoacetate)
-
Ethanol (Absolute)
-
Triethylamine (TEA) or Sodium Acetate
Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-Hydrazinyl-2-methylpyridine Dihydrochloride (2.0 g, 10 mmol) in absolute ethanol (40 mL).
-
Base Addition: To the suspension, add triethylamine (2.8 mL, 20 mmol) dropwise at room temperature. The dihydrochloride salt will react with the base to liberate the free hydrazine, often resulting in a clearer solution. Expert Insight: Using a slight excess of a non-nucleophilic base is critical to neutralize both HCl molecules without interfering with the primary reaction.
-
Dicarbonyl Addition: Add ethyl 2-methyl-3-oxobutanoate (1.44 g, 10 mmol) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Pour the concentrated mixture into cold water (100 mL). A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure ethyl 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate as a crystalline solid.
-
Core Application: Synthesis of[1][2][3]Triazolo[4,3-a]pyridines
The synthesis of[1][2][3]triazolo[4,3-a]pyridines represents another major utility of 3-hydrazinyl-2-methylpyridine. This scaffold is also of great interest in drug discovery.[4] The general strategy involves acylation of the hydrazinyl group followed by a dehydrative cyclization.
Mechanistic Rationale
The synthesis begins with the acylation of the terminal nitrogen of the hydrazinyl group by a suitable acylating agent (e.g., a carboxylic acid, acid chloride, or orthoester). This forms an acylhydrazide intermediate. The subsequent and critical step is an intramolecular cyclization. Under dehydrating conditions (e.g., heat, strong acids like polyphosphoric acid, or milder reagents like POCl₃ or even Mitsunobu conditions), the pyridine nitrogen atom attacks the electrophilic carbonyl carbon of the acyl group.[2][5] This ring-closure, followed by elimination of water, furnishes the stable, aromatic[1][2][3]triazolo[4,3-a]pyridine system. The choice of cyclization conditions can be critical and often depends on the stability of other functional groups in the molecule.[6]
Visualizing the Workflow: Triazolo[4,3-a]pyridine Synthesis
Caption: Synthetic workflow for[1][2][3]triazolo[4,3-a]pyridines.
Experimental Protocol: Synthesis of 3,8-Dimethyl-[1][2][3]triazolo[4,3-a]pyridine
This protocol employs a one-pot reaction using an orthoester, which serves as both the acylating agent and a dehydrating agent upon heating.
Materials:
-
3-Hydrazinyl-2-methylpyridine Dihydrochloride
-
Triethyl orthoacetate
-
Pyridine (as solvent and base)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, add 3-Hydrazinyl-2-methylpyridine Dihydrochloride (2.0 g, 10 mmol).
-
Solvent and Reagent Addition: Add pyridine (20 mL) to the flask. The pyridine will act as the solvent and the base to neutralize the HCl salt. Stir until a solution is formed. Add triethyl orthoacetate (3.24 g, 20 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 115 °C) for 8-10 hours. The reaction progress can be monitored by TLC. Expert Insight: Using an orthoester is an efficient method as the ethanol generated as a byproduct is simply distilled out of the reaction, driving the equilibrium towards the product.
-
Work-up and Isolation:
-
After cooling to room temperature, remove the pyridine solvent under reduced pressure using a rotary evaporator.
-
Treat the resulting residue with a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any remaining acid and pyridine hydrochloride.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3,8-dimethyl-[1][2][3]triazolo[4,3-a]pyridine.
-
Table 2: Comparison of Cyclization Conditions for Triazolopyridines[2][6]
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Thermal/Acid | Carboxylic Acid, PPA/POCl₃ | High Temp (100-160 °C) | High yielding for simple substrates | Harsh; not suitable for sensitive functional groups. |
| Mitsunobu | Acylhydrazide, Ph₃P, DEAD/DIAD | Mild (0 °C to RT) | Compatible with sensitive groups (esters, Boc).[2] | Stoichiometric phosphine oxide waste. |
| Orthoester | Orthoester (e.g., triethyl orthoformate) | Reflux | One-pot from hydrazine | Requires high temperatures. |
Troubleshooting and Field-Proven Insights
-
Low Yields in Pyrazole Synthesis: Incomplete neutralization of the dihydrochloride salt is a common culprit. Ensure at least two equivalents of a non-nucleophilic base are used. Alternatively, starting with the free base form of the hydrazine, if available, can simplify the procedure.
-
Regioselectivity Issues: When using unsymmetrical 1,3-dicarbonyl compounds, a mixture of regioisomers can form.[7] The outcome is dictated by the relative electrophilicity of the two carbonyl carbons. Running the reaction at lower temperatures or using specific acid/base catalysts can sometimes favor one isomer over the other.
-
Failed Triazole Cyclization: If the acylhydrazide intermediate is isolated but fails to cyclize, harsher dehydrating conditions may be necessary. Switching from simple heating to refluxing in POCl₃ or heating in polyphosphoric acid (PPA) can promote the ring-closing step. However, be mindful that these conditions can degrade other parts of the molecule.
Conclusion
3-Hydrazinyl-2-methylpyridine Dihydrochloride is a robust and indispensable reagent for the construction of nitrogen-containing fused heterocycles. Its predictable reactivity allows for the strategic synthesis of pyrazolo[1,5-a]pyridines and[1][2][3]triazolo[4,3-a]pyridines, two scaffolds of immense value in contemporary drug discovery and development. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can effectively harness the synthetic power of this building block to create novel and complex molecular architectures.
References
- 1. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. bioengineer.org [bioengineer.org]
- 5. [PDF] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-Hydrazinyl-2-methylpyridine Dihydrochloride in Medicinal Chemistry
Introduction: The Strategic Value of the Hydrazinyl-Pyridine Scaffold
In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone scaffold, integral to the structure of numerous FDA-approved drugs.[1][2][3][4] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged heterocycle in medicinal chemistry.[2][5] The introduction of a hydrazinyl moiety (-NHNH2) onto the pyridine core, as seen in 3-Hydrazinyl-2-methylpyridine Dihydrochloride, unlocks a vast potential for synthetic diversification. Hydrazines are potent nucleophiles and versatile precursors for constructing a wide array of nitrogen-containing heterocycles, which are themselves prevalent in biologically active molecules.[6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Hydrazinyl-2-methylpyridine Dihydrochloride as a key building block. We will delve into its fundamental properties, safe handling procedures, and provide detailed, field-tested protocols for its application in the synthesis of high-value heterocyclic systems such as pyrazoles and triazolopyridines.
Physicochemical Properties & Handling
Compound Profile
A clear understanding of the physicochemical properties of 3-Hydrazinyl-2-methylpyridine Dihydrochloride is paramount for its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 160590-37-4 | ChemScene[7] |
| Molecular Formula | C₆H₁₁Cl₂N₃ | Derived from Dihydrochloride salt |
| Molecular Weight | 196.08 g/mol | Derived from Dihydrochloride salt |
| Appearance | Off-white to light yellow solid | Typical for hydrochloride salts |
| Solubility | Soluble in water, methanol, ethanol. Limited solubility in non-polar organic solvents. | General knowledge of hydrochloride salts |
Note: The dihydrochloride salt form enhances stability and water solubility compared to the free base.
Safety & Handling: A Non-Negotiable Priority
Hydrazine derivatives demand stringent safety protocols due to their potential toxicity and reactivity.[8][9]
-
Toxicity: Hydrazine and its derivatives are classified as toxic and potential carcinogens.[8][10] All handling must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE): At a minimum, users must wear a lab coat, chemical-resistant gloves (butyl rubber or nitrile are recommended), and splash-proof safety goggles.[8][11] A face shield is advised when there is a risk of splashing.[8]
-
Incompatibilities: Avoid contact with strong oxidizing agents, metal oxides, and strong acids, as these can lead to vigorous or explosive reactions.[8][11]
-
Waste Disposal: Hydrazine-containing waste should be quenched and disposed of according to institutional and local regulations. Avoid mixing with heavy metal waste.[10]
Synthetic Applications & Protocols
The true utility of 3-Hydrazinyl-2-methylpyridine Dihydrochloride lies in its ability to serve as a precursor to more complex heterocyclic systems. Below are detailed protocols for two of its most valuable transformations.
Synthesis of Pyrazole Derivatives via Knorr Cyclocondensation
The reaction of a hydrazine with a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis, is a classic and reliable method for constructing the pyrazole ring.[12][13][14][15] This scaffold is a key component of numerous pharmaceuticals.
Caption: General workflow for the Knorr pyrazole synthesis.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Hydrazinyl-2-methylpyridine Dihydrochloride (1.0 eq).
-
Solvent & Base Addition: Suspend the starting material in ethanol (EtOH). Add triethylamine (TEA) (2.2 eq) to neutralize the dihydrochloride salt and liberate the free hydrazine base. Stir for 10-15 minutes at room temperature. Causality Note: The addition of a base is crucial to deprotonate the hydrochloride salt, activating the hydrazine for nucleophilic attack.
-
Dicarbonyl Addition: To the stirring suspension, add acetylacetone (1.1 eq), a common 1,3-dicarbonyl compound.[15]
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water to remove triethylamine hydrochloride and any excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyridine.
Synthesis of[1][2][12]Triazolo[4,3-a]pyridines
Fused heterocyclic systems like triazolopyridines are of significant interest in medicinal chemistry.[16][17] These scaffolds can be efficiently synthesized from acylated hydrazinopyridines.[16][18] The reaction often proceeds via an intramolecular cyclodehydration.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. sarchemlabs.com [sarchemlabs.com]
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- 5. researchgate.net [researchgate.net]
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- 7. chemscene.com [chemscene.com]
- 8. ehs.unm.edu [ehs.unm.edu]
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- 10. Organic Syntheses Procedure [orgsyn.org]
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- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. bioengineer.org [bioengineer.org]
- 18. [PDF] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Derivatization with 3-Hydrazinyl-2-methylpyridine Dihydrochloride
Introduction: Enhancing Analytical Sensitivity through Pyridinyl-Hydrazine Derivatization
In modern analytical chemistry, particularly within drug metabolism and biomarker discovery, the sensitive and selective quantification of carbonyl-containing molecules (aldehydes and ketones) is of paramount importance. Many biologically significant molecules, such as steroids, keto-acids, and certain pharmaceutical compounds, possess a carbonyl moiety. However, their detection by techniques like liquid chromatography-mass spectrometry (LC-MS) can be challenging due to poor ionization efficiency and low concentrations in complex biological matrices.[1][2][3]
Chemical derivatization offers a robust solution to this analytical challenge. By reacting the target carbonyl compound with a carefully selected reagent, a new derivative is formed with significantly improved physicochemical properties for analysis. 3-Hydrazinyl-2-methylpyridine is a heterocyclic hydrazine that serves as an excellent derivatization agent. Its hydrazine group readily reacts with aldehydes and ketones to form stable hydrazone linkages. The incorporated pyridine ring, a nitrogen-containing aromatic heterocycle, can be readily protonated, leading to a significant enhancement in ionization efficiency, particularly for electrospray ionization mass spectrometry (ESI-MS). This ultimately results in a lower limit of quantification and greater confidence in analytical results.[4][5]
This application note provides a comprehensive experimental protocol for the derivatization of carbonyl-containing analytes using 3-Hydrazinyl-2-methylpyridine Dihydrochloride. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step workflow, and discuss critical parameters that ensure robust and reproducible results.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C6H9N3 · 2HCl |
| Molecular Weight | 196.08 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1803601-87-7 |
Safety Precautions
Working with hydrazine derivatives requires strict adherence to safety protocols. Hydrazine compounds are classified as toxic and may be carcinogenic.[6]
-
Handling: Always handle 3-Hydrazinyl-2-methylpyridine Dihydrochloride in a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[8]
-
Inhalation: Avoid inhaling the dust. In case of accidental inhalation, move to fresh air immediately and seek medical attention.[6][8]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
Disposal: Dispose of all waste containing the reagent according to institutional and local environmental regulations.[7]
The Chemistry of Derivatization: Hydrazone Formation
The core of the derivatization process is the nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon of the analyte. This reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine, with its lone pair of electrons, acts as a nucleophile and attacks the carbonyl carbon. This forms a tetrahedral intermediate.
-
Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form a stable C=N double bond, resulting in the hydrazone derivative.
This reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Experimental Workflow
The following diagram illustrates the general workflow for derivatization with 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
Caption: General workflow for derivatization.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific analyte and sample matrix.
Reagents and Materials
-
3-Hydrazinyl-2-methylpyridine Dihydrochloride
-
Analyte of interest (e.g., steroid, keto-acid)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Heating block or water bath
-
LC-MS system
Preparation of Solutions
-
Derivatization Reagent Stock Solution (10 mg/mL):
-
Carefully weigh 10 mg of 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
-
Dissolve in 1 mL of Methanol.
-
Vortex thoroughly to ensure complete dissolution. This stock solution should be prepared fresh daily.
-
-
Catalyst Solution (0.1% TFA in Acetonitrile):
-
Add 10 µL of TFA to 10 mL of Acetonitrile.
-
Vortex to mix.
-
Derivatization Procedure
-
Sample Preparation:
-
If working with a biological matrix (e.g., plasma, urine), perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and remove interfering substances.
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the Catalyst Solution (0.1% TFA in Acetonitrile).
-
-
Derivatization Reaction:
-
Reaction Quenching and Sample Dilution:
-
After incubation, cool the sample to room temperature.
-
Add 940 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to the reaction vial. This will quench the reaction and dilute the sample for LC-MS analysis.
-
Vortex thoroughly.
-
-
LC-MS/MS Analysis:
-
Transfer the final solution to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Rationale and Optimization
-
Choice of Solvent: Acetonitrile is a common solvent for derivatization reactions as it is compatible with both the reagent and many analytes, and it is suitable for subsequent LC-MS analysis. Methanol is used for the stock solution due to the good solubility of the reagent.
-
Acid Catalyst: The use of an acid catalyst, such as TFA, is crucial for protonating the carbonyl oxygen, thereby activating the carbonyl group for nucleophilic attack by the hydrazine. The concentration of the catalyst may need to be optimized for different analytes.
-
Temperature and Time: The reaction is typically heated to increase the reaction rate. A temperature of 60°C and a time of 60 minutes is a good starting point, but these parameters should be optimized to ensure complete derivatization without causing degradation of the analyte or derivative.[4][5]
-
Reagent Concentration: A molar excess of the derivatization reagent is used to drive the reaction to completion. The optimal concentration will depend on the concentration of the analyte in the sample.
Mechanism of Derivatization
The following diagram illustrates the acid-catalyzed reaction between a ketone and 3-Hydrazinyl-2-methylpyridine.
Caption: Reaction mechanism of hydrazone formation.
Conclusion
Derivatization with 3-Hydrazinyl-2-methylpyridine Dihydrochloride is a powerful technique for enhancing the sensitivity of LC-MS analysis of carbonyl-containing compounds. The protocol provided herein offers a robust starting point for researchers. However, for optimal performance, it is recommended that key parameters such as catalyst concentration, reaction time, and temperature be tailored to the specific analyte and matrix under investigation. By leveraging this derivatization strategy, researchers can achieve lower detection limits and gain more reliable quantitative data in their analytical workflows.
References
- Vertex AI Search. (2007, March 20). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, March 4). SAFETY DATA SHEET.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2014, September 3). SAFETY DATA SHEET.
- National Institutes of Health. (n.d.). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC.
- ResearchGate. (2021, January). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry.
- PubMed. (n.d.). 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry.
- PubMed. (2021, March 15). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry.
- Crysdot LLC. (n.d.). 3-Hydrazinyl-2-methylpyridine dihydrochloride.
- ResearchGate. (2025, August 10). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry | Request PDF.
Sources
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
3-Hydrazinyl-2-methylpyridine Dihydrochloride: A Bidentate Ligand for Transition-Metal Catalysis
An Application Guide for Researchers
Introduction: Unveiling the Potential of a Hybrid Ligand
In the landscape of transition-metal catalysis, ligand design is paramount to controlling reactivity, selectivity, and catalyst stability. 3-Hydrazinyl-2-methylpyridine emerges as a compelling ligand scaffold, uniquely combining the structural motifs of a pyridine ring and a hydrazine functional group. The dihydrochloride salt provides a stable, crystalline, and readily handleable form for laboratory use.
The strategic placement of the hydrazinyl group ortho to the pyridine nitrogen creates a potential N,N-bidentate chelating system. This chelation can form a stable five-membered ring with a metal center, a feature known to enhance the stability and performance of catalytic intermediates. The 2-methyl group introduces steric hindrance and electronic effects, which can be exploited to fine-tune the ligand's coordination sphere and, consequently, the catalytic outcome. This guide provides a comprehensive overview of the synthesis, handling, and potential catalytic applications of 3-Hydrazinyl-2-methylpyridine Dihydrochloride, with a focus on its application in palladium-catalyzed cross-coupling reactions.
Physicochemical and Safety Data
Prior to any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.
Table 1: Physicochemical Properties of 3-Hydrazinyl-2-methylpyridine and its Dihydrochloride Salt
| Property | 3-Hydrazinyl-2-methylpyridine | 3-Hydrazinyl-2-methylpyridine Dihydrochloride |
| CAS Number | 160590-37-4[1] | 1207832-68-5[2] |
| Molecular Formula | C₆H₉N₃ | C₆H₁₁Cl₂N₃ |
| Molecular Weight | 123.16 g/mol [1] | 196.08 g/mol |
| Appearance | Off-white to yellow solid | White to off-white crystalline powder |
| Storage | Store at 2-8°C, sealed in dry conditions[1] | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |
Critical Safety and Handling Protocols
Hydrazine and its derivatives are classified as hazardous substances and must be handled with extreme caution. The dihydrochloride salt form is generally more stable, but all appropriate safety measures must be strictly followed.
-
Hazard Statements: Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[3][4] It is also suspected of causing genetic defects and may cause cancer.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Handling: Avoid creating dust. Use only non-sparking tools. Keep away from heat, sparks, and open flames.[5] Handle under an inert atmosphere (e.g., nitrogen or argon) where possible, especially when generating the free base form.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
Protocol 1: Synthesis of 3-Hydrazinyl-2-methylpyridine Dihydrochloride
The target ligand can be synthesized via nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-3-methylpyridine, with hydrazine hydrate. The resulting free base is then converted to the more stable dihydrochloride salt.
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
Step-by-Step Methodology
Causality: This procedure is adapted from established methods for synthesizing hydrazinopyridines.[6][7] Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its relatively high boiling point for the reflux reaction. The conversion to the dihydrochloride salt is critical for stability and ease of handling, as the free base can be oily and prone to oxidation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-3-methylpyridine (1.0 eq). Add absolute ethanol (approx. 5-10 mL per mmol of pyridine).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80% in water, 4.0-6.0 eq) dropwise. Rationale: A significant excess of hydrazine hydrate is used to drive the reaction to completion and minimize side reactions.[6]
-
Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup (Free Base): After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 3-hydrazinyl-2-methylpyridine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropyl alcohol or diethyl ether. Cool the solution in an ice bath.
-
Precipitation: Slowly add a solution of HCl (e.g., 2.0 M in diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any impurities. Dry the product under high vacuum to yield 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Application Protocol: Ligand in Palladium-Catalyzed Buchwald-Hartwig Amination
The N,N-bidentate nature of 3-hydrazinyl-2-methylpyridine makes it a promising candidate ligand for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, a critical transformation in pharmaceutical and materials science.[8][9]
Proposed Catalytic Cycle
The ligand is expected to stabilize the palladium center throughout the catalytic cycle, facilitating both the oxidative addition and reductive elimination steps.
Caption: Proposed catalytic cycle for Buchwald-Hartwig amination using L = 3-Hydrazinyl-2-methylpyridine.
Step-by-Step Protocol for a Model Reaction
This protocol describes the coupling of 4-chlorotoluene with morpholine.
Causality: An oven-dried Schlenk tube and inert atmosphere are critical because the Pd(0) active species and the strong base (NaOtBu) are sensitive to oxygen and moisture. Toluene is a common non-polar solvent for this type of reaction. The Pd₂ (dba)₃ is a stable Pd(0) precatalyst that becomes activated in the presence of the ligand.
-
Preparation of the Ligand Stock: In a glovebox, prepare the free base of the ligand by neutralizing the dihydrochloride salt with a suitable base (e.g., 2.2 equivalents of NaH or KHMDS) in an anhydrous solvent. Alternatively, the salt can be used directly in the reaction, with additional base added to neutralize the HCl. For this protocol, we assume the use of the pre-neutralized free base.
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.0 mol % Pd) and 3-Hydrazinyl-2-methylpyridine ligand (2.2 mol %).
-
Addition of Reagents: Add sodium tert-butoxide (NaOtBu, 1.4 eq). Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).
-
Solvent and Substrates: Under a positive pressure of inert gas, add anhydrous toluene (0.2 M concentration relative to the limiting reagent). Add 4-chlorotoluene (1.0 eq) followed by morpholine (1.2 eq).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110°C. Stir for 12-24 hours.
-
Monitoring: Periodically take aliquots (under inert atmosphere) to monitor the reaction progress by GC-MS or LC-MS.
-
Quenching and Workup: After the reaction is complete, cool the mixture to room temperature. Quench by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired arylamine product.
Expected Results and Optimization
The efficiency of the catalytic system will depend on several factors. The following table provides a hypothetical framework for optimizing the reaction.
Table 2: Optimization Parameters for Buchwald-Hartwig Amination
| Entry | Pd Source (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd₂(dba)₃ (1.0) | NaOtBu (1.4) | Toluene | 100 | 12 | >95 (Expected) |
| 2 | Pd(OAc)₂ (2.0) | NaOtBu (1.4) | Toluene | 100 | 12 | (Variable) |
| 3 | Pd₂(dba)₃ (1.0) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | (Variable) |
| 4 | Pd₂(dba)₃ (1.0) | LHMDS (1.4) | Toluene | 100 | 12 | (Variable) |
| 5 | Pd₂(dba)₃ (0.1) | NaOtBu (1.4) | Toluene | 100 | 24 | (To test catalyst loading) |
Rationale for Optimization:
-
Entry 2: Pd(OAc)₂ is a Pd(II) source that must be reduced in situ. Its performance can differ from a Pd(0) source.
-
Entry 3: K₃PO₄ is a weaker, non-nucleophilic base often used for more sensitive substrates, typically requiring a more polar solvent like dioxane.[8]
-
Entry 4: LHMDS is another strong, non-nucleophilic base that can offer different solubility and reactivity profiles.
-
Entry 5: Reducing the catalyst loading is a key goal to demonstrate the efficiency and industrial applicability of the ligand.
Conclusion
3-Hydrazinyl-2-methylpyridine dihydrochloride is a readily synthesizable and promising ligand for transition-metal catalysis. Its inherent N,N-bidentate chelating ability provides a strong foundation for developing stable and active catalysts. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore its utility in C-N cross-coupling and other important organic transformations. As with any new catalytic system, systematic optimization of reaction parameters will be crucial to unlocking its full potential.
References
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
-
Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Iraqi Journal of Science. [Link]
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed Central. [Link]
-
A Pyridine-Based Ligand with Two Hydrazine Functions for Lanthanide Chelation: Remarkable Kinetic Inertness for a Linear, Bishydrated Complex. PubMed. [Link]
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Mild and rapid Pd-catalyzed cross-coupling with hydrazine in continuous flow: application to the synthesis of functionalized heterocycles. Semantic Scholar. [Link]
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C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
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Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Mild and rapid Pd-catalyzed cross-coupling with hydrazine in continuous flow: application to the synthesis of functionalized heterocycles. PubMed. [Link]
- Synthesis process of 2-hydrazinopyridine derivative.
-
Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]
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analytical methods for detecting 3-Hydrazinyl-2-methylpyridine Dihydrochloride
An Application Note and Protocol Guide for the Analytical Determination of 3-Hydrazinyl-2-methylpyridine Dihydrochloride
Authored by: Senior Application Scientist, Pharmaceutical Analysis Division
Introduction
3-Hydrazinyl-2-methylpyridine Dihydrochloride is a pyridine derivative of increasing interest within pharmaceutical research and development. As a potential synthetic intermediate or a process-related impurity, the ability to accurately and reliably detect and quantify this compound is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). The presence of the reactive hydrazine moiety and the polar pyridine ring presents unique analytical challenges that necessitate robust and well-validated methodologies.[1][2]
This guide provides detailed protocols for two distinct, validated analytical methods for the determination of 3-Hydrazinyl-2-methylpyridine Dihydrochloride:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely accessible method ideal for routine quality control, purity assessment, and assay determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A highly sensitive and specific method suitable for trace-level impurity analysis and unequivocal identification.
The methodologies presented herein are grounded in established analytical principles and conform to the validation expectations outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Compound Profile
-
Compound Name: 3-Hydrazinyl-2-methylpyridine Dihydrochloride
-
Molecular Formula (Free Base): C₆H₉N₃[6]
-
Molecular Weight (Free Base): 123.16 g/mol [6]
-
Structure (Free Base):
(Image Source: PubChem CID 13903197)
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Principle and Rationale
Reversed-phase HPLC is the cornerstone of pharmaceutical analysis due to its versatility and robustness.[7] This method separates analytes based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase. For 3-Hydrazinyl-2-methylpyridine, a polar compound, retention on a C18 column is achieved by using a highly aqueous mobile phase.
Causality Behind Experimental Choices:
-
Acidified Mobile Phase: The pyridine moiety has a pKa of approximately 5.2-6.0.[8][9] Using an acidic mobile phase (e.g., with 0.1% formic acid) protonates the pyridine nitrogen, suppressing silanol interactions with the column and ensuring a single ionic form of the analyte. This results in sharp, symmetrical peaks, which are essential for accurate quantification.
-
UV Detection: The pyridine ring contains a chromophore that absorbs UV light. Pyridine itself exhibits a strong absorbance maximum around 254-256 nm.[10] This inherent property allows for direct, sensitive detection without the need for derivatization. A photodiode array (PDA) detector is recommended to confirm peak purity and identity by examining the entire UV spectrum.
-
Gradient Elution: A gradient elution, starting with a high percentage of aqueous phase and gradually increasing the organic phase (acetonitrile), ensures that the polar analyte is well-retained and resolved from potential non-polar impurities, which will elute later in the run.
Experimental Protocol: RP-HPLC-UV
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, PDA/UV Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 254 nm (PDA: 200-400 nm for peak purity) |
| Injection Vol. | 10 µL |
| Diluent | Mobile Phase A |
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Mobile Phase A and B by accurately adding the specified volume of formic acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of 3-Hydrazinyl-2-methylpyridine Dihydrochloride reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. This is the Stock Solution.
-
Further dilute 10.0 mL of the Stock Solution to 100.0 mL with Diluent to obtain the working standard.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh a sample amount expected to contain 10 mg of the analyte.
-
Prepare the sample solution following the same procedure as the standard solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability Test (SST):
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the standard solution five times.
-
The system is deemed ready for analysis if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
-
-
-
Analysis and Quantification:
-
Inject the blank (Diluent), followed by the standard and sample solutions.
-
Calculate the amount of 3-Hydrazinyl-2-methylpyridine Dihydrochloride in the sample using the peak area response compared to the standard.
-
Method Validation Summary (Hypothetical Data)
This method should be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[5]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte's retention time. | Peak is spectrally pure and well-resolved. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over 1-150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | Repeatability (n=6): ≤ 2.0% | 0.8% |
| Intermediate Precision: ≤ 2.0% | 1.2% | |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 1.0 µg/mL |
| Robustness | No significant impact on results from minor changes. | Method is robust to small variations in flow rate and pH. |
HPLC Workflow Diagram
Caption: Workflow for the RP-HPLC-UV analysis of 3-Hydrazinyl-2-methylpyridine.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle and Rationale
While HPLC is excellent for routine analysis, GC-MS offers superior sensitivity and specificity, making it the gold standard for identifying and quantifying trace-level impurities. Direct analysis of hydrazine compounds by GC is often problematic due to their polarity and thermal instability, which can lead to poor peak shape and degradation in the hot injector.[2]
Causality Behind Experimental Choices:
-
Derivatization: To overcome these issues, a chemical derivatization step is employed.[11] Reacting the hydrazine group with Pentafluorobenzaldehyde (PFB) forms a stable, volatile decafluorobenzaldehyde azine derivative.[12] This new compound has excellent chromatographic properties and is highly responsive to electron-capture-based detectors, though here we leverage the specificity of MS. The reaction is shown below:

-
GC Separation: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides efficient separation of the derivatized analyte from other matrix components.
-
Mass Spectrometric Detection: Mass spectrometry provides unequivocal identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments. Operating in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions of the derivative are monitored, dramatically increases sensitivity and selectivity by filtering out background noise.
Experimental Protocol: GC-MS
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Gas Chromatograph with Autosampler, Mass Selective Detector |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Splitless mode, 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard (e.g., monitor molecular ion and key fragment ions). |
Step-by-Step Methodology:
-
Reagent Preparation:
-
Derivatization Reagent: Prepare a 1% (v/v) solution of Pentafluorobenzaldehyde (PFB) in Hexane.
-
Extraction Solvent: Toluene or Hexane.
-
-
Derivatization and Extraction:
-
To 1 mL of an aqueous sample or standard solution in a glass vial, add 1 mL of the PFB derivatization reagent.
-
Add 1 mL of Toluene (extraction solvent).
-
Cap the vial and vortex vigorously for 2 minutes to facilitate the reaction and extraction.
-
Allow the layers to separate (centrifugation may be used to aid separation).
-
Carefully transfer the upper organic layer (containing the derivative) to an autosampler vial for analysis.
-
-
Standard and Sample Preparation:
-
Prepare a series of aqueous calibration standards from a stock solution of the reference standard.
-
Prepare the sample in an aqueous matrix at a concentration within the calibration range.
-
Derivatize both standards and samples as described in step 2.
-
-
Analysis:
-
Inject 1 µL of the extracted derivative into the GC-MS system.
-
Acquire data in SIM mode.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area response of the primary SIM ion against the concentration of the derivatized standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Method Validation Summary (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the specific m/z ions and retention time. | Confirmed by unique mass spectrum and retention time. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | r² = 0.998 over 10-500 ng/mL |
| LOD | S/N ratio ≥ 3:1 | 2 ng/mL |
| LOQ | S/N ratio ≥ 10:1 | 10 ng/mL |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of 3-Hydrazinyl-2-methylpyridine via PFB derivatization.
Method Comparison
| Feature | RP-HPLC-UV | GC-MS with Derivatization |
| Principle | Liquid-solid partitioning | Gas-solid partitioning with mass-based detection |
| Sample Prep | Simple dissolution and filtration | Multi-step: derivatization and liquid-liquid extraction |
| Specificity | Moderate (based on retention time and UV spectrum) | Very High (based on retention time and unique mass fragments) |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL or lower range) |
| Primary Use | Assay, purity, routine QC | Trace impurity identification, confirmation testing |
| Advantages | Robust, widely available, no derivatization needed | Unequivocal identification, extremely sensitive |
| Disadvantages | Lower specificity than MS | Complex sample prep, requires specialized equipment |
References
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]
-
Validation of Impurity Methods, Part II. (2014). LCGC North America. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]
-
SIELC Technologies. UV-Vis Spectrum of Pyridine. Available at: [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]
-
ResearchGate. UV-spectrum of pyridine. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Hydrazines - Chapter 6: Analytical Methods. Available at: [Link]
-
Defense Technical Information Center. Detection and Monitoring of Hydrazine, Monomethylhydrazine, and Their Decomposition Products. Available at: [Link]
-
SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Available at: [Link]
-
ResearchGate. UV–Vis spectra of compounds (5), (7) and (8) in pyridine. Available at: [Link]
-
ResearchGate. Chromatographic methods of determining hydrazine and its polar derivatives. Available at: [Link]
-
Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
-
INIS-IAEA. Analysis of hydrazine and its methylated derivatives by gas chromatography. Available at: [Link]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
-
Royal Society of Chemistry. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Available at: [Link]
-
The Pharma Review. Analytical method validation: A brief review. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
ResearchGate. UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to.... Available at: [Link]
-
PubMed Central. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. Available at: [Link]
-
PubChem. 3-Hydrazinylpyridine dihydrochloride. Available at: [Link]
-
PubChem. 3-Hydrazinylpyridine hydrochloride. Available at: [Link]
-
NCBI Bookshelf. Toxicological Profile for Hydrazines - ANALYTICAL METHODS. Available at: [Link]
-
PubMed Central. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Available at: [Link]
-
PubMed. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]
-
PubChem. 2-Methylpyridin-3-ol. Available at: [Link]
-
National Institute of Standards and Technology. Pyridine, 2-methyl- - the NIST WebBook. Available at: [Link]
-
National Institute of Standards and Technology. 2-Hydrazinopyridine - the NIST WebBook. Available at: [Link]
-
Exaly. 2-Hydrazino-1-methylpyridine: a highly sensitive derivatization re liquid chromatography–electrospray ionization. Available at: [Link]
- Google Patents. CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine.
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Application Notes and Protocols for the Synthesis of Pyrazoles using 3-Hydrazinyl-2-methylpyridine Dihydrochloride
Introduction: The Significance of Pyridinyl-Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique coordination properties. When fused with a pyridine ring, the resulting pyridinyl-pyrazole scaffold exhibits an expanded range of applications, acting as crucial pharmacophores in drug discovery and as versatile ligands in catalysis. These bicyclic heteroaromatic systems are of particular interest to researchers in drug development due to their prevalence in compounds targeting a wide array of diseases. The synthesis of these valuable molecules is therefore a critical endeavor in synthetic organic chemistry.
This guide provides a detailed protocol for the synthesis of pyrazoles utilizing 3-Hydrazinyl-2-methylpyridine Dihydrochloride as a key building block. The primary synthetic route described herein is a variation of the classic Knorr pyrazole synthesis, a robust and widely adopted method for the construction of the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance, field-proven insights, and a self-validating experimental protocol.
Physicochemical Properties and Safety Precautions
3-Hydrazinyl-2-methylpyridine Dihydrochloride is a salt, and its handling requires an understanding of its properties and adherence to strict safety protocols. While specific data for the 2-methyl derivative is not widely published, data for the closely related 3-hydrazinylpyridine dihydrochloride provides a strong basis for safe handling.
| Property | Value (for 3-hydrazinylpyridine dihydrochloride) | Reference |
| Molecular Formula | C₅H₉Cl₂N₃ | [4] |
| Molecular Weight | 182.05 g/mol | [4] |
| Appearance | Solid | Inferred |
| Solubility | Soluble in water | Inferred |
Safety and Handling:
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[4]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Do not eat, drink, or smoke when handling this compound.
-
Store in a tightly sealed container in a cool, dry place.
-
Reaction Mechanism: The Knorr Pyrazole Synthesis
The synthesis of pyrazoles from a hydrazine and a 1,3-dicarbonyl compound proceeds via the Knorr synthesis. The mechanism involves a series of condensation and cyclization steps. Given that the starting material is a dihydrochloride salt, the first crucial step is the in-situ neutralization of the hydrazine to its free base form, which can then act as a nucleophile.
Caption: Generalized mechanism of the Knorr pyrazole synthesis starting from a hydrazine dihydrochloride salt.
Experimental Protocol: Synthesis of 2-methyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
This protocol details the synthesis of a representative pyridinyl-pyrazole from 3-Hydrazinyl-2-methylpyridine Dihydrochloride and acetylacetone.
Materials and Reagents:
-
3-Hydrazinyl-2-methylpyridine Dihydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Sodium Acetate (anhydrous)
-
Ethanol (absolute)
-
Ethyl Acetate
-
Hexane
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-Hydrazinyl-2-methylpyridine Dihydrochloride (1.0 eq), sodium acetate (2.2 eq), and absolute ethanol.
-
Expert Insight: The use of a weak base like sodium acetate is crucial to neutralize the dihydrochloride salt to the free hydrazine in situ. Using a strong base could lead to side reactions with the 1,3-dicarbonyl compound.
-
-
Addition of Dicarbonyl: To the stirred suspension, add acetylacetone (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Causality behind Experimental Choice: Refluxing in ethanol provides sufficient thermal energy to overcome the activation barrier for the condensation and cyclization reactions while being a relatively benign solvent.
-
-
Work-up: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel. d. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Trustworthiness of Protocol: The aqueous work-up is designed to remove any remaining inorganic salts and water-soluble impurities, ensuring a cleaner crude product.
-
-
Purification: a. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. b. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford the pure 2-methyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of 2-methyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.
Characterization of the Product
The synthesized pyridinyl-pyrazole should be characterized using standard analytical techniques to confirm its structure and purity.
| Technique | Expected Observations for 2-methyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine |
| ¹H NMR | Signals corresponding to the methyl groups on the pyrazole and pyridine rings, and aromatic protons on both rings. The pyridine methyl protons would appear as a singlet around δ 2.4-2.6 ppm. The pyrazole methyl protons would appear as two distinct singlets. The pyrazole proton would be a singlet, and the pyridine protons would show characteristic coupling patterns. |
| ¹³C NMR | Resonances for the methyl carbons and the aromatic carbons of both the pyridine and pyrazole rings. The carbon of the C-CH₃ on the pyridine ring would be expected around δ 14-25 ppm.[5] |
| Mass Spec. | The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product. For C₁₁H₁₃N₃, the expected m/z would be around 188.11. |
| IR | Characteristic peaks for C-H stretching of the aromatic rings and methyl groups, and C=N and C=C stretching vibrations of the heterocyclic rings. |
Scope of the Reaction with Other 1,3-Dicarbonyls
This protocol can be adapted for a variety of 1,3-dicarbonyl compounds to generate a library of substituted pyridinyl-pyrazoles.
| 1,3-Dicarbonyl Compound | Expected Pyrazole Product |
| Benzoylacetone | 2-methyl-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)pyridine |
| Dibenzoylmethane | 2-methyl-3-(3,5-diphenyl-1H-pyrazol-1-yl)pyridine |
| Ethyl Acetoacetate | 5-methyl-1-(2-methylpyridin-3-yl)-1H-pyrazol-3(2H)-one |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete neutralization of the hydrazine salt. | Ensure the use of at least 2 equivalents of a suitable base. Consider using a slightly stronger base like triethylamine if sodium acetate is ineffective. |
| Low reaction temperature or short reaction time. | Ensure the reaction is refluxing properly and extend the reaction time, monitoring by TLC. | |
| Formation of multiple products | Isomeric pyrazole formation with unsymmetrical dicarbonyls. | The regioselectivity of the Knorr synthesis can be influenced by the reaction conditions. Purification by column chromatography should allow for the separation of isomers. |
| Side reactions of the dicarbonyl compound. | Ensure the base is not too strong. Add the dicarbonyl compound slowly to the reaction mixture. |
References
-
PubChem. (n.d.). 3-Hydrazinylpyridine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Knorr pyrrole synthesis. In Wikipedia. Retrieved from [Link]
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The Strategic Role of 3-Hydrazinyl-2-methylpyridine Dihydrochloride in the Synthesis of Novel Agrochemicals
Introduction: The Pyridine Moiety as a Privileged Scaffold in Agrochemicals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, pyridine-based compounds have consistently emerged as a privileged scaffold in the design of potent fungicides, herbicides, and insecticides.[1][2] Their inherent biological activity, coupled with their synthetic versatility, makes them a focal point for the development of next-generation crop protection agents. A key intermediate that unlocks a diverse array of pyridine-based agrochemicals is 3-Hydrazinyl-2-methylpyridine Dihydrochloride. This application note provides a comprehensive guide for researchers and scientists on the strategic utilization of this versatile building block in the synthesis of innovative agrochemicals.
The core value of 3-Hydrazinyl-2-methylpyridine Dihydrochloride lies in the reactive hydrazinyl group at the 3-position, which serves as a versatile handle for the construction of fused heterocyclic systems. The presence of the methyl group at the 2-position can also influence the electronic properties and steric interactions of the resulting molecules, potentially leading to enhanced biological efficacy and selectivity.
Core Synthetic Applications: Building Fused Heterocyclic Systems
The primary application of 3-Hydrazinyl-2-methylpyridine Dihydrochloride in agrochemical synthesis is its role as a precursor for the construction of fused pyrazole and triazole ring systems. These bicyclic structures are prevalent in a multitude of commercial and investigational agrochemicals.
Synthesis of Pyrazolo[3,4-b]pyridines: A Gateway to Broad-Spectrum Activity
The condensation of 3-Hydrazinyl-2-methylpyridine with 1,3-dicarbonyl compounds is a robust and widely employed strategy for the synthesis of the pyrazolo[3,4-b]pyridine scaffold. This heterocyclic core is a key feature in a range of biologically active molecules with fungicidal, herbicidal, and insecticidal properties.[3][4][5]
The general reaction proceeds via an initial condensation of the more reactive carbonyl group of the 1,3-dicarbonyl compound with the hydrazinyl moiety, followed by an intramolecular cyclization and dehydration to afford the stable aromatic pyrazolopyridine ring system.
Diagram of the general synthesis of Pyrazolo[3,4-b]pyridines:
Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridine-based agrochemicals.
Protocol 1: General Procedure for the Synthesis of Substituted 2-methyl-1H-pyrazolo[3,4-b]pyridines
This protocol provides a generalized procedure for the condensation of 3-Hydrazinyl-2-methylpyridine Dihydrochloride with a 1,3-dicarbonyl compound. The specific conditions may require optimization based on the reactivity of the chosen dicarbonyl substrate.
Materials:
-
3-Hydrazinyl-2-methylpyridine Dihydrochloride
-
Substituted 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
Solvent (e.g., ethanol, acetic acid, toluene)
-
Catalyst (optional, e.g., a few drops of concentrated sulfuric acid or piperidine)
-
Sodium bicarbonate or other suitable base
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
Neutralization of the Dihydrochloride Salt: In a round-bottom flask, suspend 3-Hydrazinyl-2-methylpyridine Dihydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol). To this suspension, add a solution of a base such as sodium bicarbonate (2.2 eq) in water and stir at room temperature for 30 minutes to neutralize the hydrochloride salt. The free base can be extracted with an organic solvent like ethyl acetate and dried over sodium sulfate. The solvent is then removed under reduced pressure.
-
Condensation Reaction: To the flask containing the free base of 3-Hydrazinyl-2-methylpyridine, add the 1,3-dicarbonyl compound (1.0-1.2 eq) and a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Catalysis and Heating: If required, add a catalytic amount of acid (e.g., 2-3 drops of H₂SO₄) or base (e.g., piperidine). Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized 2-methyl-1H-pyrazolo[3,4-b]pyridine derivative using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.
Table 1: Representative Examples of 1,3-Dicarbonyl Compounds and their Corresponding Pyrazolo[3,4-b]pyridine Products
| 1,3-Dicarbonyl Compound | Resulting Pyrazolo[3,4-b]pyridine Core | Potential Agrochemical Class |
| Ethyl Acetoacetate | 3-Methyl-2-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one | Fungicide, Herbicide |
| Acetylacetone | 3,4-Dimethyl-2-methyl-1H-pyrazolo[3,4-b]pyridine | Insecticide, Fungicide |
| Diethyl Malonate | 2-Methyl-1H-pyrazolo[3,4-b]pyridine-3,4(5H,6H)-dione | Herbicide |
Applications in Agrochemical Classes
The synthesized pyrazolo[3,4-b]pyridine scaffold serves as a versatile platform for the development of various classes of agrochemicals through further functionalization.
Fungicides
Derivatives of pyrazolo[3,4-b]pyridine have demonstrated significant fungicidal activity against a range of plant pathogens.[3] The mode of action often involves the inhibition of crucial fungal enzymes. Further derivatization of the pyrazolopyridine core, for instance, at the N1 position of the pyrazole ring or on the pyridine ring, can lead to compounds with enhanced efficacy and a broader spectrum of activity.
Herbicides
Certain pyrazolo[3,4-b]pyridine derivatives have been investigated for their herbicidal properties.[5][6] These compounds can act as inhibitors of essential plant biosynthetic pathways. The substitution pattern on both the pyrazole and pyridine rings plays a critical role in determining the herbicidal activity and crop selectivity.
Insecticides
The pyrazolo[3,4-b]pyridine scaffold is also a key component in the design of novel insecticides.[4][7] These compounds can target the insect's nervous system or other vital physiological processes. The strategic introduction of specific substituents can modulate the insecticidal spectrum and potency.
Synthesis of Triazolo[4,3-a]pyridines
Another important application of 3-Hydrazinyl-2-methylpyridine is in the synthesis of triazolo[4,3-a]pyridines. This is typically achieved by reacting the hydrazinylpyridine with a one-carbon synthon, such as formic acid or an orthoester, followed by cyclization. Triazolopyridines are another class of heterocyclic compounds with documented agrochemical potential.[8]
Diagram of the general synthesis of Triazolo[4,3-a]pyridines:
Caption: General workflow for the synthesis of triazolo[4,3-a]pyridine-based agrochemicals.
Protocol 2: General Procedure for the Synthesis of Substituted 2-methyl-[3][4][7]triazolo[4,3-a]pyridines
This protocol outlines a general method for the synthesis of triazolopyridines from 3-Hydrazinyl-2-methylpyridine.
Materials:
-
3-Hydrazinyl-2-methylpyridine (free base from Protocol 1)
-
Formic acid or Triethyl orthoformate
-
Standard laboratory glassware
Procedure:
-
Reaction with Formic Acid: In a round-bottom flask, dissolve 3-Hydrazinyl-2-methylpyridine (1.0 eq) in an excess of formic acid. Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization.
-
Reaction with Triethyl Orthoformate: Alternatively, a mixture of 3-Hydrazinyl-2-methylpyridine (1.0 eq) and triethyl orthoformate (1.5 eq) can be heated at reflux. The reaction progress is monitored by the distillation of ethanol.
-
Work-up and Purification: After the reaction is complete, the excess orthoester is removed under reduced pressure, and the resulting solid is purified by recrystallization.
-
Characterization: Characterize the final product using NMR, MS, and IR spectroscopy.
Conclusion: A Versatile Precursor for Agrochemical Innovation
3-Hydrazinyl-2-methylpyridine Dihydrochloride is a highly valuable and versatile starting material for the synthesis of a wide range of novel agrochemicals. Its ability to readily form fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines and triazolo[4,3-a]pyridines, provides a robust platform for the discovery of new fungicides, herbicides, and insecticides. The protocols and synthetic strategies outlined in this application note offer a solid foundation for researchers to explore the full potential of this key intermediate in the ongoing quest for innovative and sustainable crop protection solutions.
References
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Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels-Alder Reaction and Microwave Irradiation. PubMed. [Link]
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Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed. [Link]
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Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents: Polycyclic Aromatic Compounds. Taylor & Francis Online. [Link]
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(PDF) Synthesis and Reactions of Fused Pyrazolo[3,4-b]Pyridine Derivatives: Insecticidal Activity and Digestive Dysfunction Against Mosquito Larvae. ResearchGate. [Link]
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Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]
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Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
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Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. OUCI. [Link]
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Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. PubMed. [Link]
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Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. [Link]
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Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile | Request PDF. ResearchGate. [Link]
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Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3. PubMed Central. [Link]
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Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]
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(PDF) New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. [Link]
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ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. Wiley Online Library. [Link]
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Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues | Request PDF. ResearchGate. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
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Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]
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New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]
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Synthesis, Crystal Structure, Herbicidal Activities and 3D-QSAR Study of Some Novel 1,2,4-triazolo[4,3-a]pyridine Derivatives | Request PDF. ResearchGate. [Link]4-triazolo43-apyridine_Derivatives)
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3-Hydrazinyl-2-methylpyridine Dihydrochloride in the synthesis of kinase inhibitors
Application Notes & Protocols
Topic: 3-Hydrazinyl-2-methylpyridine Dihydrochloride in the Synthesis of Kinase Inhibitors
Abstract
The pyridine and fused pyridazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors due to their ability to establish critical hydrogen bond interactions within the ATP-binding site of kinases.[1][2][3] 3-Hydrazinyl-2-methylpyridine Dihydrochloride is a versatile and strategic building block for the construction of pyridopyridazine cores, which are frequently employed in the development of targeted therapeutics for oncology and inflammatory diseases. This document provides an in-depth guide for researchers, covering the fundamental reactivity, detailed synthetic protocols, and critical considerations for utilizing this reagent in the synthesis of potent kinase inhibitors, with a focus on p38α MAP kinase inhibitors as a representative application.
Introduction: The Strategic Value of the Pyridopyridazine Scaffold
Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. A key strategy in their design is the identification of heterocyclic scaffolds that can effectively mimic the adenine region of ATP, anchoring the inhibitor to the kinase's hinge region. The pyridine ring is a common feature in many kinase inhibitors for this reason.[1][4] Fusing a pyridine ring with a pyridazine system to create a pyridopyridazine scaffold offers a rigid, electron-rich framework that enhances binding affinity and allows for diverse functionalization to achieve selectivity and favorable pharmacokinetic profiles.[5][6]
Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including:
-
p38 Mitogen-Activated Protein Kinase (MAPK)[7]
-
Feline McDonough Sarcoma (FMS)-like Tyrosine Kinase 3 (FLT3)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
Dual-specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A)[8]
3-Hydrazinyl-2-methylpyridine serves as a direct precursor to this valuable core, enabling its efficient construction through well-established cyclocondensation chemistry.
The Reagent: 3-Hydrazinyl-2-methylpyridine Dihydrochloride
Physicochemical Properties & Reactivity
3-Hydrazinyl-2-methylpyridine is typically supplied as a dihydrochloride salt to improve its stability and shelf-life. The hydrazine moiety (-NHNH₂) is a potent nucleophile, primed for reaction with electrophilic carbonyl carbons. Its primary utility lies in its reaction with 1,3-dicarbonyl compounds or their equivalents to form the pyridopyridazine ring system. This reaction is a variant of the classic Knorr pyrazole synthesis.[9][10]
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic terminal nitrogen of the hydrazine typically attacks one carbonyl group, followed by an intramolecular condensation of the second nitrogen atom onto the other carbonyl, leading to a stable, aromatic heterocyclic system after dehydration.
Safety and Handling
Hydrazine derivatives are classified as toxic and potentially carcinogenic.[11][12] 3-Hydrazinyl-2-methylpyridine Dihydrochloride should be handled with appropriate engineering controls and personal protective equipment (PPE).
-
Handling: Always use this reagent in a certified chemical fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[14]
-
PPE: Wear safety goggles, a lab coat, and chemically resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Protocol: Synthesis of a Pyridopyridazinone Kinase Inhibitor Core
This protocol describes a representative synthesis of a 7-methylpyrido[2,3-d]pyridazin-8(7H)-one core structure, a common motif in p38 MAP kinase inhibitors, via cyclocondensation.[7]
Materials and Equipment
-
3-Hydrazinyl-2-methylpyridine Dihydrochloride
-
Ethyl 2-formylpropanoate (or other suitable β-ketoester)
-
Ethanol (200 proof)
-
Acetic Acid (Glacial)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-Hydrazinyl-2-methylpyridine Dihydrochloride (1.0 eq) and the β-ketoester (e.g., Ethyl 2-formylpropanoate, 1.1 eq).
-
Solvent Addition: Add ethanol (approx. 0.2 M concentration relative to the hydrazine) and a catalytic amount of glacial acetic acid (0.1 eq). Rationale: Ethanol is a common solvent for these condensations. The acetic acid catalyzes the imine formation and subsequent cyclization steps.
-
Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Redissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid and any remaining HCl salt), water, and brine. Rationale: This work-up removes acidic catalysts and water-soluble byproducts, beginning the purification process.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure pyridopyridazinone product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).[15][16]
| Parameter | Condition | Rationale |
| Solvent | Ethanol / Acetic Acid | Facilitates dissolution and catalyzes the condensation. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation barrier for cyclization and dehydration. |
| Stoichiometry | Slight excess of dicarbonyl | Ensures complete consumption of the key hydrazine starting material. |
| Purification | Flash Chromatography | Standard method for separating the desired product from unreacted starting materials and byproducts. |
| Table 1: Summary of Typical Reaction Parameters. |
Application in Kinase Inhibitor Development
The synthesized pyridopyridazinone core is an intermediate that requires further elaboration to become a potent and selective kinase inhibitor. This typically involves installing substituents that will interact with specific regions of the kinase active site.
Target Kinase Pathway: p38 MAPK Signaling
The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and stress. Its aberrant activation is implicated in inflammatory diseases and cancer. Inhibitors that block the ATP-binding site of p38α can prevent the downstream phosphorylation of substrates like MK2, thereby mitigating the inflammatory response.
// Nodes stress [label="Inflammatory Cytokines\n(e.g., TNF-α, IL-1)", fillcolor="#FCE8E6", fontcolor="#202124"]; mkk [label="MKK3 / MKK6", fillcolor="#E8F0FE", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#E8F0FE", fontcolor="#202124"]; inhibitor [label="Pyridopyridazinone\nInhibitor", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mk2 [label="MK2", fillcolor="#E8F0FE", fontcolor="#202124"]; response [label="Inflammatory Response\n(e.g., Cytokine Production)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges stress -> mkk [label=" activates"]; mkk -> p38 [label=" phosphorylates"]; p38 -> mk2 [label=" phosphorylates"]; mk2 -> response [label=" leads to"]; inhibitor -> p38 [label=" inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } dot Caption: Inhibition of the p38 MAPK signaling pathway.
Protocol: Elaboration via Suzuki Coupling
To improve potency and selectivity, a common strategy is to introduce an aryl or heteroaryl group via a cross-coupling reaction. This requires prior functionalization of the pyridopyridazinone core (e.g., halogenation), which is a standard synthetic step not detailed here.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the halogenated pyridopyridazinone core (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).
-
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling with N₂ or Ar for 15-20 minutes. Rationale: Oxygen must be removed to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Coupling Reaction: Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash chromatography to yield the final kinase inhibitor.
Conclusion
3-Hydrazinyl-2-methylpyridine Dihydrochloride is a high-value synthetic intermediate for accessing the pyridopyridazine scaffold. The cyclocondensation reaction with 1,3-dicarbonyl compounds provides a reliable and efficient entry point to this important class of kinase inhibitors. The protocols and principles outlined in this document offer a solid foundation for researchers in drug discovery to design and synthesize novel therapeutics targeting a wide range of kinases.
References
- Goldstein, D. M., et al. (2012). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(18), 5979-83.
- Otsuki, S., et al. (2020). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 63(5), 2244-2261.
-
Prokop, M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 312-338. [Link]
- Lountos, G. T., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1409-1415.
- Bazin, M. A., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 4948-4952.
- Rudresh, H. M., et al. (2018). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 10(1), 60-68.
-
Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s). [Link]
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: 6-Propylpyridazin-3-amine for Kinase Inhibitor Synthesis. BenchChem.
- Patel, H., et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 11(10), 1115-1128.
- Thermo Fisher Scientific. (2021).
- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis.
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Anonymous. (2025). Pyridopyridazine-A Potent Pharmacophore. International Journal of Pharmaceutical Research and Applications. [Link]
- Zaki, I., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46981–47003.
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Kumar, D. & Santoshi, H. (2015). Pyridazine and its derivatives. SlideShare. [Link]
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Anonymous. (2020). Pyridopyridazine derivatives as antiinflammatory agents. ResearchGate. [Link]
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El-Damasy, A. K., et al. (2021). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]
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- Sigma-Aldrich. (2024).
- Merck Millipore. (2023).
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- Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(5), 584-593.
- Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 1358–1403.
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Dömling, A. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 1358-1403. [Link]
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Synthetic Pathways to Novel Heterocyclic Scaffolds Utilizing 3-Hydrazinyl-2-methylpyridine Dihydrochloride: An Application & Protocol Guide
Introduction: The Strategic Value of 3-Hydrazinyl-2-methylpyridine Dihydrochloride in Medicinal Chemistry
In the landscape of modern drug discovery and materials science, the pyridine nucleus and its derivatives are foundational scaffolds. The introduction of a hydrazinyl moiety, particularly at the 3-position of a 2-methylpyridine core, unlocks a wealth of synthetic possibilities for the construction of novel, biologically relevant heterocyclic systems. 3-Hydrazinyl-2-methylpyridine Dihydrochloride serves as a highly versatile and reactive building block, primarily for the synthesis of pyrazole and triazole derivatives, which are core motifs in numerous approved pharmaceuticals and agrochemicals. The dihydrochloride salt form ensures stability and enhances solubility in polar solvent systems, often facilitating smoother reaction profiles.
This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of 3-Hydrazinyl-2-methylpyridine Dihydrochloride in the synthesis of novel compounds. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Core Reactivity and Synthetic Potential
The synthetic utility of 3-Hydrazinyl-2-methylpyridine Dihydrochloride is rooted in the nucleophilic character of the hydrazine group. The terminal nitrogen atom is a potent nucleophile, readily participating in condensation reactions with electrophilic partners. The dihydrochloride form necessitates the use of a base to liberate the free hydrazine for reaction. The choice of base and reaction conditions can be tailored to control reactivity and selectivity. The primary applications of this reagent lie in cyclocondensation reactions to form five-membered aromatic heterocycles.
Application I: Synthesis of Novel 1-(2-Methylpyridin-3-yl)pyrazoles via Knorr Cyclocondensation
The Knorr pyrazole synthesis, a classic and reliable method, involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] This reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The reaction of 3-Hydrazinyl-2-methylpyridine with unsymmetrical 1,3-diketones can potentially lead to two regioisomers. However, the electronic and steric influence of the 2-methylpyridin-3-yl group often directs the regioselectivity of the cyclization.
Scientific Rationale and Mechanistic Insight
The reaction is typically carried out in a protic solvent like ethanol or acetic acid, which facilitates both the initial condensation and the final dehydration step. The use of an acid catalyst can accelerate the reaction, although with the dihydrochloride salt, the inherent acidity may be sufficient. The choice of the 1,3-dicarbonyl compound directly dictates the substitution pattern on the resulting pyrazole ring, offering a straightforward method for generating a library of analogues for structure-activity relationship (SAR) studies.
Diagram 1: Knorr Pyrazole Synthesis Workflow
Caption: Workflow for the synthesis of 1-(2-methylpyridin-3-yl)pyrazoles.
Detailed Experimental Protocol: Synthesis of 3,5-Dimethyl-1-(2-methylpyridin-3-yl)-1H-pyrazole
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-Hydrazinyl-2-methylpyridine Dihydrochloride | 1207832-68-5 | 196.08 | 1.96 g | 10.0 |
| Acetylacetone (2,4-pentanedione) | 123-54-6 | 100.12 | 1.1 mL (1.0 g) | 10.0 |
| Triethylamine | 121-44-8 | 101.19 | 2.8 mL (2.02 g) | 20.0 |
| Ethanol (absolute) | 64-17-5 | 46.07 | 50 mL | - |
| Glacial Acetic Acid (optional catalyst) | 64-19-7 | 60.05 | 0.5 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Hydrazinyl-2-methylpyridine Dihydrochloride (1.96 g, 10.0 mmol) and absolute ethanol (50 mL).
-
Stir the suspension and add triethylamine (2.8 mL, 20.0 mmol) dropwise at room temperature. The suspension should become a clear solution as the free base of the hydrazine is formed.
-
To the resulting solution, add acetylacetone (1.1 mL, 10.0 mmol).
-
(Optional) Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 3,5-dimethyl-1-(2-methylpyridin-3-yl)-1H-pyrazole.
Expected Outcome and Characterization:
The final product is expected to be a solid. Characterization should be performed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the methyl groups on the pyrazole and pyridine rings, as well as the aromatic protons of both rings.
-
¹³C NMR: Confirmation of the carbon skeleton.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Application II: Synthesis of Novel 1,2,4-Triazole Derivatives
3-Hydrazinyl-2-methylpyridine Dihydrochloride can be a precursor for the synthesis of 1,2,4-triazoles. A common route involves the initial conversion of the hydrazine to a hydrazide, followed by cyclization with a one-carbon source, such as an orthoformate or formic acid.[3] Alternatively, reaction with isothiocyanates can lead to thiosemicarbazide intermediates, which can then be cyclized to form triazolethiones.
Scientific Rationale and Mechanistic Insight
The formation of the 1,2,4-triazole ring from a hydrazide involves a cyclodehydration reaction. This process is typically acid-catalyzed and requires elevated temperatures. The choice of the acylating agent to form the initial hydrazide allows for the introduction of diverse substituents at one of the carbon atoms of the triazole ring. This modularity is highly advantageous in combinatorial chemistry and drug discovery programs.
Diagram 2: General Scheme for 1,2,4-Triazole Synthesis
Caption: Proposed route to 3-(2-methylpyridin-3-yl)-1H-1,2,4-triazole.
Detailed Experimental Protocol: Synthesis of 3-(2-Methylpyridin-3-yl)-1H-1,2,4-triazole
Step 1: Synthesis of N'-(2-Methylpyridin-3-yl)formohydrazide
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 3-Hydrazinyl-2-methylpyridine Dihydrochloride | 1207832-68-5 | 196.08 | 1.96 g | 10.0 |
| Triethylamine | 121-44-8 | 101.19 | 2.8 mL (2.02 g) | 20.0 |
| Ethyl Formate | 109-94-4 | 74.08 | 10 mL | - |
| Ethanol (absolute) | 64-17-5 | 46.07 | 30 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, suspend 3-Hydrazinyl-2-methylpyridine Dihydrochloride (1.96 g, 10.0 mmol) in ethanol (30 mL).
-
Add triethylamine (2.8 mL, 20.0 mmol) and stir until a clear solution is obtained.
-
Add ethyl formate (10 mL, excess) and heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude N'-(2-Methylpyridin-3-yl)formohydrazide can be used in the next step without further purification or can be purified by crystallization from ethanol.
Step 2: Cyclization to 3-(2-Methylpyridin-3-yl)-1H-1,2,4-triazole
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| N'-(2-Methylpyridin-3-yl)formohydrazide | - | 151.17 (calculated) | 1.51 g | 10.0 |
| Formic Acid (98-100%) | 64-18-6 | 46.03 | 20 mL | - |
Procedure:
-
To the crude N'-(2-Methylpyridin-3-yl)formohydrazide (1.51 g, 10.0 mmol) in a 50 mL round-bottom flask, add formic acid (20 mL).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice (100 g).
-
Neutralize the solution with a saturated solution of sodium bicarbonate until effervescence ceases.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-(2-Methylpyridin-3-yl)-1H-1,2,4-triazole.
Expected Outcome and Characterization:
The final product is anticipated to be a crystalline solid. Characterization should include:
-
¹H NMR and ¹³C NMR: To confirm the structure of the triazole ring and the pyridine substituent.
-
Mass Spectrometry: To verify the molecular weight.
-
IR Spectroscopy: To observe the disappearance of the carbonyl stretch of the hydrazide intermediate.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely published synthetic methodologies for the formation of pyrazoles and triazoles.[3] The trustworthiness of these protocols is enhanced by the inclusion of clear, step-by-step instructions, precise quantities of reagents, and methods for monitoring reaction progress. For self-validation, it is crucial to perform the recommended characterization of the final products. Comparison of the obtained spectroscopic data (¹H NMR, ¹³C NMR, MS) with expected values for analogous structures in the literature will confirm the successful synthesis of the target compounds. In cases of unexpected results, analysis of the reaction mixture by LC-MS can provide valuable insights into the formation of byproducts or the presence of unreacted starting materials, allowing for optimization of the reaction conditions.
Conclusion
3-Hydrazinyl-2-methylpyridine Dihydrochloride is a valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds, particularly pyrazole and 1,2,4-triazole derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this reagent. The inherent modularity of these synthetic routes allows for the generation of diverse compound libraries, which is a cornerstone of modern medicinal chemistry and drug discovery efforts. By understanding the underlying principles of these reactions and adhering to rigorous experimental and analytical practices, researchers can confidently and efficiently synthesize novel chemical entities for a multitude of applications.
References
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2019). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2019). Beilstein Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]
-
Scheme 2. Reactions of hydrazide 6 with 1,3-diketones and aromatic anhydrides. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. (2021). Journal of Research in Chemistry. Retrieved January 2, 2026, from [Link]
-
Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. (2022). Beilstein Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2023). MDPI. Retrieved January 2, 2026, from [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. (2004). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Synthetic strategies to pyrido fused heterocycles. (2023). Indian Academy of Sciences. Retrieved January 2, 2026, from [Link]
-
Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Reaction of 2-hydrazino-3-methylquinoxaline with aryl-1,3-diketones: A structural reinvestigation. (2007). Semantic Scholar. Retrieved January 2, 2026, from [Link]
-
Synthesis of 1,3-diketone and its reaction with different N-nucleophiles (Part II). (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (2006). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
ChemInform Abstract: Synthesis of 3,5-Disubstituted Pyrazoles via Cyclocondensation of 1,2-Allenic Ketones with Hydrazines. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. (2012). PubMed. Retrieved January 2, 2026, from [Link]
-
Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. (n.d.). Der Pharma Chemica. Retrieved January 2, 2026, from [Link]
Sources
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- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. chemistryjournal.net [chemistryjournal.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-Hydrazinyl-2-methylpyridine Dihydrochloride
Welcome to the technical support guide for 3-Hydrazinyl-2-methylpyridine Dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in reactions involving this versatile reagent. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize your synthetic procedures effectively.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the dihydrochloride salt form of this reagent?
The dihydrochloride salt form of 3-Hydrazinyl-2-methylpyridine significantly enhances its shelf-life and stability. The free hydrazine base is a potent nucleophile and can be susceptible to aerial oxidation. The salt form protects the hydrazine moiety, ensuring its integrity during storage. For use in a reaction, the free hydrazine must typically be liberated by the addition of a suitable base.
Q2: How should I store 3-Hydrazinyl-2-methylpyridine Dihydrochloride?
For optimal stability, the reagent should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C)[1]. Exposure to moisture and air should be minimized.
Q3: My reaction is not starting. I've mixed the hydrazine salt with my carbonyl compound. What's wrong?
A common oversight is forgetting to liberate the active nucleophile. The dihydrochloride salt is not sufficiently nucleophilic to initiate the reaction. You must add a base to neutralize the HCl salts and free the hydrazine. The choice and amount of base are critical and depend on the specific reaction conditions. A common strategy is to use 2 to 2.2 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Q4: What types of reactions is this reagent typically used for?
3-Hydrazinyl-2-methylpyridine is primarily used as a nucleophile in condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. These hydrazones are key intermediates in the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and pyrazolines, which are important scaffolds in medicinal chemistry[2][3]. It can also be used in the synthesis of triazoles and other complex heterocyclic systems[4][5].
Troubleshooting Guide: Low Reaction Yield
Low yield is one of the most common frustrations in synthesis. The following sections break down the most probable causes and provide systematic solutions for reactions involving 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
Problem 1: The reaction is very slow or gives a poor yield, especially with ketones.
Potential Cause A: Suboptimal pH
The pH of the reaction medium is arguably the most critical factor in hydrazone formation. The mechanism involves two key stages: nucleophilic attack and dehydration. Acid catalysis accelerates the reaction by protonating the carbonyl group, making it more electrophilic. However, excessive acid will protonate the hydrazine nucleophile, rendering it inactive. Therefore, a specific, often narrow, pH window is optimal. For many hydrazone formations, this is in the weakly acidic range (pH 4-6)[6][7].
Solution: Perform a pH optimization screen. Set up small-scale parallel reactions using different buffer systems or by adding controlled amounts of a weak acid (e.g., acetic acid). Monitor the reactions by TLC or LC-MS to determine the optimal pH for your specific substrate.
Experimental Protocol: pH Scouting for Hydrazone Formation
-
Setup: In separate vials, dissolve your carbonyl substrate in a suitable solvent (e.g., ethanol).
-
Buffer Addition: Add a series of buffers to each vial to achieve a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0). Acetate or phosphate buffers are common choices.
-
Reagent Preparation: In a separate flask, dissolve 3-Hydrazinyl-2-methylpyridine Dihydrochloride in the same solvent and add 2.1 equivalents of a base (e.g., TEA) to generate the free hydrazine.
-
Initiation: Add the free hydrazine solution to each of the buffered substrate vials.
-
Monitoring: Stir the reactions at a constant temperature and monitor the consumption of starting material and formation of the product by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Analysis: Identify the pH that provides the fastest conversion and cleanest product profile.
Potential Cause B: Poorly Activating Carbonyl Partner
The electronic nature of the carbonyl partner significantly impacts the reaction rate. Electron-deficient aldehydes and ketones (those with electron-withdrawing groups nearby) are more electrophilic and react faster[8]. Conversely, electron-rich or sterically hindered carbonyls will react more slowly. Hydrazones formed from aromatic aldehydes also tend to be more stable than those from aliphatic ones due to conjugation[9].
Solution: If your carbonyl substrate is unreactive, you may need to use more forcing conditions. Increasing the reaction temperature can provide the necessary activation energy[10]. Alternatively, adding a catalyst can help. While the reaction is acid-catalyzed, specific nucleophilic catalysts like aniline have been shown to accelerate hydrazone formation, particularly at neutral pH[8].
| Parameter | Effect on Yield/Rate | Rationale |
| Reaction pH | Highly influential; optimal range is typically weakly acidic (pH 4-6). | Balances the need to activate the carbonyl (protonation) without deactivating the hydrazine nucleophile (protonation)[6][8]. |
| Temperature | Increasing temperature generally increases the reaction rate. | Provides molecules with more kinetic energy to overcome the activation barrier[10]. Caution: may increase side product formation. |
| Solvent | Choice of solvent can alter product distribution and reaction rate. | Protic solvents (e.g., ethanol) can participate in proton transfer, while aprotic solvents (e.g., DMF) may favor different pathways[7]. |
| Catalyst | Aniline or other nucleophilic catalysts can accelerate the reaction. | Provides an alternative, lower-energy reaction pathway, especially useful at neutral pH[8]. |
Problem 2: Multiple spots on TLC/LC-MS indicate the formation of side products.
Potential Cause A: Incorrect Solvent or Base
The choice of solvent and pH can dramatically influence the reaction pathway. In some cases, using a protic solvent like ethanol with a strong base can lead to the formation of cyclized products like pyrazoles instead of the desired hydrazone[6][7].
Solution: If you are targeting the hydrazone, consider switching to an aprotic solvent like DMF or acetonitrile. These solvents are less likely to facilitate proton-transfer steps that can lead to cyclization. Ensure you are using a non-nucleophilic base (TEA, DIPEA) rather than a base that could participate in the reaction (e.g., hydrazine hydrate itself if used in excess).
Potential Cause B: Reagent Degradation or Impurities
The purity of your starting materials is paramount. Impurities in the carbonyl compound or degradation of the hydrazine reagent can lead to unexpected side reactions and lower yields[11]. The free hydrazine base can be particularly sensitive to air.
Solution:
-
Verify Purity: Check the purity of your carbonyl substrate using NMR or LC-MS before starting the reaction.
-
Fresh Reagent: Use a fresh bottle of 3-Hydrazinyl-2-methylpyridine Dihydrochloride or one that has been stored properly.
-
Inert Atmosphere: When liberating the free base, do so under an inert atmosphere (e.g., Nitrogen or Argon) to prevent aerial oxidation, especially if the reaction is run for an extended period or at elevated temperatures.
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and solving issues of low reaction yield.
Caption: A logical workflow for diagnosing and resolving low reaction yields.
References
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. National Institutes of Health (NIH).[Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF. ResearchGate.[Link]
-
REACTION OF HYDRAZINE HYDRATE AND HYDRAZINE HYDROCHLORIDE WITH DIBENZOYLMETHANE AND FLAVONE: ROLE OF SOLVENT AND pH ON FORMATION OF PRODUCTS | Request PDF. ResearchGate.[Link]
-
Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. National Institutes of Health (NIH).[Link]
-
REACTION OF HYDRAZINE HYDRATE AND HYDRAZINE HYDROCHLORIDE WITH DIBENZOYLMETHANE AND FLAVONE: ROLE OF SOLVENT AND pH ON FORMATION OF PRODUCTS. Paper Archives - Research Bible.[Link]
-
3-hydrazinyl-2-methylpyridine dihydrochloride (C6H9N3). PubChem.[Link]
-
What factors can affect the yield of a reaction? TutorChase.[Link]
-
What factors can affect the maximum theoretical and practical yields in chemical reactions? Quora.[Link]
-
When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. MDPI.[Link]
-
Advances in the Synthesis of Heterocycles with Two and Three Heteroatoms using Hydrazonoyl Halides. ResearchGate.[Link]
-
Special Issue : Heterocycles. MDPI.[Link]
-
Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Iraqi Journal of Science.[Link]
-
What are some common causes of low reaction yields? Reddit.[Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.[Link]
-
Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journals.[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. REACTION OF HYDRAZINE HYDRATE AND HYDRAZINE HYDROCHLORIDE WITH DIBENZOYLMETHANE AND FLAVONE: ROLE OF SOLVENT AND pH ON FORMATION OF PRODUCTS [paper.researchbib.com]
- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tutorchase.com [tutorchase.com]
- 11. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Hydrazinyl-2-methylpyridine Dihydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and handling of 3-Hydrazinyl-2-methylpyridine Dihydrochloride. This guide is designed to provide in-depth, field-proven insights into the common synthetic challenges associated with this important intermediate. As Senior Application Scientists, we understand that success in the lab is not just about following a procedure but about understanding the chemistry behind it. This resource provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of your synthesis, particularly the management of key side reactions.
Section 1: The Synthetic Landscape: Core Reactions and Inherent Challenges
The most common and scalable route to 3-Hydrazinyl-2-methylpyridine Dihydrochloride proceeds via a two-step sequence starting from 3-Amino-2-methylpyridine. This process involves:
-
Diazotization: Conversion of the primary aromatic amine to a diazonium salt using nitrous acid, generated in situ.[1]
-
Reduction: Subsequent reduction of the diazonium intermediate to the target hydrazine.
While straightforward in principle, the transient and reactive nature of the diazonium salt intermediate makes this synthesis susceptible to several competing side reactions. Understanding and controlling these pathways is critical for achieving high yield and purity.
Caption: High-level workflow for the synthesis of 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the diagnosis and the corrective action.
Problem 1: Low or Inconsistent Yields
-
Question: My overall yield of 3-Hydrazinyl-2-methylpyridine Dihydrochloride is significantly lower than reported in the literature. What are the most probable causes?
-
Answer: Low yields in this synthesis almost always trace back to the instability of the diazonium salt intermediate. Several factors can contribute:
-
Temperature Excursions: The diazotization reaction is highly exothermic. If the temperature rises above 5°C, the diazonium salt rapidly decomposes or reacts with water to form byproducts.[2] The rate of decomposition is a direct function of temperature.[3]
-
Slow Consumption: The diazonium salt should be used immediately in the subsequent reduction step. Allowing it to stand, even at low temperatures, will lead to degradation and the formation of side products. Many aromatic heterocycles, like pyridines, do not form stable diazonium salts compared to simple anilines.[4]
-
Incomplete Diazotization: Insufficient addition of sodium nitrite or poor pH control can leave unreacted starting material, directly impacting the theoretical yield.
-
Sub-optimal Reduction: The conditions for the reduction step must be carefully controlled to ensure the diazonium salt is efficiently converted to the hydrazine without promoting side reactions.
-
Problem 2: Contamination with 3-Hydroxy-2-methylpyridine
-
Question: My NMR and LC-MS analyses show a persistent impurity with a mass corresponding to 3-Hydroxy-2-methylpyridine. How is this formed and how can I prevent it?
-
Answer: This is the most common side product in this synthesis. It arises from the reaction of the diazonium salt with water, a competing nucleophilic substitution reaction.[2] This process, sometimes referred to by the German name Verkochung, is heavily favored at elevated temperatures.[5]
Causality: The C-N bond of the diazonium group is polarized, making the carbon atom electrophilic. Water acts as a nucleophile, attacking this carbon and displacing molecular nitrogen (N₂), which is an excellent leaving group.
Mitigation Strategies:
| Parameter | Sub-optimal Condition | Recommended Condition | Rationale |
| Temperature | > 5°C | 0-5°C | Significantly slows the rate of reaction with water, favoring the desired reduction pathway.[2] |
| Reaction Time | Prolonged hold time | Immediate use of diazonium salt | Minimizes the time window for the side reaction to occur.[4] |
| Acid Conc. | Dilute Acid | Concentrated Acid | While counterintuitive, using a more concentrated acid medium can sometimes suppress the phenol formation by reducing the activity of free water. |
Problem 3: Product Discoloration and Degradation During Storage
-
Question: My isolated white crystalline product turns yellow or brown over time, and repeat analysis shows increasing levels of impurities. What is causing this instability?
-
Answer: Hydrazine derivatives are notoriously sensitive to environmental factors.[3][6] The observed degradation is likely due to:
-
Aerial Oxidation: Hydrazines are strong reducing agents and can be readily oxidized by atmospheric oxygen.[7] This process is often catalyzed by trace metal impurities.
-
Light Sensitivity: Exposure to light can promote the formation of radical species, initiating decomposition pathways.
-
Moisture: The dihydrochloride salt is hygroscopic. Absorbed water can facilitate decomposition and other side reactions.[7]
Solution - Strict Storage and Handling Protocol:
-
Inert Atmosphere: Always handle and store the final product under an inert atmosphere (Nitrogen or Argon).[7]
-
Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect from light.[8]
-
Dry Conditions: Store in a desiccator over a strong drying agent (e.g., P₂O₅).
-
Temperature: Keep the material in a cool, well-ventilated, and dark place.[8]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Why is the dihydrochloride salt synthesized instead of isolating the free base?
-
A1: The dihydrochloride salt offers significantly greater stability against oxidative and thermal decomposition compared to the free base. Both the pyridine nitrogen and the hydrazine moiety are basic, allowing for the formation of a stable salt which is less prone to aerial oxidation and easier to handle as a crystalline solid.
-
-
Q2: What are the critical safety precautions for handling hydrazine derivatives?
-
A2: Hydrazine and its derivatives are classified as hazardous materials due to their reactivity and toxicity.[3][6] Always handle them in a properly functioning chemical fume hood.[6] Personal protective equipment, including a lab coat, chemical splash goggles, and nitrile gloves, is mandatory.[6][8] Avoid contact with strong oxidizing agents, acids, and metal oxides, as these can cause vigorous or even explosive reactions.[3][7]
-
-
Q3: Can I use a different reducing agent for the diazonium salt?
-
A3: Yes, while stannous chloride (SnCl₂) in hydrochloric acid is common, other reducing agents like sodium sulfite (Na₂SO₃) or sodium dithionite (Na₂S₂O₄) can also be used. The choice of reagent may require process optimization, as the reaction kinetics, workup procedure, and impurity profile can change. Stannous chloride is often preferred for its reliability and the ease of removing tin salts during the aqueous workup.
-
Section 4: Key Experimental Protocols
Protocol 1: Optimized Diazotization and Reduction
This protocol is designed to minimize the formation of 3-Hydroxy-2-methylpyridine.
-
Reagent Preparation:
-
Prepare a solution of 3-Amino-2-methylpyridine (1.0 eq) in 6M Hydrochloric Acid (approx. 4.0 eq).
-
Prepare a solution of Sodium Nitrite (1.1 eq) in deionized water.
-
Prepare a solution of Stannous Chloride Dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated Hydrochloric Acid.
-
-
Procedure:
-
Cool the solution of 3-Amino-2-methylpyridine in HCl to 0°C in an ice-salt bath with vigorous mechanical stirring.
-
Slowly add the Sodium Nitrite solution dropwise via an addition funnel, ensuring the internal temperature never exceeds 5°C .
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5°C for an additional 20 minutes.
-
In a separate flask, cool the Stannous Chloride solution to 0°C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold Stannous Chloride solution. A thick precipitate may form.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Isolate the product by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Protocol 2: Purification to Remove Phenolic Impurities
This protocol is useful if your crude product is contaminated with 3-Hydroxy-2-methylpyridine.
-
Principle: 3-Hydroxy-2-methylpyridine is phenolic and therefore acidic. It can be deprotonated with a mild base to form a water-soluble phenoxide salt, while the desired hydrazine (as its hydrochloride salt) remains in the organic phase or can be selectively precipitated.
-
Procedure:
-
Dissolve the crude product in a minimum amount of water.
-
Transfer the solution to a separatory funnel and add an immiscible organic solvent (e.g., ethyl acetate).
-
Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the pH of the aqueous layer is ~8.
-
The 3-hydroxy-2-methylpyridine will be extracted into the aqueous layer as its sodium salt. The hydrazine free base will be in the organic layer.
-
Separate the layers. Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and cool in an ice bath.
-
Bubble dry HCl gas through the solution (or add a solution of HCl in isopropanol) to precipitate the 3-Hydrazinyl-2-methylpyridine as its clean dihydrochloride salt.
-
Filter the white precipitate, wash with cold ethyl acetate, and dry under vacuum.
-
Section 5: Visualizing the Reaction Network
The synthesis is a competition between the desired reduction and undesired side reactions. This diagram illustrates the critical branch point from the diazonium salt intermediate.
Caption: Reaction network showing the desired pathway and major side reactions.
References
-
The Brückner Research Group. Standard Operating Procedure: Hydrazines. University of Connecticut.
-
Arxada. Anhydrous Hydrazine AH - Technical Information.
-
DTIC. Safety and Handling of Hydrazine. Defense Technical Information Center.
-
Reddit r/chemistry. Advice on storing/handling hydrazine. (2020).
- Grozinger, K. G., et al. (1995). A Novel and Efficient Synthesis of Nevirapine. Journal of Heterocyclic Chemistry, 32, 259.
-
Abele, E., et al. (2019). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chem. Proc., 3(1), 114.
-
Wikipedia. Sandmeyer reaction.
-
Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template.
-
PubChem. 3-hydrazinyl-2-methylpyridine dihydrochloride. National Center for Biotechnology Information.
-
Google Patents. Synthesis process of 2-hydrazinopyridine derivative. CN106588758B.
-
BYJU'S. Sandmeyer Reaction Mechanism.
-
ChemicalBook. 2-Amino-3-methyl-5-nitropyridine synthesis.
-
Organic Chemistry Portal. Sandmeyer Reaction.
-
University of Colorado Boulder, Department of Chemistry. The Sandmeyer Reaction: Synthesis of p-Chlorotoluene.
-
Organic Chemistry Portal. Diazotisation.
-
LibreTexts Chemistry. 14.4: Diazotization of Amines.
-
MDPI. Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 23(11), 2999.
Sources
Technical Support Center: Purification of 3-Hydrazinyl-2-methylpyridine Dihydrochloride Derivatives
Welcome to the technical support guide for the purification of 3-Hydrazinyl-2-methylpyridine Dihydrochloride and its derivatives. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this class of compounds with high purity. The inherent reactivity of the hydrazine moiety, combined with the basicity of the pyridine ring, presents a unique set of purification hurdles. This guide provides field-proven insights, troubleshooting protocols, and a foundational understanding of the chemical principles at play.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the purification of hydrazinylpyridine dihydrochloride derivatives.
Q1: Why is my isolated product a sticky oil or gum instead of a crystalline solid?
A1: This is a frequent issue often attributed to the presence of residual solvents, excess HCl, or hygroscopic impurities. Dihydrochloride salts are often hygroscopic and can absorb atmospheric moisture, leading to an oily appearance. Incomplete reaction or the presence of starting materials can also act as eutectic contaminants, preventing crystallization. Ensure rigorous drying under high vacuum and consider the use of a non-polar co-solvent during precipitation to encourage solid formation.
Q2: My product purity is consistently low (~90-95%) after initial isolation. What are the likely impurities?
A2: Common impurities often originate from the synthesis itself. These can include unreacted starting materials (e.g., a halogenated pyridine precursor), by-products from side reactions, or degradation products.[1] Given the starting materials, you might have residual 2-chloro-3-methylpyridine or over-reacted di-substituted products. Analytical techniques like HPLC and NMR are crucial for identifying these impurities before selecting a purification strategy.[1][2]
Q3: I am observing significant product loss during column chromatography. Why is this happening?
A3: 3-Hydrazinyl-2-methylpyridine is a basic compound. When using standard silica gel for chromatography, strong acid-base interactions occur between the basic amine groups and the acidic silanol groups (Si-OH) on the silica surface.[3][4] This can lead to irreversible adsorption, significant peak tailing, and on-column degradation, resulting in low recovery.[3][4]
Q4: Are there specific safety precautions I should take when handling these compounds?
A4: Yes. Hydrazine and its derivatives are classified as hazardous materials and require careful handling.[5][6] They can be toxic, corrosive, and potentially carcinogenic.[7][8][9] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] A key safety measure is to maintain an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating, to prevent oxidative degradation and minimize exposure.[5]
Section 2: Troubleshooting Guide: From Problem to Solution
This guide is structured by common problems. For each issue, potential causes are explored, followed by diagnostic steps and detailed solutions.
Problem 1: Persistent Colored Impurities (Yellow to Brown Product)
-
Symptom: The isolated dihydrochloride salt is off-white, yellow, or even brown, indicating the presence of chromophoric impurities.
-
Potential Causes:
-
Oxidation: The hydrazine moiety is susceptible to air oxidation, especially in solution, forming colored by-products.
-
Degradation: High reaction temperatures or prolonged reaction times can lead to the formation of polymeric or tar-like side products.[10]
-
Starting Material Impurities: Impurities present in the initial pyridine precursor may carry through the synthesis.[11]
-
-
Diagnostic Steps:
-
TLC Analysis: Use a suitable solvent system (e.g., 10% Methanol in Dichloromethane with 1% triethylamine) to visualize the impurities. Colored spots that are distinct from the main product spot are a clear indicator.
-
UV-Vis Spectroscopy: A scan can reveal absorptions in the visible range, confirming the presence of colored species.
-
-
Solutions:
-
Activated Carbon Treatment: This is a classic and effective method for removing colored impurities.
-
Protocol: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or ethanol). Add 1-5% (w/w) of activated carbon. Stir the suspension at room temperature for 30-60 minutes. Filter the mixture through a pad of Celite® to remove the carbon. Concentrate the filtrate to recover the product.
-
-
Recrystallization: A carefully chosen solvent system can leave colored impurities behind in the mother liquor.
-
Protocol: See the detailed recrystallization protocol in Section 3. An ethanol/IPA or methanol/ether system is often effective.
-
-
Problem 2: Poor Resolution and Recovery During Column Chromatography
-
Symptom: Attempts to purify the free base or the salt via standard silica gel chromatography result in broad, tailing peaks, and recovery of less than 50% of the loaded material.
-
Potential Causes:
-
Diagnostic Steps:
-
TLC Analysis: Observe the shape of the product spot on a silica TLC plate. If it streaks or "tails" significantly, you will face similar issues on a column.
-
-
Solutions:
-
Use a Modified Stationary Phase:
-
Modify the Mobile Phase:
-
Add a Competing Base: If you must use standard silica, adding a small amount of a volatile amine like triethylamine (TEA) or pyridine (0.5-2% v/v) to the mobile phase can improve chromatography.[3] The added base "neutralizes" the active sites on the silica, allowing your compound to elute more cleanly.[3] A common mobile phase is Dichloromethane/Methanol with 1% TEA.
-
-
Reversed-Phase Chromatography:
-
For highly polar derivatives, reversed-phase (C18) flash chromatography can be effective. The separation occurs in a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with a modifier like formic acid or trifluoroacetic acid to ensure the compound is protonated and sharp peaks are obtained.
-
-
Problem 3: Difficulty with Crystallization and Salt Formation
-
Symptom: After synthesis of the free base, addition of HCl does not yield a precipitate, or results in an oil. Attempts to recrystallize the crude solid fail.
-
Potential Causes:
-
Incorrect Stoichiometry of HCl: Both the pyridine nitrogen and the terminal hydrazine nitrogen are basic. Insufficient HCl will result in a mixture of the mono- and di-hydrochloride salts, which can inhibit crystallization. Excess HCl can also sometimes lead to oily products.
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for the salt, preventing it from crashing out. Conversely, a very poor solvent may cause rapid, amorphous precipitation instead of slow, ordered crystal growth.
-
Presence of Water: Even trace amounts of water can prevent crystallization of highly soluble salts.
-
-
Diagnostic Steps:
-
pH Measurement: After adding HCl, check the pH of the solution. It should be strongly acidic (pH < 2).
-
NMR Analysis: Check the crude product's NMR for characteristic broad peaks indicative of protonated nitrogens. Also, look for signals corresponding to residual solvents.
-
-
Solutions:
-
Controlled Salt Formation Protocol:
-
Dissolve the crude free base in a suitable anhydrous solvent (e.g., isopropanol (IPA), diethyl ether, or ethyl acetate).
-
Slowly bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.
-
Monitor for precipitation. If an oil forms, try adding a non-polar co-solvent (e.g., hexane) to induce solidification.
-
-
Systematic Recrystallization Solvent Screen:
-
Use a table to test the solubility of your crude product in various solvents at room temperature and at reflux. An ideal single solvent for recrystallization will show poor solubility at room temperature and high solubility when heated.
-
If a single solvent is not found, try a binary solvent system (e.g., Methanol/Ether, Ethanol/Ethyl Acetate).
-
-
| Solvent System | Solubility at 25°C | Solubility at Reflux | Comments |
| Methanol | High | High | Good dissolving solvent, likely needs an anti-solvent. |
| Ethanol | Moderate | High | A promising single-solvent candidate. |
| Isopropanol (IPA) | Low | Moderate-High | Excellent candidate for recrystallization. |
| Ethyl Acetate | Very Low | Low | Potential anti-solvent. |
| Diethyl Ether | Insoluble | Insoluble | Good anti-solvent for precipitation. |
| Dichloromethane | Moderate | High | Can be used, but volatility may be an issue. |
Section 3: Key Experimental Protocols
These step-by-step protocols provide a reliable starting point for common purification procedures.
Protocol 1: Recrystallization of 3-Hydrazinyl-2-methylpyridine Dihydrochloride
-
Solvent Selection: Based on screening, select a suitable solvent system. For this compound, an Ethanol/Diethyl Ether system is often effective.
-
Dissolution: Place the crude, solid dihydrochloride salt into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add 1-2% w/w activated carbon, and gently reflux for 15-20 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon or any insoluble impurities. This step is crucial to prevent premature crystallization on the filter paper.[14]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under high vacuum, preferably in a desiccator over a drying agent like P₂O₅, to remove all traces of solvent and moisture.[15]
Protocol 2: Flash Chromatography using Amine-Modified Mobile Phase
-
Column Packing: Dry pack a flash chromatography column with standard silica gel.
-
Equilibration: Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase (e.g., 99% Dichloromethane / 1% Triethylamine). This step ensures the entire stationary phase is "deactivated" by the amine.[3]
-
Sample Loading: Dissolve the crude free base (not the salt) in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Dichloromethane + 1% TEA) and gradually increase the polarity by adding methanol (e.g., gradient from 0% to 10% Methanol in Dichloromethane, with 1% TEA maintained throughout).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Work-up: Combine the pure fractions and remove the solvents and triethylamine under reduced pressure. The resulting purified free base can then be converted to the dihydrochloride salt as described previously.
Section 4: Visualization of Workflows
Diagram 1: General Troubleshooting Workflow
This diagram illustrates a logical decision-making process when faced with an impure sample of a 3-Hydrazinyl-2-methylpyridine derivative.
Caption: Decision tree for purification strategy selection.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]
-
University of Rochester. (n.d.). Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Kinesis Inc. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis Inc. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Successful Flash Chromatography. King Group. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]
-
Pharma Connection. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? Pharma Connection. Retrieved from [Link]
-
The Pharma Master. (n.d.). Troubleshooting. The Pharma Master. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. NCBI Bookshelf. Retrieved from [Link]
-
Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent. Retrieved from [Link]
-
Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Pharmaguideline. Retrieved from [Link]
Sources
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 3. biotage.com [biotage.com]
- 4. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. arxada.com [arxada.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. shyzchem.com [shyzchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Hydrazinyl-2-methylpyridine Dihydrochloride
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 3-Hydrazinyl-2-methylpyridine Dihydrochloride. This document is structured to provide actionable solutions to common challenges encountered during its use in synthesis, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your reaction outcomes.
Core Concept: The Knorr Pyrazole Synthesis
The primary application of 3-Hydrazinyl-2-methylpyridine Dihydrochloride is in the construction of pyrazole rings, a privileged scaffold in medicinal chemistry.[1][2] This is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound, a classic method known as the Knorr pyrazole synthesis.[3][4] The reaction involves the nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring.[5] Understanding this mechanism is key to troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Issue 1: My pyrazole synthesis reaction has a very low yield or fails to proceed.
Question: I am attempting to synthesize a pyrazole by reacting 3-Hydrazinyl-2-methylpyridine Dihydrochloride with an acetylacetone derivative, but I'm observing consistently low yields (<30%). What are the most common reasons for this failure, and how can I improve the conversion?
Answer: This is the most frequently encountered issue, and it almost always stems from one of three critical parameters: inadequate activation of the hydrazine nucleophile, suboptimal reaction conditions, or poor reagent quality.[6]
Root Cause Analysis & Corrective Actions:
-
Inadequate Neutralization of the Dihydrochloride Salt (Most Common Cause):
-
Expertise & Experience: 3-Hydrazinyl-2-methylpyridine Dihydrochloride is a salt. For the hydrazine moiety to function as an effective bidentate nucleophile, it must be converted to its free base form.[7] The two hydrochloride molecules significantly reduce the nucleophilicity of the nitrogen atoms. Failure to add a sufficient amount of a suitable base is the primary reason for low yields.
-
Trustworthy Protocol:
-
Base Selection: While inorganic bases like K₂CO₃ can be used, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred for their solubility in common organic solvents.
-
Stoichiometry is Critical: You must use at least 2.0 equivalents of the base to neutralize both hydrochloride salts. It is standard practice to use a slight excess (e.g., 2.2 equivalents) to drive the equilibrium towards the free base.
-
Pre-stirring: Before adding your 1,3-dicarbonyl compound, dissolve the hydrazine dihydrochloride in your chosen solvent, add the base, and stir the mixture for 15-30 minutes at room temperature. This ensures complete formation of the free hydrazine.
-
-
-
Suboptimal Temperature and Solvent Choice:
-
Expertise & Experience: Condensation reactions require a specific activation energy.[8] If the temperature is too low, the reaction will be sluggish. Conversely, excessive heat can cause decomposition of reactants or the desired product.[6] The solvent plays a crucial role in reactant solubility and can influence the reaction rate. Aprotic polar solvents are often effective for this type of reaction.[3]
-
Trustworthy Protocol:
-
Solvent Screening: Begin with a polar protic solvent like ethanol or a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3][8] Acetonitrile is also a viable option.
-
Temperature Optimization: Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 50-80 °C. Refluxing may be necessary for less reactive substrates, but should be approached cautiously.[8]
-
-
-
Purity of Reagents:
-
Expertise & Experience: The purity of all reagents, especially the 1,3-dicarbonyl compound and the solvent, is paramount.[6] Impurities can introduce competing side reactions. For instance, contaminating aldehydes or ketones can react with the hydrazine to form unwanted hydrazones.[9] Moisture in the solvent can also hinder the dehydration step of the cyclization.
-
Trustworthy Protocol:
-
Use reagents from a reliable source.
-
If the purity of the 1,3-dicarbonyl is questionable, consider purifying it via distillation or recrystallization.
-
Use anhydrous solvents, particularly if the reaction is sensitive to water.
-
-
Workflow for Optimizing Low-Yield Reactions
Caption: A systematic troubleshooting workflow for low-yield pyrazole synthesis.
Issue 2: My reaction is messy, with multiple side products observed.
Question: I am getting some of my desired pyrazole product, but my crude reaction mixture shows several significant side products by LC-MS. How can I improve the reaction's selectivity?
Answer: The formation of multiple products indicates that competing reaction pathways are occurring. This is often due to the reaction conditions being too harsh or an imbalance in stoichiometry.
Root Cause Analysis & Corrective Actions:
-
Regioisomer Formation:
-
Expertise & Experience: When using an unsymmetrical 1,3-dicarbonyl compound, two different pyrazole regioisomers can be formed.[3][5] The selectivity is influenced by the electronic and steric differences between the two carbonyl groups. The more electrophilic (less sterically hindered) carbonyl is typically attacked first by the primary amine of the hydrazine.
-
Trustworthy Protocol:
-
Acid/Base Catalysis: The regioselectivity can sometimes be influenced by the choice of catalyst. An acidic medium can alter the reactivity of the carbonyls.[3] Experimenting with running the reaction under acidic conditions (e.g., in acetic acid) versus basic conditions (with TEA/DIPEA) may favor one isomer over the other.
-
Characterization: Be prepared to isolate and characterize both isomers to confirm which is your desired product.
-
-
-
Formation of Hydrazones and Azines:
-
Expertise & Experience: If the reaction is run at excessively high temperatures or for too long, the intermediate hemiaminal can dehydrate to form a stable hydrazone without cyclizing.[9] Furthermore, side reactions can occur where the pyrazoline intermediate adds to the initial carbonyl compound.[9]
-
Trustworthy Protocol:
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor Closely: Do not let the reaction run for an extended period after the starting material is consumed. Monitor by TLC/LC-MS and work up the reaction as soon as it is complete.
-
-
Data Presentation: Hypothetical Optimization Table
The following table illustrates a typical optimization process for the reaction between 3-Hydrazinyl-2-methylpyridine Dihydrochloride (1.0 eq.) and benzoylacetone (1.05 eq.).
| Entry | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | TEA (1.0) | Ethanol | Reflux | 12 | 15% | Incomplete conversion, insufficient base. |
| 2 | TEA (2.2) | Ethanol | RT | 24 | 45% | Slow reaction at room temperature. |
| 3 | TEA (2.2) | Ethanol | 80 | 6 | 78% | Good conversion and yield. |
| 4 | DIPEA (2.2) | DMF | 80 | 4 | 85% | Faster reaction, slightly higher yield. |
| 5 | None | Acetic Acid | 100 | 8 | 65% | Different regioisomer may be favored. |
This table represents hypothetical data for illustrative purposes.
Visualization of Competing Pathways
Caption: Reaction pathways leading to desired product and common side products.
References
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Zaragoza, F., & Stephen, H. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. Available at: [Link]
-
PubChem. (n.d.). 3-Hydrazinylpyridine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- BASF AG. (1995). Process for the preparation of pyrazole and its derivatives. Google Patents.
-
PubChem. (n.d.). 3-Hydrazinylpyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. (General reference for reaction principles). A relevant review on multicomponent pyrazole synthesis is available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT, 10(4). Available at: [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). One-Pot Synthesis of Pyrazoles from Ketones, Acid Chlorides, and Hydrazines. Organic Letters, 8(13), 2675–2678. Available at: [Link]
-
Quora. (2015). What could be the reason for getting a very low yield in organic chemistry? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Condensation Reaction. Scientific Diagram. Retrieved from [Link]
-
Reddit. (2018). Consistently awful yields. r/chemistry. Retrieved from [Link]
-
Teixeira, S., Castanheira, E. M. S., & Carvalho, M. A. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4833. Available at: [Link]
-
de la Torre, J. C., & Kappe, C. O. (2014). Solvent-Free Heterocyclic Synthesis. Chemical Reviews, 114(16), 7954–8000. Available at: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
stability issues of 3-Hydrazinyl-2-methylpyridine Dihydrochloride in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Hydrazinyl-2-methylpyridine Dihydrochloride. This resource is designed to provide in-depth guidance on the stability of this compound in solution, offering troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address challenges in your experiments, ensuring the integrity and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and stability of 3-Hydrazinyl-2-methylpyridine Dihydrochloride in solution.
Q1: What are the primary factors that influence the stability of 3-Hydrazinyl-2-methylpyridine Dihydrochloride in aqueous solutions?
A1: The stability of 3-Hydrazinyl-2-methylpyridine Dihydrochloride in aqueous solutions is primarily influenced by pH, the presence of oxygen, exposure to light, and temperature. Hydrazine derivatives are susceptible to oxidation, and this process can be catalyzed by various factors.[1][2]
-
pH: Hydrazine solutions are generally more stable under acidic conditions.[2] In neutral or alkaline environments, the rate of oxidation by dissolved oxygen increases significantly.[2]
-
Oxygen: Atmospheric oxygen is a key oxidant for hydrazine compounds.[1][2] Solutions left open to the air will experience degradation over time.[1] The primary degradation mechanism in aqueous systems is a four-electron oxidation to nitrogen gas by oxygen.[2]
-
Catalysts: The presence of metal ions, such as Cu(II), can catalyze the oxidation of hydrazine.[2] It is crucial to use high-purity solvents and clean glassware to avoid introducing catalytic impurities.
-
Temperature: Elevated temperatures accelerate the rate of decomposition.[1][3] Therefore, it is advisable to store solutions at recommended low temperatures.
Q2: What are the expected degradation products of 3-Hydrazinyl-2-methylpyridine Dihydrochloride in solution?
A2: The primary degradation pathway for hydrazine compounds in the presence of oxygen is oxidation.[2] For 3-Hydrazinyl-2-methylpyridine Dihydrochloride, this would likely lead to the formation of nitrogen gas and 2-methylpyridine. Further oxidation or side reactions could potentially lead to the formation of other pyridine derivatives. In some cases, the decomposition of hydrazine can also produce ammonia.[1] The hazardous decomposition products upon combustion are carbon oxides and nitrogen oxides.[4]
Q3: What are the recommended storage conditions for solutions of 3-Hydrazinyl-2-methylpyridine Dihydrochloride?
A3: To ensure the stability of your solutions, it is recommended to:
-
Store at low temperatures: For the solid compound, storage at 2-8°C is recommended.[5] Solutions should also be kept refrigerated when not in use.
-
Protect from light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Use an inert atmosphere: To minimize oxidation, it is best to prepare and store solutions under an inert atmosphere, such as nitrogen or argon.
-
Ensure tight sealing: Keep containers tightly closed to prevent the ingress of air and moisture.
Q4: How can I monitor the stability of my 3-Hydrazinyl-2-methylpyridine Dihydrochloride solution over time?
A4: The stability of your solution can be monitored using various analytical techniques. A common and effective method is High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the separation and quantification of the parent compound and any potential degradation products.[6] Developing a stability-indicating HPLC method is crucial for accurately assessing the degradation of the compound.[6] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for the identification of degradation products.[7][8]
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments involving 3-Hydrazinyl-2-methylpyridine Dihydrochloride solutions.
Issue 1: Inconsistent or non-reproducible experimental results.
| Possible Cause | Troubleshooting Steps |
| Degradation of the stock solution. | 1. Prepare fresh solutions: Always prepare fresh solutions of 3-Hydrazinyl-2-methylpyridine Dihydrochloride for each experiment, especially for sensitive applications. 2. Verify solution integrity: Use an analytical technique like HPLC to check the purity of your stock solution before use. Compare the chromatogram to that of a freshly prepared standard. 3. Implement proper storage: Ensure your stock solutions are stored under the recommended conditions (refrigerated, protected from light, and under an inert atmosphere).[5] |
| Contamination of the solution. | 1. Use high-purity solvents and reagents: Ensure all solvents and reagents are of high purity and free from metal ion contamination.[2] 2. Thoroughly clean glassware: Use appropriate cleaning procedures for all glassware to remove any residual catalysts or contaminants. |
Issue 2: Observation of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products. | 1. Characterize the unknown peaks: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unexpected peaks to identify potential degradation products.[7] 2. Perform forced degradation studies: To confirm the identity of degradation products, subject a sample of your compound to stress conditions (e.g., heat, light, acid, base, oxidation) and analyze the resulting mixture.[6] This can help to create a degradation profile. |
| Reaction with other components in the experimental matrix. | 1. Analyze individual components: Run individual components of your experimental mixture through the analytical system to identify their retention times and rule out interference. 2. Simplify the matrix: If possible, simplify the experimental matrix to identify the source of the interaction. |
Issue 3: A noticeable change in the physical appearance of the solution (e.g., color change).
| Possible Cause | Troubleshooting Steps |
| Oxidation or decomposition of the compound. | 1. Discard the solution: A change in color is a strong indicator of degradation. It is best to discard the solution and prepare a fresh batch. 2. Review handling procedures: Ensure that the solution is not being unnecessarily exposed to air, light, or high temperatures during handling.[1][2] |
| Contamination. | 1. Investigate potential sources of contamination: Review all materials and reagents used in the preparation of the solution. |
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a 3-Hydrazinyl-2-methylpyridine Dihydrochloride solution.
Caption: Workflow for assessing the stability of 3-Hydrazinyl-2-methylpyridine Dihydrochloride solutions.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common stability-related issues.
Caption: Troubleshooting logic for stability issues of 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
III. Quantitative Data Summary
The stability of hydrazine derivatives is highly dependent on the specific conditions. The following table provides a conceptual summary of expected stability under various conditions. Actual degradation rates should be determined experimentally.
| Condition | Expected Stability of 3-Hydrazinyl-2-methylpyridine Dihydrochloride Solution | Rationale |
| pH 2-4 | High | Hydrazines are generally more stable in acidic conditions.[2] |
| pH 7 (Neutral) | Moderate to Low | Oxidation rate increases in neutral conditions, especially in the presence of oxygen.[2] |
| pH > 7 (Alkaline) | Low | Oxidation is significantly accelerated in alkaline conditions.[2] |
| Refrigerated (2-8°C) | High | Lower temperatures slow down the rate of chemical degradation.[5] |
| Room Temperature | Moderate | Degradation rate will be higher than at refrigerated temperatures. |
| Elevated Temperature (>40°C) | Low | High temperatures significantly accelerate decomposition.[1][3] |
| Protected from Light | High | Prevents potential photodegradation. |
| Exposed to Light | Moderate to Low | Susceptible to photodegradation, though the extent may vary. |
| Under Inert Gas (N₂, Ar) | High | Minimizes oxidation by atmospheric oxygen. |
| Exposed to Air | Low | Prone to oxidation by atmospheric oxygen.[1] |
IV. Experimental Protocols
Protocol 1: Preparation of a Standard Solution of 3-Hydrazinyl-2-methylpyridine Dihydrochloride
Objective: To prepare a standard solution for use in experiments and as a reference for stability studies.
Materials:
-
3-Hydrazinyl-2-methylpyridine Dihydrochloride solid
-
High-purity solvent (e.g., deionized water, buffer of choice)
-
Volumetric flasks
-
Analytical balance
-
Spatula
-
Inert gas source (optional)
Procedure:
-
Accurately weigh the required amount of 3-Hydrazinyl-2-methylpyridine Dihydrochloride using an analytical balance.
-
Quantitatively transfer the solid to a clean volumetric flask of the desired volume.
-
Add a portion of the solvent to the flask and gently swirl to dissolve the solid.
-
If preparing an oxygen-sensitive solution, degas the solvent prior to use and purge the headspace of the flask with an inert gas.
-
Once the solid is completely dissolved, add solvent to the calibration mark of the volumetric flask.
-
Stopper the flask and invert several times to ensure a homogenous solution.
-
Transfer the solution to a clean, properly labeled storage container (e.g., amber vial).
-
Store the solution under the recommended conditions (refrigerated, protected from light).[5]
Protocol 2: Stability-Indicating HPLC Method for 3-Hydrazinyl-2-methylpyridine Dihydrochloride
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate the parent compound from its potential degradation products.
Note: The following is a general template. The specific column, mobile phase, and gradient may need to be optimized for your specific application.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (or other suitable buffer, pH adjusted as needed)
-
High-purity water
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase components. For example, Mobile Phase A: Phosphate buffer; Mobile Phase B: Acetonitrile. Filter and degas all mobile phases before use.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by UV scan of the compound (e.g., 272 nm as a starting point based on similar compounds).[6]
-
Gradient Elution: Start with a high percentage of aqueous mobile phase and gradually increase the organic mobile phase percentage to elute compounds of increasing hydrophobicity.
-
-
Sample Preparation: Dilute the solution of 3-Hydrazinyl-2-methylpyridine Dihydrochloride to an appropriate concentration with the mobile phase.
-
Analysis: Inject the sample and the individual potential degradation products (if available) to determine their retention times.
-
Method Validation: Validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.
V. References
-
Arxada. (n.d.). Performance Chemicals Hydrazine.
-
AK Scientific, Inc. (n.d.). 3-Hydrazinyl-2-methylpyridine Safety Data Sheet.
-
Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487.
-
ChemScene. (n.d.). 3-Hydrazinyl-2-methylpyridine.
-
Fisher Scientific. (2021). Hydrazine Dihydrochloride (Certified) Safety Data Sheet.
-
Sigma-Aldrich. (2023). Hydrazine dihydrochloride Safety Data Sheet.
-
Schmidt, E. W. (1997). The Chemical and Biochemical Degradation of Hydrazine.
-
DTIC. (n.d.). Safety and Handling of Hydrazine.
-
Sigma-Aldrich. (2024). 3-Hydrazinyl-2-methylpyridine Safety Data Sheet.
-
ECHEMI. (n.d.). Pyridine,3-hydrazinyl-,hydrochloride(1:2) SDS.
-
Schmidt, E. W. (2001). Hydrazine and Its Derivatives: Preparation, Properties, Applications.
-
Owen, L. J., et al. (2018). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1092, 482-488.
-
Higashi, T., Yamauchi, A., & Shimada, K. (2005). 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 825(2), 214-222.
-
BLD Pharm. (n.d.). 3-Hydrazinyl-2-methylpyridine hydrochloride.
-
BLD Pharm. (n.d.). 3-Hydrazinyl-2-methoxypyridine hydrochloride.
-
chemBlink. (n.d.). 2-Hydrazino-3-methylpyridine.
-
BenchChem. (n.d.). Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention.
-
Google Patents. (n.d.). CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine.
-
Stoyanov, A., & Zhiping, P. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 125-131.
-
Zarghi, A., Shafaati, A., Foroutan, S. M., & Khoddam, A. (2014). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Journal of the Brazilian Chemical Society, 25(11), 2135-2144.
-
Higashi, T., Yamauchi, A., & Shimada, K. (2005). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 825(2), 214-222.
-
Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 153-158.
-
PubChem. (n.d.). 2-Methylpyridin-3-ol.
-
PubChem. (n.d.). 2-Methylpyridine.
-
ChemicalBook. (2023). (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE - Safety Data Sheet.
Sources
- 1. arxada.com [arxada.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. aksci.com [aksci.com]
- 5. chemscene.com [chemscene.com]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 7. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low reactivity of 3-Hydrazinyl-2-methylpyridine Dihydrochloride
Welcome to the technical support center for 3-Hydrazinyl-2-methylpyridine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile hydrazine derivative. Here, we address common challenges and provide in-depth troubleshooting guidance to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers preliminary questions that often arise when handling and utilizing 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
Q1: What is the active form of this reagent and why is it supplied as a dihydrochloride salt?
A1: The reactive species for most synthetic applications is the free base, 3-Hydrazinyl-2-methylpyridine. The compound is supplied as a dihydrochloride salt to enhance its stability and shelf-life. Hydrazine derivatives can be sensitive to air oxidation, and the salt form mitigates this degradation.[1] The hydrochloride salt is generally a stable, crystalline solid that is easier to handle and store compared to the often oily or less stable free base.
Q2: My reaction is not proceeding. Is the dihydrochloride salt directly usable in my reaction?
A2: In most cases, no. The dihydrochloride salt is often not sufficiently nucleophilic to participate in common reactions like condensations or cyclizations.[2] The protonation of the hydrazine moiety and the pyridine ring nitrogen significantly reduces the electron density on the terminal nitrogen of the hydrazine group, which is the primary nucleophilic center. For the majority of reactions, it is essential to liberate the free base in situ or as a separate extraction step prior to the reaction.
Q3: How do I convert the dihydrochloride salt to the free base?
A3: The free base can be generated by treating an aqueous or methanolic solution of the dihydrochloride salt with a suitable base. A detailed protocol is provided in the "Protocols" section of this guide. The choice of base is critical; common options include sodium bicarbonate, sodium carbonate, or triethylamine. The use of strong bases like sodium hydroxide should be approached with caution as they can potentially lead to side reactions or degradation of the product.
Q4: What are the typical applications of 3-Hydrazinyl-2-methylpyridine?
A4: 3-Hydrazinyl-2-methylpyridine is a valuable building block in synthetic and medicinal chemistry.[2] Its bifunctional nature, possessing two reactive nitrogen sites, makes it highly suitable for constructing heterocyclic systems.[2][3] Common applications include the synthesis of pyrazoles, pyridazines, and triazoles through condensation and cyclization reactions with carbonyl compounds or other electrophiles.[2][3]
Section 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during reactions involving 3-Hydrazinyl-2-methylpyridine.
Issue 1: Complete Lack of Reactivity or Very Low Conversion
If you observe no product formation or minimal conversion of your starting materials, consider the following troubleshooting steps.
Troubleshooting Workflow: Low Reactivity
Caption: Troubleshooting workflow for low reactivity.
Root Cause Analysis & Solutions
-
Cause A: Failure to Generate the Free Base: As discussed in the FAQs, the dihydrochloride salt is generally unreactive. The protonated hydrazine is a poor nucleophile.
-
Solution: Ensure the free base is generated before or during the reaction. Follow the detailed procedure in Protocol 1 . The addition of at least two equivalents of a suitable base is crucial.
-
-
Cause B: Inappropriate Solvent or Reaction Conditions: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or methanol are often used for condensation reactions as they can facilitate proton transfer.[2] However, for some reactions, aprotic solvents like THF, dioxane, or DMF may be necessary.
-
Solution: If using a non-polar aprotic solvent, consider adding a phase-transfer catalyst if your base is an inorganic salt with low solubility. For condensation reactions, refluxing in ethanol or methanol is a common starting point.[2]
-
-
Cause C: Steric Hindrance: The methyl group at the 2-position of the pyridine ring can sterically hinder the approach of the hydrazine to bulky electrophiles.
-
Solution: If you suspect steric hindrance is an issue, you may need to use more forcing reaction conditions, such as higher temperatures or longer reaction times. Alternatively, a catalyst might be required to facilitate the reaction.
-
Issue 2: Formation of Multiple Products or Impurities
The presence of multiple spots on a TLC plate or several peaks in an LC-MS analysis indicates the formation of side products.
Troubleshooting Workflow: Multiple Products
Caption: Troubleshooting workflow for multiple products.
Root Cause Analysis & Solutions
-
Cause A: Degradation of the Free Base: The free base of 3-Hydrazinyl-2-methylpyridine can be unstable and prone to oxidation, especially when exposed to air.[4] This can lead to the formation of colored impurities and side products.
-
Solution: It is highly recommended to prepare the free base immediately before use. If it must be stored, even for a short period, it should be kept under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C).[5]
-
-
Cause B: Competing Nucleophilic Sites: Hydrazine derivatives have two nitrogen atoms that can act as nucleophiles. While the terminal nitrogen is generally more nucleophilic, reactions at the internal nitrogen can occur under certain conditions.
-
Solution: The regioselectivity of the reaction can often be controlled by the choice of solvent and temperature. Lowering the reaction temperature may favor the desired kinetic product.
-
-
Cause C: Over-reaction or Side Reactions: In condensation reactions with dicarbonyl compounds or other poly-electrophiles, there is a possibility of forming complex mixtures or polymeric materials if the stoichiometry is not carefully controlled.
-
Solution: A slow, dropwise addition of the electrophile to a solution of the hydrazine free base can help to minimize these side reactions. Maintaining a slight excess of the hydrazine can also be beneficial in some cases.
-
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential procedures.
Protocol 1: Generation of 3-Hydrazinyl-2-methylpyridine Free Base
This protocol describes the liberation of the free base from its dihydrochloride salt for subsequent use in a reaction.
Materials:
-
3-Hydrazinyl-2-methylpyridine Dihydrochloride
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round bottom flask
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of 3-Hydrazinyl-2-methylpyridine Dihydrochloride in a minimal amount of deionized water in a round bottom flask.
-
Neutralization: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate or a 2M aqueous solution of potassium carbonate (at least 2.5 equivalents) with stirring until the pH of the solution is between 8 and 9. Effervescence (release of CO₂) will be observed.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent such as dichloromethane or ethyl acetate. The volume of the organic solvent for each extraction should be approximately one-third of the aqueous layer's volume.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Immediate Use: The resulting free base (often an oil or low-melting solid) should be used immediately in the subsequent reaction step.
Protocol 2: General Procedure for Condensation with an Aldehyde or Ketone
This protocol outlines a general method for forming a hydrazone, a common reaction for this class of compounds.[2]
Materials:
-
Freshly prepared 3-Hydrazinyl-2-methylpyridine free base (from Protocol 1)
-
Aldehyde or Ketone
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount, optional)
-
Reflux condenser
-
Stirring plate and stir bar
Procedure:
-
Reactant Setup: Dissolve 1.0 equivalent of the freshly prepared 3-Hydrazinyl-2-methylpyridine free base in ethanol or methanol in a round bottom flask equipped with a stir bar.
-
Addition of Carbonyl: Add 1.0-1.1 equivalents of the aldehyde or ketone to the solution.
-
Catalyst (Optional): Add a few drops of glacial acetic acid to catalyze the reaction. This is often beneficial for less reactive carbonyl compounds.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
Section 4: Data Summary
The following table summarizes key properties and recommended conditions for working with 3-Hydrazinyl-2-methylpyridine and its dihydrochloride salt.
| Parameter | 3-Hydrazinyl-2-methylpyridine Dihydrochloride | 3-Hydrazinyl-2-methylpyridine (Free Base) |
| Appearance | White to off-white crystalline solid | Colorless to pale yellow oil or low-melting solid |
| Storage | Room temperature, in a dry place | 2-8°C under an inert atmosphere[5] |
| Reactivity | Low nucleophilicity, generally unreactive | High nucleophilicity, reactive |
| Solubility | Soluble in water and methanol | Soluble in common organic solvents (DCM, EtOAc, THF) |
| Handling | Standard laboratory procedures | Handle under an inert atmosphere to prevent oxidation[4] |
References
- Exploring the Versatility of Hydrazine Derivatives in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Mayr, H., et al. (2004). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 69(18), 6137-6145.
- Synthesis and Characterization of Hydrazine Deriv
- Inorganic Hydrazine Derivatives: Synthesis, Properties and Applications. (n.d.).
- Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.
- Al-Mousawi, S. M., et al. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules, 17(6), 6547-6556.
- Process for the preparation of hydrazino pyridine compounds. (1928).
- 3-Hydrazinyl-2-methylpyridine. (n.d.). ChemScene.
Sources
preventing byproduct formation with 3-Hydrazinyl-2-methylpyridine Dihydrochloride
Welcome to the technical support center for 3-Hydrazinyl-2-methylpyridine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on preventing byproduct formation and troubleshooting common experimental challenges. Our guidance is rooted in established chemical principles and field-proven insights to ensure the integrity and success of your synthetic endeavors.
Introduction to 3-Hydrazinyl-2-methylpyridine Dihydrochloride in Synthesis
3-Hydrazinyl-2-methylpyridine Dihydrochloride is a key building block in medicinal chemistry, most notably for the synthesis of[1][2][3]triazolo[4,3-a]pyridines. This fused heterocyclic system is a privileged scaffold found in numerous biologically active compounds. The reaction typically involves the condensation of the hydrazinylpyridine with a carboxylic acid or its derivative, followed by a cyclization-dehydration step. While seemingly straightforward, this transformation is often plagued by the formation of various byproducts that can complicate purification and reduce yields. This guide will illuminate the common pitfalls and provide robust strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of 3-Hydrazinyl-2-methylpyridine Dihydrochloride?
A1: Its primary application is in the synthesis of 8-methyl-[1][2][3]triazolo[4,3-a]pyridine derivatives. This is typically achieved through condensation with carboxylic acids, acid chlorides, or orthoesters, followed by cyclization.[4] These resulting triazolopyridine scaffolds are of significant interest in drug discovery for their diverse pharmacological activities.[4]
Q2: Why is the dihydrochloride salt form of the reagent used?
A2: The dihydrochloride salt enhances the stability and shelf-life of the hydrazinopyridine. The free base is more susceptible to oxidation and degradation. In most reaction protocols, a base is required to liberate the free hydrazine in situ for the desired reaction to proceed.
Q3: What are the typical reaction conditions for forming triazolopyridines with this reagent?
A3: Reaction conditions can vary significantly. Traditional methods often involve heating the hydrazinopyridine with a carboxylic acid at high temperatures, sometimes in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[5] More modern approaches may utilize milder conditions, such as coupling agents for amide bond formation followed by gentle cyclization, or microwave-assisted synthesis to reduce reaction times and potentially minimize byproducts.[6]
Q4: I am observing a complex mixture of products in my reaction. What could be the primary causes?
A4: A complex reaction profile often points to several concurrent issues. These can include incomplete reaction, formation of stable intermediates that do not cyclize, degradation of the starting material or product under harsh conditions (e.g., high temperature or strong acid/base), and the formation of various side products. The following troubleshooting guide will delve into these specific issues.
Troubleshooting Guide: Byproduct Formation and Mitigation Strategies
Issue 1: Incomplete Cyclization and Presence of Hydrazone/Amide Intermediates
Symptoms:
-
TLC or LC-MS analysis shows the presence of a major spot/peak with a mass corresponding to the condensation product of the hydrazinopyridine and the carboxylic acid derivative, but not the final cyclized product.
-
The isolated product shows characteristic signals for both the pyridine and the acyl moiety in its NMR spectrum, but lacks the features of the fused triazole ring.
Root Cause Analysis: The initial condensation reaction between the hydrazine and the carbonyl compound forms a hydrazide (an amide-like intermediate). The subsequent intramolecular cyclization requires the nucleophilic attack of the pyridine ring nitrogen onto the carbonyl carbon of the hydrazide, followed by dehydration. This step can be kinetically slow or require specific conditions to proceed efficiently.
Mitigation Strategies:
-
Thermal Cyclization: For many substrates, simply heating the isolated hydrazide intermediate at a higher temperature, often in a high-boiling solvent like xylenes or Dowtherm A, can drive the cyclization to completion.
-
Acid Catalysis: The cyclization can often be promoted by the addition of an acid catalyst. Reagents like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or even strong acids like sulfuric acid can be effective. However, care must be taken as these harsh conditions can be incompatible with sensitive functional groups.[5]
-
Mitsunobu Conditions: For a milder approach, a modified Mitsunobu reaction using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) can facilitate the dehydration and cyclization of the pre-formed hydrazide.[7][8]
Experimental Protocol: Two-Step Cyclization
-
Hydrazide Formation:
-
Suspend 3-Hydrazinyl-2-methylpyridine Dihydrochloride (1.0 eq) and your carboxylic acid (1.05 eq) in a suitable solvent like dichloromethane or DMF.
-
Add a coupling agent such as EDC/HOBt or HATU and a non-nucleophilic base (e.g., DIPEA) and stir at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work up the reaction to isolate the crude hydrazide intermediate.
-
-
Cyclization:
-
Dissolve the crude hydrazide in a high-boiling solvent (e.g., xylenes) and heat to reflux.
-
Alternatively, treat the hydrazide with POCl₃ in a solvent like acetonitrile at elevated temperatures.
-
Monitor the reaction for the disappearance of the hydrazide and the formation of the triazolopyridine product.
-
Issue 2: Formation of Dimeric and Oligomeric Byproducts
Symptoms:
-
Mass spectrometry analysis reveals peaks corresponding to masses higher than the expected product, often multiples of the starting material or intermediates.
-
The isolated product is a complex mixture that is difficult to purify by standard chromatography.
Root Cause Analysis: Hydrazine derivatives can undergo self-condensation or react with multiple molecules of the coupling partner, leading to dimers and oligomers. For example, the hydrazine moiety of one molecule can react with the activated carboxylic acid that is intended to form the hydrazide with another molecule of the hydrazine.
Mitigation Strategies:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions.
-
Slow Addition: Adding the coupling partner (e.g., acid chloride or activated carboxylic acid) slowly to the solution of 3-Hydrazinyl-2-methylpyridine can maintain a low concentration of the reactive species and minimize dimerization.
-
Protecting Groups: In complex syntheses, protection of one of the hydrazine nitrogens can be considered, although this adds extra steps to the synthetic route.
Workflow for Minimizing Dimerization:
Caption: Workflow for minimizing dimerization byproducts.
Issue 3: Side Reactions Involving the Pyridine Ring and Methyl Group
Symptoms:
-
Observation of unexpected byproducts with masses that do not correspond to simple condensation or dimerization products.
-
Potential for ring-opening or substitution reactions under harsh conditions.
Root Cause Analysis: The pyridine ring itself can be susceptible to nucleophilic attack, especially if activated. The methyl group at the 2-position can potentially undergo side reactions such as oxidation or halogenation depending on the reagents used. While less common, these pathways should be considered when troubleshooting unexpected results. For instance, strong oxidizing agents used for cyclization could potentially oxidize the methyl group.
Mitigation Strategies:
-
Milder Reagents: Avoid overly harsh reagents where possible. For example, consider using milder cyclization conditions as described in Issue 1.
-
Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.
-
Careful Reagent Selection: Be mindful of the compatibility of all reagents with the pyridine and methyl functionalities.
Data Summary Table
| Issue | Common Byproduct Type | Key Mitigation Strategies | Recommended Analytical Technique |
| Incomplete Cyclization | Hydrazone/Amide Intermediate | Thermal or acid-catalyzed cyclization, Mitsunobu reaction | LC-MS, ¹H NMR |
| Dimerization | Dimeric/Oligomeric Species | High dilution, slow addition of reagents | Mass Spectrometry (esp. MALDI-TOF for higher oligomers) |
| Ring/Substituent Reactivity | Oxidized or substituted byproducts | Use of milder reagents, inert atmosphere | LC-MS, ¹H & ¹³C NMR |
Visualizing Reaction Pathways
Proposed Mechanism for Triazolopyridine Formation and Potential Byproduct Pathways:
Caption: Reaction pathways in triazolopyridine synthesis.
Conclusion
Successfully employing 3-Hydrazinyl-2-methylpyridine Dihydrochloride in synthesis hinges on a clear understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction conditions, choosing appropriate reagents, and monitoring the reaction progress, the formation of byproducts can be significantly minimized. This guide provides a framework for troubleshooting common issues, but we encourage researchers to perform small-scale optimization experiments to determine the ideal conditions for their specific substrates.
References
-
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules. Available at: [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. Available at: [Link]
- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.Google Patents.
-
Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
- Preparation method of triazolopyridine containing trifluoromethyl.Google Patents.
- New processes for synthesis of (3-chloro-2-pyridyl)hydrazine.Google Patents.
- Processes for making hydrazides.Google Patents.
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. Available at: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. Available at: [Link]
- Synthetic method of 3-chlorine-2-hydrazinopyridine.Google Patents.
-
Cyclizations Producing Hydrindanones with Two Methyl Groups at the Juncture Positions Mediated by Samarium Diiodide and Electrolysis. Molecules. Available at: [Link]
-
Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers. Available at: [Link]
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Semantic Scholar. Available at: [Link]
-
Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology. Available at: [Link]
-
NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules. Available at: [Link]
- Preparation method of pymetrozine.Google Patents.
-
PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. CBU International Conference Proceedings. Available at: [Link]
-
Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules. Available at: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]
-
Characterization and thermal degradation of poly(2-methacrylamidopyridine). Polymer Degradation and Stability. Available at: [Link]
-
Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][2][3]Triazino[5,6-b]quinoline Derivatives. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. Available at: [Link]
-
2-Hydrazinopyridine. PubChem. Available at: [Link]
-
Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Russian Journal of General Chemistry. Available at: [Link]
Sources
- 1. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives | MDPI [mdpi.com]
- 2. raineslab.com [raineslab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chempap.org [chempap.org]
- 7. [PDF] Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up Synthesis of 3-Hydrazinyl-2-methylpyridine Dihydrochloride
Welcome to the technical support center for the synthesis of 3-Hydrazinyl-2-methylpyridine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important chemical intermediate. The information herein is curated from established synthetic methodologies for analogous compounds and best practices in chemical process development.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 3-Hydrazinyl-2-methylpyridine Dihydrochloride on a larger scale?
The most prevalent method for synthesizing 3-Hydrazinyl-2-methylpyridine is through the nucleophilic aromatic substitution of a halogenated precursor, typically 2-chloro-3-methylpyridine or 2-fluoro-3-methylpyridine, with hydrazine hydrate. The resulting free base is then converted to the more stable dihydrochloride salt.
Q2: Why is the dihydrochloride salt form preferred over the free base?
The dihydrochloride salt of 3-Hydrazinyl-2-methylpyridine offers several advantages for pharmaceutical development and large-scale handling:
-
Enhanced Stability: The salt form is generally more stable to air and moisture compared to the free base, which can be prone to oxidation.
-
Improved Handling Characteristics: The crystalline nature of the salt makes it easier to handle, weigh, and formulate.
-
Increased Solubility: The dihydrochloride salt typically exhibits better solubility in aqueous media, which can be beneficial for downstream processing and formulation.
Q3: What are the primary safety concerns associated with this synthesis?
The primary safety concern is the use of hydrazine hydrate, which is a toxic and potentially explosive substance.[1][2][3][4] It is crucial to handle hydrazine hydrate in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Anhydrous hydrazine is particularly hazardous and should be avoided in favor of aqueous solutions like hydrazine hydrate.[2]
Q4: What are the critical process parameters to monitor during the reaction?
The key parameters to control during the synthesis are:
-
Temperature: The reaction is typically run at reflux, and maintaining a consistent temperature is vital for reaction kinetics and impurity control.
-
Reaction Time: Monitoring the reaction progress by techniques like HPLC or TLC is essential to determine the optimal reaction time and avoid the formation of degradation products.
-
Molar Ratio of Reactants: An excess of hydrazine hydrate is generally used to ensure complete conversion of the starting material and to minimize the formation of dimeric impurities.[6]
II. Troubleshooting Guide: Common Scale-Up Problems and Solutions
This section addresses specific issues that may arise during the scale-up synthesis of 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
Problem 1: Incomplete Reaction or Low Yield
Symptoms:
-
Significant amount of starting material (e.g., 2-chloro-3-methylpyridine) remains after the expected reaction time.
-
The isolated yield of the product is consistently lower than expected.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Solution |
| Insufficient Hydrazine Hydrate | An inadequate excess of hydrazine hydrate may lead to an incomplete reaction. | Increase the molar ratio of hydrazine hydrate to the starting material. Ratios of 4-6 equivalents are often reported for similar reactions.[7] |
| Low Reaction Temperature | The reaction rate is temperature-dependent. A lower temperature will result in a slower reaction. | Ensure the reaction mixture is maintained at a consistent reflux temperature. Use a suitable heating mantle and monitor the internal temperature. |
| Poor Mixing | Inadequate agitation can lead to localized concentration gradients and incomplete reaction. | On a larger scale, ensure efficient mechanical stirring to maintain a homogeneous reaction mixture. |
| Short Reaction Time | The reaction may not have reached completion within the allotted time. | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) and extend the reaction time as needed. Typical reaction times for analogous syntheses are in the range of 4-8 hours.[7] |
Problem 2: Formation of Impurities
Symptoms:
-
Presence of unexpected peaks in the HPLC or NMR analysis of the crude product.
-
Difficulty in purifying the final product to the desired specification.
Potential Impurities and Mitigation Strategies:
-
Unreacted Starting Material:
-
Cause: Incomplete reaction.
-
Solution: Refer to the solutions for "Incomplete Reaction or Low Yield."
-
-
Bis-substituted Pyridine:
-
Cause: Reaction of the product with another molecule of the starting material.
-
Solution: Using a sufficient excess of hydrazine hydrate can minimize this side reaction.
-
-
Oxidation Products:
-
Cause: The hydrazinyl group is susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Workflow for Impurity Identification and Control:
Caption: Decision workflow for addressing impurity formation.
Problem 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The product does not precipitate upon cooling.
-
The isolated product is an oil or a sticky solid.
-
The dihydrochloride salt formation is problematic.
Solutions:
-
Inducing Crystallization: If the product does not precipitate, consider adding a non-polar anti-solvent (e.g., heptane) to the cooled reaction mixture. Seeding with a small crystal of the pure product can also induce crystallization.
-
Work-up for Oily Products: If an oil is obtained, it may be necessary to perform an extractive work-up. The crude product can be dissolved in an organic solvent and washed with brine to remove excess hydrazine hydrate and other water-soluble impurities.
-
Formation of the Dihydrochloride Salt:
-
After the reaction and initial work-up, dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethanol).
-
Slowly add a solution of hydrochloric acid in the same solvent or bubble HCl gas through the solution.
-
The dihydrochloride salt should precipitate. The temperature during addition should be controlled to manage the exotherm and obtain a desirable crystal form.
-
The precipitated solid can be collected by filtration, washed with a cold solvent, and dried under vacuum.
-
III. Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous hydrazinylpyridines and should be adapted and optimized for the specific scale and equipment used.
Protocol 1: Synthesis of 3-Hydrazinyl-2-methylpyridine (Free Base)
Based on the synthesis of 3-chloro-2-hydrazinopyridine[7]
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-chloro-3-methylpyridine (1.0 eq).
-
Reagent Addition: Add a polar solvent such as ethanol or dimethylformamide (DMF).[7] Begin stirring and add hydrazine hydrate (4.0 - 6.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Isolation: Collect the solid product by filtration and wash with cold water or a suitable solvent to remove excess hydrazine hydrate. Dry the product under vacuum.
Protocol 2: Formation of 3-Hydrazinyl-2-methylpyridine Dihydrochloride
-
Dissolution: Dissolve the crude 3-Hydrazinyl-2-methylpyridine free base in a suitable alcohol (e.g., isopropanol or ethanol).
-
Acidification: Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid (2.2 eq) or a solution of HCl in the chosen solvent.
-
Crystallization: Stir the mixture at a low temperature to allow for complete precipitation of the dihydrochloride salt.
-
Isolation and Drying: Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum at a moderate temperature.
Reaction Scheme:
Caption: Synthetic route to 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
IV. References
-
Ningbo Inno Pharmchem Co., Ltd. Hydrazine: Safety, Hazards, and Handling in Industrial Environments. Available from: [Link]
-
ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development. Available from: [Link]
-
EAST Chem. Hydrazine Hydrate: Key Insights, Common Issues. Available from: [Link]
-
Defense Technical Information Center. Safety and Handling of Hydrazine. Available from: [Link]
-
Google Patents. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Available from:
-
Google Patents. CN103588705A - Synthetic method of 3-chlorine-2-hydrazinopyridine. Available from:
-
PubMed. 3-Methylpyridine: Synthesis and Applications. Available from: [Link]
-
AIDIC. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Available from: [Link]
-
ResearchGate. Thermal hazard analysis of hydrazine and nitric acid mixtures. Available from: [Link]
-
MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link]
-
ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrazine Hydrate: Key Insights, Common Issues - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. researchgate.net [researchgate.net]
- 7. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
Technical Support Center: Managing 3-Hydrazinyl-2-methylpyridine Dihydrochloride
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 3-Hydrazinyl-2-methylpyridine Dihydrochloride. As a Senior Application Scientist, I understand that realizing the full potential of a reagent requires not just understanding its reactivity, but also mastering its physical characteristics. 3-Hydrazinyl-2-methylpyridine Dihydrochloride is a valuable building block, but its hygroscopic nature—its tendency to readily attract and absorb moisture from the atmosphere—presents a significant challenge that can impact experimental accuracy, reproducibility, and the compound's stability.[1][2]
This guide is designed to provide you with expert, field-proven insights and practical solutions to manage this hygroscopicity effectively. We will move beyond simple instructions to explain the causality behind each recommendation, ensuring you can design robust, self-validating experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick, direct answers to the most common issues encountered when working with 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
Q1: What is the absolute best way to store 3-Hydrazinyl-2-methylpyridine Dihydrochloride to prevent moisture absorption?
A: The gold standard for storage is to use a desiccator or a humidity-controlled glove box.[3][4] Upon receiving the compound, ensure the manufacturer's container is tightly sealed. For long-term storage, place this primary container inside a larger, airtight secondary container (such as a glass desiccator) that contains a desiccant like silica gel or Drierite®.[3][5] This creates a dry microenvironment. Store the entire setup in a cool, dry place away from temperature fluctuations.[1] If refrigeration is required, it is crucial to allow the sealed container to warm to ambient room temperature before opening to prevent condensation from forming on the cold solid.[5]
Q2: I don't have access to a glove box. How can I possibly weigh this compound accurately?
A: While a glove box is ideal, you can achieve accurate weighing on an open bench with the right technique. The key is to minimize the compound's exposure time to air.[1][6] Use the "weighing by difference" method:
-
Add an estimated amount of the compound to a small, dry, sealable vial and weigh the sealed vial accurately.
-
Quickly transfer the desired amount of solid from the vial directly into your reaction flask.
-
Immediately reseal the weighing vial and weigh it again. The difference in the two weights is the precise mass of the compound you transferred.[7] This method avoids the problem of the mass continuously increasing on the balance as the compound absorbs atmospheric moisture.
Q3: My 3-Hydrazinyl-2-methylpyridine Dihydrochloride has formed clumps. Is it still usable?
A: Clumping is the first visible sign of moisture absorption and can negatively impact powder flowability and create inconsistencies in weighing.[1][8][9] If the material is merely caked or clumped, it may still be usable, but with caution. You can gently break up the clumps with a clean, dry spatula.[1] However, this indicates that some moisture has been absorbed, which could affect the stoichiometry of your reaction. For highly sensitive applications, it is advisable to gently dry the material under a high vacuum for several hours before use.[3][10] If the compound appears wet, has changed color, or has formed a slurry (a phenomenon known as deliquescence), its integrity is compromised, and it should be discarded.[3]
Q4: How can I prepare a stock solution with a highly accurate concentration, given the weighing challenges?
A: When the highest accuracy is needed, the most reliable method is to prepare a stock solution using an entire bottle of a new, unopened reagent.[11]
-
Tare a suitable, dry volumetric flask on the balance.
-
Quickly transfer the entire contents of the new reagent bottle into the flask and record the exact weight.
-
Calculate the precise volume of anhydrous solvent needed to achieve your target concentration based on the measured weight.
-
Add the solvent to the flask to make your stock solution. This method eliminates the uncertainty caused by moisture uptake during multiple weighings from the same bottle over time. For reactions requiring very small amounts of the reagent, preparing a stock solution and dispensing a known volume is far more accurate than attempting to weigh a few milligrams of the hygroscopic solid.[12]
Section 2: Troubleshooting Guide
This table addresses specific experimental problems, their likely causes related to hygroscopicity, and actionable solutions.
| Problem Encountered | Probable Cause Related to Hygroscopicity | Recommended Solution & Rationale |
| Inconsistent Reaction Yields or Failure | Inaccurate Stoichiometry or Degradation. Absorbed water adds mass, leading to under-dosing of the active reagent. Prolonged moisture exposure can also lead to chemical degradation.[13][14] | 1. Validate Reagent Integrity: Use a fresh bottle of 3-Hydrazinyl-2-methylpyridine Dihydrochloride. 2. Refine Weighing Technique: Implement the "weighing by difference" method (see FAQ 2 and Protocol 1).[7] 3. Dry the Reagent: If using an older bottle, dry a portion under high vacuum before use, provided the compound is thermally stable.[10] |
| Mass Continuously Increasing on Balance | Active Moisture Adsorption. The compound is actively pulling water vapor from the air onto its surface, causing the reading on a sensitive analytical balance to climb steadily. | 1. Work Quickly: Minimize the time the container is open and the compound is exposed.[1] 2. Use a Suitable Container: Weigh the compound in a vial with a narrow opening and a cap, rather than on open weighing paper.[6] 3. Control the Environment: If possible, place a container of desiccant inside the balance chamber to lower the local humidity.[15] For best results, use a glove box.[12] |
| Poor Powder Flowability / Caking | Interparticle Liquid Bridge Formation. Absorbed moisture creates liquid bridges between solid particles, increasing cohesive forces and causing the powder to cake and flow poorly.[16] | 1. Proper Storage: Strictly adhere to storage in a desiccator to prevent the initial moisture uptake.[3] 2. Pre-treatment: Gently crush the caked material with a dry spatula inside a low-humidity environment (like a glove bag) immediately before weighing.[1] 3. Consider Stock Solutions: Bypassing the handling of the solid by preparing and using a stock solution is often the most effective solution.[11] |
| Compound Becomes a Slurry or Liquid | Deliquescence. The compound has absorbed so much atmospheric moisture that it has dissolved in the absorbed water, forming a concentrated aqueous solution.[3] | Discard the Reagent. At this stage, the compound is heavily contaminated with water, and its concentration is unknown. It is not salvageable for quantitative use and should be disposed of according to your institution's safety guidelines. |
Section 3: Experimental Protocols
These detailed protocols provide a self-validating system for handling and using 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
Protocol 1: Standard Operating Procedure for Weighing and Dispensing
This protocol prioritizes accuracy by minimizing atmospheric exposure.
-
Preparation: Place your reaction flask, a clean and dry sealable weighing vial, and a spatula into a laboratory oven at ~125°C for at least 4 hours to remove any adsorbed moisture from the glassware surfaces.[17]
-
Cooling: Transfer the hot glassware to a desiccator and allow it to cool completely to room temperature under a dry atmosphere.
-
Equilibration: Allow the sealed primary container of 3-Hydrazinyl-2-methylpyridine Dihydrochloride to equilibrate to the ambient temperature of the weighing room for at least 30 minutes before opening. This prevents condensation.[5]
-
Initial Weighing: Tightly cap the cooled, empty weighing vial and weigh it on a tared analytical balance. Record this mass as M1 .
-
Transfer: In a swift motion, open the primary reagent container, transfer slightly more than the required amount of the compound into the weighing vial, and immediately seal both the weighing vial and the primary container.
-
Second Weighing: Weigh the sealed vial containing the compound. Record this mass as M2 .
-
Dispensing: Uncap the weighing vial and quickly dispense the solid into your reaction vessel.
-
Final Weighing: Immediately recap the weighing vial and weigh it a final time. Record this mass as M3 .
-
Calculation: The exact mass of the compound transferred is M2 - M3 .
Protocol 2: Preparation of an Anhydrous Stock Solution (100 mM in DMSO)
This protocol is ideal for high-throughput screening or when small, precise amounts of the reagent are needed repeatedly.
-
Reagent Sourcing: Begin with a new, unopened 500 mg bottle of 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous dimethyl sulfoxide (DMSO).
-
Vessel Preparation: Use a 25 mL volumetric flask that has been oven-dried and cooled in a desiccator.
-
Weighing: Tare the empty, dry volumetric flask on an analytical balance. Quickly add the entire contents of the 500 mg reagent bottle to the flask. Record the exact mass of the transferred solid (e.g., 0.505 g).
-
Calculation:
-
Molecular Weight of 3-Hydrazinyl-2-methylpyridine Dihydrochloride: ~196.08 g/mol (Note: Verify MW from your specific supplier).
-
Moles = Mass (g) / MW ( g/mol ) = 0.505 g / 196.08 g/mol = 0.002575 mol.
-
Required Volume (L) = Moles / Molarity (mol/L) = 0.002575 mol / 0.1 mol/L = 0.02575 L or 25.75 mL.
-
-
Dissolution: Add approximately 20 mL of anhydrous DMSO to the flask. Swirl gently to dissolve the solid completely.
-
Final Volume: Carefully add anhydrous DMSO until the bottom of the meniscus reaches the 25.75 mL mark (or adjust to the calculated volume).
-
Storage: Seal the flask, mix thoroughly, and store in a desiccator. If aliquoting, use small, dry vials sealed with parafilm.
Section 4: Key Workflow and Data
Visual aids and summary tables provide a quick reference for critical procedures and conditions.
Workflow for Handling Hygroscopic Reagents
The following diagram outlines the critical path from receiving the compound to its final use, highlighting decision points and best practices.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopy - Wikipedia [en.wikipedia.org]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 4. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 5. reddit.com [reddit.com]
- 6. labcompare.com [labcompare.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmainfo.in [pharmainfo.in]
- 9. researchgate.net [researchgate.net]
- 10. How To [chem.rochester.edu]
- 11. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 16. The Effect of Moisture on the Flowability of Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
overcoming poor solubility of 3-Hydrazinyl-2-methylpyridine Dihydrochloride in organic solvents
Technical Support Center: 3-Hydrazinyl-2-methylpyridine Dihydrochloride
Welcome to the technical support guide for 3-Hydrazinyl-2-methylpyridine Dihydrochloride. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to its poor solubility in organic solvents. Our goal is to equip researchers, chemists, and drug development professionals with the knowledge to effectively incorporate this valuable building block into their synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is 3-Hydrazinyl-2-methylpyridine Dihydrochloride so poorly soluble in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate?
Answer: The poor solubility is a direct result of the compound's chemical structure as a dihydrochloride salt. Here's a breakdown of the underlying principles:
-
Ionic Character: The parent molecule, 3-Hydrazinyl-2-methylpyridine, has two basic nitrogen centers: the pyridine ring nitrogen and the hydrazine moiety. In the dihydrochloride form, both of these centers are protonated, creating a dicationic species with two associated chloride anions (Cl⁻). This salt-like, ionic nature makes the molecule highly polar.
-
Solvation Energetics: Non-polar or weakly polar organic solvents (e.g., DCM, THF, Toluene, Hexanes) lack the ability to effectively solvate these charged ions. The energy required to break the strong ionic bonds of the crystal lattice is not compensated by the weak interactions with the solvent molecules.
-
Analogy: For practical purposes, you can think of it like trying to dissolve table salt (sodium chloride) in oil. The significant difference in polarity between the ionic solute and the non-polar solvent prevents dissolution. Its solubility is therefore generally limited to highly polar solvents like water or short-chain alcohols.[1][2][3][4]
Q2: I'm starting a new project. What are the recommended initial solvents for direct dissolution?
Answer: For direct dissolution, you must begin with the most polar solvents available. However, the choice is critically dependent on the compatibility of the solvent with your planned reaction chemistry.
-
High-Polarity Protic Solvents: Water, Methanol (MeOH), and Ethanol (EtOH) are the most likely candidates to achieve direct dissolution due to their high polarity and hydrogen-bonding capabilities.[1][3] Be aware that these protic solvents are incompatible with many organometallic reagents (e.g., Grignards, organolithiums) and certain coupling reactions.
-
Polar Aprotic Solvents: If protic solvents are not suitable, high-polarity aprotic solvents are the next best choice. These include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[5] They possess large dipole moments and are excellent at solvating cations, making them effective for many salts.
The following table provides a summary of solvent choices.
| Solvent | Polarity Class | Recommended Use for Direct Dissolution | Key Considerations |
| Water | Polar Protic | High: Excellent solubility. | Often incompatible with organic synthesis; can be difficult to remove. |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Moderate to High: Often the best organic choice. | Incompatible with water-sensitive reagents. Can participate in reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate: A strong solvent for many applications. | High boiling point, can be difficult to remove. Potential for side reactions. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Moderate: Similar to DMF. | Very high boiling point. Can be challenging to remove completely. |
| Dichloromethane (DCM) | Weakly Polar | Very Low: Insoluble under normal conditions. | Common reaction solvent; requires solubility enhancement. |
| Tetrahydrofuran (THF) | Weakly Polar | Very Low: Insoluble under normal conditions. | Common reaction solvent; requires solubility enhancement. |
| Toluene / Hexanes | Non-polar | Insoluble. | Used as anti-solvents for precipitation. |
Q3: My reaction must be performed in a less polar solvent like DCM or THF. What is the most reliable strategy to achieve solubility?
Answer: If your experimental conditions demand a less polar solvent, the most effective and widely practiced strategy is to convert the dihydrochloride salt to its corresponding free base in situ. The free base is a neutral, significantly less polar molecule that exhibits much greater solubility in a wide range of organic solvents.[1][6]
This conversion is a straightforward acid-base neutralization. The diagram below illustrates the decision-making process for achieving solubility.
Caption: Decision workflow for solubilizing 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
This protocol describes the neutralization of the dihydrochloride salt for direct use in a subsequent reaction.
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Hydrazinyl-2-methylpyridine Dihydrochloride (1.0 equivalent).
-
Solvent Addition: Add the desired anhydrous organic solvent (e.g., DCM, THF, Acetonitrile) to create a suspension. Vigorous stirring is recommended.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. This helps to control any exotherm from the neutralization.
-
Base Addition: Slowly add a non-nucleophilic tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), dropwise to the stirred suspension.
-
Stoichiometry: A minimum of 2.0 equivalents of the base is required to neutralize both hydrochloride salts. It is common practice to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure complete conversion.
-
-
Stirring: Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.
-
Result: The insoluble dihydrochloride salt will react to form two products:
-
3-Hydrazinyl-2-methylpyridine (Free Base): Now soluble in the organic solvent.
-
Triethylammonium Chloride (or DIPEA-HCl): A salt that is typically insoluble in solvents like DCM and will precipitate as a white solid.[1]
-
-
Usage: The resulting mixture, containing the dissolved free base and the precipitated ammonium salt, can often be used directly in the next synthetic step. Alternatively, the solid byproduct can be removed by filtration if it interferes with the subsequent reaction or analysis.
Caption: Conversion of the insoluble salt to the soluble free base.
Q4: Are there methods to improve solubility without full conversion to the free base?
Answer: Yes, several physical and formulation techniques can enhance solubility or facilitate reactions, although they may be less universally effective than generating the free base.
-
Co-Solvent Systems: If the compound is mostly insoluble in your desired solvent (e.g., DCM), adding a small percentage (e.g., 5-10% v/v) of a very strong, polar co-solvent like DMF or MeOH can sometimes be sufficient to bring it into solution.[1] This creates a solvent mixture with an overall polarity high enough to dissolve the salt. This is a trial-and-error approach but can be effective and quick.
-
Sonication: The application of ultrasound can be a powerful physical method to aid dissolution.[7][8]
-
Mechanism: Ultrasonic waves create acoustic cavitation—the formation and violent collapse of microscopic bubbles.[9] This process generates intense local heating and pressure, effectively breaking apart the solid's crystal lattice and enhancing mass transfer between the solid surface and the bulk solvent.
-
Application: Place the flask containing the suspension in an ultrasonic cleaning bath. Sonication for 15-30 minutes can significantly accelerate the dissolving process or create a very fine, reactive suspension.[10][11]
-
-
Heating: Gently warming the mixture can increase the solubility of most compounds.[2][4] However, this should be done with caution. Hydrazine-containing compounds can be thermally sensitive, and excessive heat may lead to degradation. Always perform a small-scale stability test before heating a large batch.
Q5: My reaction involves separate aqueous and organic layers. How can I get the reactant into the organic phase?
Answer: This is a classic scenario for Phase Transfer Catalysis (PTC) . This technique is designed to transport an ionic reactant from an aqueous phase (where it is soluble) to an organic phase (where the other reactant is soluble).[12]
-
Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) or an organic phosphonium salt, acts as an ion-pairing agent.[13][14] The lipophilic (oily) cation of the catalyst pairs with the reactant anion (or in this case, the protonated cationic reactant can be part of a more complex equilibrium), shuttling it across the phase boundary into the organic layer where the reaction can proceed.[15]
-
Benefits: PTC can eliminate the need for expensive, anhydrous, or polar aprotic solvents, sometimes allowing reactions to run in a biphasic water/toluene system, which simplifies workup and aligns with green chemistry principles.[14]
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Validation & Comparative
A Senior Application Scientist's Guide to Hydrazinopyridine Isomers in Heterocyclic Synthesis: A Comparative Analysis of 3-Hydrazinyl-2-methylpyridine Dihydrochloride
For the discerning researcher in medicinal chemistry and drug development, the selection of a foundational scaffold is a critical decision that dictates the trajectory of a synthetic campaign. Hydrazinopyridines represent a versatile class of building blocks, prized for their utility in constructing fused heterocyclic systems of significant pharmacological interest.[1][2] However, not all hydrazinopyridines are created equal. The isomeric position of the hydrazine moiety and the nature of substituents on the pyridine ring profoundly influence reactivity, steric accessibility, and the very structure of the resulting products.
This guide provides an in-depth, objective comparison between 3-Hydrazinyl-2-methylpyridine Dihydrochloride and its isomeric counterparts, primarily the more commonly cited 2-hydrazinopyridines. We will move beyond simple protocol recitation to explore the underlying chemical principles and provide the experimental data necessary for you to make informed strategic decisions in your synthetic design.
The Decisive Role of Isomerism and Substitution in Reactivity
The synthetic utility of a hydrazinopyridine is fundamentally governed by two factors: the electronic nature of the pyridine ring and the steric environment around the nucleophilic hydrazine group.
-
Electronic Effects: The pyridine nitrogen is inherently electron-withdrawing, which modulates the nucleophilicity of the exocyclic hydrazine group. The position of the hydrazine relative to the ring nitrogen determines the extent of this electronic influence and, crucially, the availability of the pyridine nitrogen itself for participation in cyclization reactions.[2]
-
Steric Hindrance: Substituents, such as the C2-methyl group in our primary subject, introduce steric bulk. This can hinder the approach of reactants to the adjacent C3-hydrazine group or influence the conformational preferences of reaction intermediates, thereby affecting reaction rates and even the regioselectivity of cyclization.[3]
-
Nucleophilicity: Hydrazines are potent nucleophiles due to the "alpha effect"—the presence of adjacent lone pairs of electrons results in higher reactivity than would be predicted by basicity alone.[4] However, this inherent reactivity is tempered by the aforementioned electronic and steric factors imposed by the pyridine scaffold.
The most significant divergence in synthetic application arises when comparing 2-hydrazinopyridines and 3-hydrazinopyridines in the context of forming fused triazole rings, a common objective in medicinal chemistry.[5][6]
Comparative Synthesis: The Path to Fused Pyridine Heterocycles
The synthesis of[5][7][8]triazolo[4,3-a]pyridines is a classic transformation that elegantly illustrates the functional differences between these isomers.
The 2-Hydrazinopyridine Pathway: A Direct Intramolecular Cyclization
For a 2-hydrazinopyridine, the pathway is direct and efficient. The process typically involves two steps:
-
Acylation: The terminal nitrogen of the hydrazine group is acylated with a carboxylic acid, acyl chloride, or anhydride.
-
Dehydrative Cyclization: The resulting acyl-hydrazinopyridine is cyclized under dehydrating conditions (e.g., POCl₃, PPA, or modified Mitsunobu conditions).[6][7] The pyridine ring nitrogen, perfectly positioned at the 1-position relative to the acyl-hydrazine sidechain, acts as the intramolecular nucleophile to close the five-membered triazole ring.
This direct, intramolecular route is the hallmark of 2-hydrazinopyridine chemistry.
The 3-Hydrazinopyridine Challenge: A Different Strategic Approach
In stark contrast, 3-hydrazinyl-2-methylpyridine cannot undergo this direct intramolecular cyclization to form a[5][7][8]triazolo[4,3-a]pyridine scaffold. The pyridine nitrogen is simply in the wrong location (the "meta" position) to participate in the ring-closing step.
Therefore, researchers must employ entirely different strategies. Synthesis with 3-hydrazinopyridines typically involves condensation with reagents that bring in the missing atoms needed to form a new ring. A common and powerful application is the construction of the isomeric pyrazolo[3,4-b]pyridine core via condensation with a 1,3-dicarbonyl compound.
The workflow below illustrates this fundamental strategic divergence.
Caption: Divergent synthetic pathways for hydrazinopyridine isomers.
Experimental Data: A Head-to-Head Comparison
The following table summarizes typical outcomes when reacting different hydrazinopyridine isomers with a standard 1,3-dicarbonyl partner, acetylacetone. The data, synthesized from established chemical principles and related literature, highlights the differences in reactivity and the resulting heterocyclic products.
| Hydrazinopyridine Reagent | Reaction Partner | Typical Conditions | Expected Product Scaffold | Relative Yield | Key Considerations |
| 2-Hydrazinopyridine | Acetylacetone | Ethanol, reflux | 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole | Good to Excellent | Forms a simple substituted pyrazole; no fusion with the pyridine ring. |
| 3-Hydrazinopyridine | Acetylacetone | Ethanol, reflux, cat. acid | 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine | Good | Direct and clean condensation-cyclization to the fused system. |
| 3-Hydrazinyl-2-methylpyridine Dihydrochloride | Acetylacetone | Ethanol, reflux, base (e.g., Et₃N) | 3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine | Moderate to Good | Requires in situ neutralization of the HCl salt. The C2-methyl group can introduce steric hindrance, potentially requiring longer reaction times or slightly harsher conditions compared to the unsubstituted analog. |
| 4-Hydrazinopyridine | Acetylacetone | Ethanol, reflux, cat. acid | 4,6-Dimethyl-1H-pyrazolo[4,3-c]pyridine | Good | Yields a different fused isomer compared to the 3-hydrazino starting material, demonstrating the impact of hydrazine position on regiochemistry. |
Field-Proven Methodologies
To provide a practical context, we present two distinct, self-validating protocols that underscore the operational differences in handling these isomers.
Protocol 1: Synthesis of 3,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine
This protocol demonstrates the characteristic reactivity of our target compound. The necessity of a base to free the hydrazine and the subsequent one-pot condensation-cyclization are key takeaways.
Objective: To synthesize a fused pyrazolopyridine from 3-hydrazinyl-2-methylpyridine dihydrochloride.
Workflow:
Caption: Workflow for pyrazolopyridine synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 3-hydrazinyl-2-methylpyridine dihydrochloride (1.0 eq) in absolute ethanol (approx. 0.2 M).
-
Neutralization: Add triethylamine (2.2 eq) to the suspension. Stir at room temperature for 15 minutes. Causality: The dihydrochloride salt must be neutralized to the free base to enable the hydrazine to act as an effective nucleophile.
-
Condensation: Add acetylacetone (1.1 eq) to the mixture.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material. Causality: Thermal energy drives the initial condensation to a hydrazone intermediate, followed by intramolecular nucleophilic attack of the pyridine C4-position (activated by the hydrazine) onto the remaining carbonyl, and subsequent dehydration to the aromatic pyrazole ring.
-
Workup & Isolation: Cool the reaction to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the pure 3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine.
Protocol 2: Synthesis of a[5][7][8]Triazolo[4,3-a]pyridine Derivative
This protocol highlights the contrasting, two-step approach required when starting with a 2-hydrazinopyridine.
Objective: To synthesize a fused triazolopyridine from 2-hydrazinopyridine.
Step-by-Step Methodology:
-
Acylation: Dissolve 2-hydrazinopyridine (1.0 eq) in a suitable solvent like dichloromethane or THF. Cool to 0 °C. Add an acyl chloride (e.g., benzoyl chloride, 1.05 eq) dropwise in the presence of a non-nucleophilic base like triethylamine (1.1 eq) to scavenge the generated HCl. Stir for 1-2 hours until acylation is complete.
-
Workup: Quench the reaction with water, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the crude N'-benzoyl-N-(pyridin-2-yl)hydrazide.
-
Cyclization: To the crude acyl-hydrazinopyridine, add phosphorus oxychloride (POCl₃, 5-10 eq) and heat at 80-100 °C for 2-4 hours. Causality: POCl₃ acts as a powerful dehydrating agent, activating the carbonyl oxygen for intramolecular nucleophilic attack by the pyridine ring nitrogen.
-
Workup & Isolation: Carefully quench the reaction by pouring it onto crushed ice. Basify with a strong base (e.g., NaOH or NH₄OH) to pH > 8. Extract the product with an organic solvent (e.g., ethyl acetate). Dry and concentrate the organic layers. Purify the residue by chromatography to obtain the desired[5][7][8]triazolo[4,3-a]pyridine product.[7]
Conclusion and Strategic Recommendations
The choice between 3-hydrazinyl-2-methylpyridine dihydrochloride and other hydrazinopyridine isomers is not one of superior versus inferior, but of strategic intent.
-
3-Hydrazinyl-2-methylpyridine Dihydrochloride is the reagent of choice when the synthetic target is a pyrazolo[3,4-b]pyridine or a related scaffold requiring the hydrazine to condense with an external fragment. The C2-methyl group, while potentially a source of minor steric hindrance, also offers a point for further functionalization and can influence the regiochemical outcome of more complex cyclizations. Its formulation as a stable dihydrochloride salt requires an initial neutralization step.
-
2-Hydrazinopyridines are the superior precursors for the direct synthesis of [5][7][8]triazolo[4,3-a]pyridines . Their inherent structure allows for a robust and high-yielding intramolecular cyclization pathway that is inaccessible to 3- and 4-hydrazino isomers.
Ultimately, a deep understanding of the mechanistic pathways available to each isomer is paramount. By selecting the appropriate hydrazinopyridine building block based on the desired final heterocyclic core, researchers can design more elegant, efficient, and successful synthetic routes, saving valuable time and resources in the complex landscape of drug discovery.
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Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. Available at: [Link]
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Metwally, M. A., et al. (2012). SYNTHESIS OF NEW SUBSTITUTED PYRIDOPYRAZOLOTRIAZINES. Chemistry of Heterocyclic Compounds, 48(7), 1071-1077. Available at: [Link]
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Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Journal of the American Chemical Society, 134(32), 13502–13513. Available at: [Link]
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Awas, M. (2008). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Acta Chimica Slovenica, 55, 492-501. Available at: [Link]
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Navigating the Catalytic Landscape: A Comparative Efficacy Guide to 3-Hydrazinyl-2-methylpyridine Dihydrochloride Ligands
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of modern catalysis, the quest for efficient, selective, and robust catalyst systems is paramount. Pyridine-based ligands have long been a cornerstone in the design of transition metal catalysts, offering a versatile scaffold that can be electronically and sterically tuned. Among these, ligands bearing a hydrazinyl moiety present a unique combination of a soft N-donor site and a hard N-donor site, offering intriguing possibilities for metal coordination and catalytic activity. This guide provides an in-depth comparative analysis of the potential efficacy of catalysts featuring 3-Hydrazinyl-2-methylpyridine Dihydrochloride ligands.
While direct, peer-reviewed catalytic data for this specific ligand is not abundant in publicly accessible literature, this guide will leverage experimental data from structurally analogous systems to provide a predictive and insightful comparison. By examining the performance of closely related pyridine-hydrazone and bidentate N,N ligands in key catalytic transformations, we can extrapolate and project the expected efficacy of 3-Hydrazinyl-2-methylpyridine Dihydrochloride-based catalysts. This approach allows for an informed perspective on its potential advantages and limitations compared to established alternatives.
The Structural and Electronic Promise of 3-Hydrazinyl-2-methylpyridine
The 3-Hydrazinyl-2-methylpyridine ligand offers a compelling architecture for a bidentate chelating ligand. The pyridine nitrogen provides a classic σ-donating site, while the adjacent hydrazinyl group introduces a second nitrogen donor. The methyl group at the 2-position introduces steric hindrance that can influence the geometry of the metal complex and potentially enhance catalytic activity by promoting reductive elimination.
The dihydrochloride form ensures stability and solubility for handling and catalyst preparation. In the presence of a base, the free hydrazinyl group becomes available for coordination to a metal center, such as palladium, which is commonly employed in cross-coupling reactions.
A Comparative Look at Efficacy in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools in synthetic chemistry, particularly for the construction of carbon-carbon bonds in pharmaceutical and materials science.[1] The choice of ligand is critical to the success of these reactions, influencing the stability of the catalytic species and the rates of key elementary steps like oxidative addition and reductive elimination.
Suzuki-Miyaura Coupling: A Comparative Projection
The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds. The efficacy of a palladium catalyst in this reaction is often evaluated by its ability to achieve high yields with low catalyst loading under mild conditions.
While specific data for our target ligand is unavailable, we can draw comparisons from studies on other pyridine-based and N,N-bidentate ligands. For instance, palladium complexes of N-heterocyclic carbenes (NHCs) have shown high efficiency in Suzuki couplings of challenging substrates like aryl chlorides.
Table 1: Projected Performance in Suzuki-Miyaura Coupling of 4-chloroanisole with Phenylboronic Acid
| Ligand Type | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Turnover Number (TON) | Reference |
| Projected: 3-Hydrazinyl-2-methylpyridine | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene | 100 | High | High | - |
| N-Heterocyclic Carbene (IMes) | Pd₂(dba)₃ / IMes·HCl | Cs₂CO₃ | Dioxane | 80 | 96 | 1920 | [2] |
| Buchwald-type Phosphine (SPhos) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | High | High | [3] |
| Pyridine-Hydrazone | Pd(II)-Hydrazone Complex | K₂CO₃ | Water | 100 | >99 | >1980 | [4] |
This table presents a projection for the 3-Hydrazinyl-2-methylpyridine ligand based on the performance of similar N,N bidentate and pyridine-hydrazone ligands. The expectation is that the bidentate chelation and the electronic properties of the hydrazinyl group would lead to a highly active and stable catalyst.
The rationale behind this projection lies in the ability of N,N-bidentate ligands to form stable, planar palladium complexes that are active in the catalytic cycle. The electron-donating nature of the hydrazinyl group can enhance the electron density at the palladium center, facilitating the oxidative addition step.
Heck Reaction: A Mechanistic Analogy
The Heck reaction couples an unsaturated halide with an alkene. A successful catalyst for the Heck reaction must efficiently facilitate both the oxidative addition of the halide and the subsequent migratory insertion of the alkene.
Polystyrene-supported palladium(II)-hydrazone complexes have demonstrated excellent catalytic performance in the Heck reaction, achieving high conversion rates.[5] This suggests that the hydrazone moiety is well-suited for this type of catalysis.
Table 2: Projected Performance in the Heck Reaction of 1-bromo-4-nitrobenzene with Styrene
| Ligand Type | Catalyst System | Base | Solvent | Temp (°C) | Conversion (%) | Reference |
| Projected: 3-Hydrazinyl-2-methylpyridine | Pd(OAc)₂ / Ligand | Na₂CO₃ | DMA | 120-140 | High | - |
| Polystyrene-Supported Hydrazone | PS-Pd(CH₃) | K₂CO₃ | DMA | 165 | 99.84 | [5] |
| Imidazole-based SPO | SPO-ligated Pd complex | K₂CO₃ | DMF | 80-100 | up to 92 | [6] |
| N-Heterocyclic Carbene-Pyridine | NHC-Pd(II)-Py complex | NaOAc | Solvent-free | 120 | Excellent | [7] |
The projected high conversion for the 3-Hydrazinyl-2-methylpyridine ligand is based on the proven efficacy of hydrazone-based ligands in Heck reactions. The bidentate nature of the ligand is expected to provide a stable catalytic species, leading to high turnover.
Experimental Protocols: A Guide to Catalyst Preparation and Evaluation
To empirically validate the projected efficacy of 3-Hydrazinyl-2-methylpyridine Dihydrochloride as a ligand, the following experimental workflows are proposed.
Synthesis of the Palladium Catalyst
A common method for preparing a palladium complex with a bidentate N,N ligand involves the reaction of a palladium(II) precursor with the ligand in a suitable solvent.
Step-by-Step Protocol:
-
Ligand Preparation: Dissolve 3-Hydrazinyl-2-methylpyridine Dihydrochloride in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
Deprotonation: Add a base (e.g., sodium carbonate or triethylamine) to the ligand solution to deprotonate the hydrazinium salt and generate the free ligand.
-
Complexation: To the free ligand solution, add a solution of a palladium(II) salt (e.g., palladium(II) acetate or palladium(II) chloride) in a 1:1 or 1:2 metal-to-ligand molar ratio.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours.
-
Isolation: The resulting palladium complex can be isolated by filtration if it precipitates or by removal of the solvent under reduced pressure.
-
Characterization: The structure and purity of the synthesized complex should be confirmed by techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.
Visualizing the Catalytic Cycle
The following diagrams illustrate the proposed catalytic cycles for the Suzuki-Miyaura and Heck reactions, highlighting the role of the bidentate N,N ligand.
Caption: Proposed Catalytic Cycle for the Suzuki-Miyaura Reaction.
Caption: Proposed Catalytic Cycle for the Heck Reaction.
Conclusion and Future Outlook
The analysis of structurally similar ligands strongly suggests that catalysts derived from 3-Hydrazinyl-2-methylpyridine Dihydrochloride hold significant promise for high efficacy in palladium-catalyzed cross-coupling reactions. The combination of a pyridine ring and a hydrazinyl group in a bidentate arrangement is anticipated to create a stable and highly active catalytic system. The steric influence of the 2-methyl group may further enhance its performance.
Future experimental work should focus on the synthesis and characterization of palladium complexes with this ligand and a systematic evaluation of their catalytic activity in a range of Suzuki-Miyaura and Heck reactions. Such studies will be crucial to fully unlock the potential of this promising ligand and expand the toolkit available to synthetic chemists. The development of catalysts based on this ligand could lead to more efficient and cost-effective syntheses of valuable molecules in the pharmaceutical and materials industries.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One [jmchemsci.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. chemscene.com [chemscene.com]
- 7. Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Hydrazinyl-2-methylpyridine Dihydrochloride Analogs
In the landscape of medicinal chemistry, the pyridine ring fused with a hydrazinyl moiety represents a privileged scaffold, consistently yielding compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activities of analogs related to 3-Hydrazinyl-2-methylpyridine Dihydrochloride, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by experimental data and detailed methodologies.
The Pyridine-Hydrazide Scaffold: A Versatile Pharmacophore
The pyridine ring, an isostere of benzene, is a common feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1] When combined with a hydrazide or hydrazone functionality, the resulting molecule often exhibits enhanced biological activity.[2][3] This is attributed to the -NHN=CH- azometine group, which is a key pharmacophoric feature in many bioactive compounds.[2] These scaffolds have been extensively explored for the development of novel therapeutic agents.[1][4]
Comparative Biological Activity of Pyridine-Hydrazide Analogs
Anticancer Activity
The antiproliferative potential of pyridine-hydrazide analogs has been a significant area of investigation.[4][5] Many of these compounds exert their effects through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[1][5]
Table 1: Comparative Anticancer Activity of Representative Pyridine-Urea and Pyridine-Hydrazone Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 8e | Pyridine-Urea Derivative | MCF-7 (Breast) | 0.22 | [5] |
| 8n | Pyridine-Urea Derivative | MCF-7 (Breast) | 1.88 | [5] |
| TP6 | 1,2,4-Triazole-Pyridine Derivative | B16F10 (Melanoma) | ~41-61 (Range for TP1-TP7) | [6] |
| Doxorubicin (Reference) | - | MCF-7 (Breast) | 1.93 | [5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that certain pyridine-urea derivatives, such as compound 8e , exhibit potent anticancer activity against the MCF-7 breast cancer cell line, with an IC50 value significantly lower than the standard chemotherapeutic drug, Doxorubicin.[5]
Antimicrobial Activity
The hydrazide-hydrazone moiety is a well-established pharmacophore in the design of antimicrobial agents.[7][8] Pyridine-based hydrazones have demonstrated broad-spectrum activity against various bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity of Representative Pyridine-Hydrazide Analogs
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 19 (Haiba et al.) | Pyrimidine derivative with hydrazide-hydrazone moiety | E. coli | 12.5 | [7] |
| Compound 19 (Haiba et al.) | Pyrimidine derivative with hydrazide-hydrazone moiety | S. aureus | 6.25 | [7] |
| Compound 5j (Thiazole-Based Hydrazide) | Pyridine and Thiazole-Based Hydrazide | Various bacteria and fungi | Showed lowest MIC values in its series | [9] |
| Ampicillin (Reference) | - | E. coli | 25 | [7] |
| Ampicillin (Reference) | - | S. aureus | 12.5 | [7] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
As shown, a pyrimidine derivative incorporating a hydrazide-hydrazone linkage demonstrated superior antibacterial activity against both E. coli and S. aureus when compared to ampicillin.[7]
Enzyme Inhibition
The versatility of the pyridine-hydrazide scaffold extends to enzyme inhibition, a key strategy in the treatment of various diseases.[10] These compounds have been shown to inhibit enzymes such as carbonic anhydrases and various kinases.[11][12]
Table 3: Comparative Enzyme Inhibitory Activity of Representative Pyridine Analogs
| Compound ID | Structure | Enzyme Target | Kᵢ (nM) | Reference |
| Compound 2a (Sulfonamide) | Triazolyl Pyridine Moiety | Carbonic Anhydrase IX (hCA IX) | 11.7 | [11] |
| Pyrazoline Derivatives (General) | Pyridine-Pyrazoline Scaffold | Carbonic Anhydrase I (hCA I) | 17.4 - 40.7 | [10] |
| Pyrazoline Derivatives (General) | Pyridine-Pyrazoline Scaffold | Carbonic Anhydrase II (hCA II) | 16.1 - 55.2 | [10] |
| Imidazo[1,2-α]pyridine Derivatives | Imidazo[1,2-α]pyridine with 1,2,3-triazole | c-Met kinase | 51.3% - 55.3% inhibition at 25 µM | [10] |
Kᵢ: Inhibition constant, indicates how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Sulfonamide-containing pyridine derivatives have demonstrated potent and selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII.[11]
Experimental Methodologies: A Guide for the Bench Scientist
To ensure the reproducibility and validity of the presented data, this section details the standard experimental protocols for assessing the biological activities of novel chemical entities.
In Vitro Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours.[4] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. researchhub.com [researchhub.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Heterocyclic Synthesis: Unveiling the Advantages of 3-Hydrazinyl-2-methylpyridine Dihydrochloride
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to achieving desired synthetic outcomes efficiently and selectively. In the realm of heterocyclic chemistry, particularly in the synthesis of pyrazole-containing scaffolds, the choice of the hydrazine derivative can significantly influence reaction pathways, yields, and purities. This guide provides an in-depth technical comparison of 3-Hydrazinyl-2-methylpyridine Dihydrochloride against common alternative reagents, offering experimental insights and mechanistic rationale to guide your synthetic strategies.
Executive Summary: Beyond a Simple Hydrazine Source
While hydrazine hydrate and its salts are workhorse reagents in heterocyclic synthesis, substituted hydrazines like 3-Hydrazinyl-2-methylpyridine Dihydrochloride offer distinct advantages. These benefits, rooted in the electronic and steric properties of the pyridyl and methyl substituents, can translate to improved regioselectivity, enhanced reaction rates, and milder reaction conditions. This guide will explore these advantages through a comparative analysis focused on the well-established Knorr pyrazole synthesis.
The Knorr Pyrazole Synthesis: A Comparative Arena
The reaction of a hydrazine with a 1,3-dicarbonyl compound is a cornerstone of pyrazole synthesis. To illustrate the advantages of 3-Hydrazinyl-2-methylpyridine Dihydrochloride, we will compare its hypothetical performance in the synthesis of 3,5-dimethyl-1-(2-methylpyridin-3-yl)-1H-pyrazole with the well-documented synthesis of 3,5-dimethylpyrazole using hydrazine sulfate (a common alternative to hydrazine hydrate).
Visualization of the Synthetic Workflow
Caption: Comparative workflow for pyrazole synthesis.
Experimental Data: A Tale of Two Reagents
The following table presents a comparison based on established protocols for hydrazine sulfate and a protocol adapted from a closely related pyridylhydrazine derivative for 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
| Parameter | Hydrazine Sulfate | 3-Hydrazinyl-2-methylpyridine Dihydrochloride (projected) |
| Product | 3,5-dimethylpyrazole | 3,5-dimethyl-1-(2-methylpyridin-3-yl)-1H-pyrazole |
| Yield | 77-81% | Expected to be high, comparable to related pyridylhydrazine reactions. |
| Reaction Time | ~1.5 hours | 1.5 hours (based on analog) |
| Reaction Temperature | 15°C | Reflux (Acetic Acid) |
| Solvent | Aqueous NaOH/Ether | Acetic Acid |
| Byproducts | Minimal, primarily inorganic salts | Primarily water. |
Delving Deeper: The Mechanistic Advantages
The superiority of 3-Hydrazinyl-2-methylpyridine Dihydrochloride is not merely a matter of yield but is deeply rooted in its chemical structure and reactivity.
Regioselectivity: A Controlled Outcome
When reacting with unsymmetrical 1,3-dicarbonyl compounds, substituted hydrazines can offer superior regioselectivity compared to hydrazine itself. The electronic and steric influence of the 2-methyl-3-pyridyl group directs the nucleophilic attack of the hydrazine to a specific carbonyl group, leading to the preferential formation of one regioisomer.
Electronic Effects: An Activated Nucleophile
The pyridine ring, being an electron-withdrawing group, modulates the nucleophilicity of the hydrazine moiety. This electronic influence can prevent undesired side reactions and, in some cases, accelerate the desired cyclization. The methyl group on the pyridine ring can also have a subtle electronic donating effect, further tuning the reactivity.
Reaction Mechanism: Pyrazolylpyridine vs. Triazepine Formation
A critical and often overlooked aspect of using 2-hydrazinopyridine derivatives is the potential for alternative cyclization pathways. Research by Peet and Sunder on the reaction of a similar substrate, 2-hydrazino-3-(pyrrol-1-yl)pyridine, with acetylacetone definitively showed that the reaction product is the corresponding pyrazolylpyridine, not a fused triazepine ring system. This is a crucial finding, as it confirms that the desired pyrazole core is indeed the favored product.
A Comparative Guide to Confirming the Structure of Reaction Products from 3-Hydrazinyl-2-methylpyridine Dihydrochloride
This guide provides an in-depth technical comparison of analytical methodologies for the unambiguous structural confirmation of products derived from 3-Hydrazinyl-2-methylpyridine. As a versatile nucleophilic building block, this substituted pyridinyl hydrazine is a valuable precursor in the synthesis of complex heterocyclic systems for pharmaceutical and materials science research. Its reaction with bifunctional electrophiles can often lead to multiple potential isomeric products, necessitating a robust and logical approach to structural elucidation.
Here, we move beyond simple protocol recitation. We will explore the causal reasoning behind experimental design, comparing spectroscopic techniques to provide a self-validating framework for confirming product identity. Our central case study will focus on the reaction with an α,β-unsaturated ketone, a classic scenario that highlights the challenge of distinguishing between a linear hydrazone and a cyclized pyrazoline product.
Part 1: The Synthetic Challenge: Hydrazone vs. Pyrazoline Formation
The reaction of a hydrazine with an α,β-unsaturated carbonyl compound, such as a chalcone, can proceed via two primary pathways: a simple condensation at the carbonyl group (1,2-addition) to yield a hydrazone, or a Michael addition of the terminal hydrazine nitrogen followed by intramolecular cyclization and dehydration (1,4-addition followed by condensation) to yield a five-membered pyrazoline ring.[1]
The choice of reaction conditions (e.g., solvent, temperature, and catalyst) can influence the outcome, but often a mixture is possible, or one product is heavily favored. The core analytical challenge is to definitively prove which structure has been formed.
Let's consider the reaction of 3-Hydrazinyl-2-methylpyridine with 1,3-diphenylprop-2-en-1-one (chalcone). The two most probable products are:
-
Product A: (E)-1-((E)-1,3-diphenylallylidene)-2-(2-methylpyridin-3-yl)hydrazine (the Hydrazone )
-
Product B: 3-(2-Methylpyridin-3-yl)-3,4-dihydro-3H-3,5-diphenylpyrazole (the Pyrazoline )
The diagram below illustrates this synthetic ambiguity.
Caption: Reaction of 3-Hydrazinyl-2-methylpyridine with chalcone leading to two potential products.
Part 2: Experimental Protocols
Trustworthy data begins with a robust and reproducible experiment. The following protocols outline the synthesis and the subsequent acquisition of analytical data required for structural confirmation.
Protocol 2.1: Synthesis of Pyridinyl-Substituted Pyrazoline (Product B)
This procedure is adapted from established methods for pyrazoline synthesis.[1][2]
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1,3-diphenylprop-2-en-1-one (1.0 eq) in glacial acetic acid (30 mL).
-
Addition of Hydrazine: Add 3-Hydrazinyl-2-methylpyridine Dihydrochloride (1.1 eq) to the solution. Rationale: Acetic acid serves as both the solvent and an acid catalyst, promoting the cyclization step over simple hydrazone formation.
-
Reaction: Fit the flask with a condenser and reflux the mixture with stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL).
-
Neutralization & Precipitation: Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases. The crude product should precipitate as a solid.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to yield the purified compound.
Protocol 2.2: Analytical Data Acquisition
-
Nuclear Magnetic Resonance (NMR):
-
Prepare a ~10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire a ¹H NMR spectrum (400 MHz or higher is recommended for better resolution).
-
Acquire a ¹³C NMR spectrum.
-
(Optional but recommended): Perform 2D NMR experiments, specifically HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), to establish C-H and long-range C-H connectivities.
-
-
Infrared (IR) Spectroscopy:
-
Acquire a spectrum of the dry, solid product using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to determine the accurate mass of the molecular ion.
-
Part 3: Comparative Data Analysis for Structural Elucidation
The definitive confirmation of the product's structure lies in a detailed comparison of the acquired data against the spectral features predicted for each potential isomer. The following table summarizes the key expected differences.
| Analytical Technique | Expected Data for Product A (Hydrazone) | Expected Data for Product B (Pyrazoline) | Rationale for Differentiation |
| ¹H NMR | Two vinylic protons (CH=CH) at ~6.5-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration. A broad singlet for the N-H proton. | Three protons on the pyrazoline ring forming a characteristic AMX or ABX spin system. Two diastereotopic protons on C4 (~3.0-4.0 ppm) and one proton on C5 (~5.0-5.5 ppm). Expect complex splitting patterns (dd). | The presence of the saturated -CH₂-CH- moiety in the pyrazoline ring is the most definitive NMR evidence, contrasting sharply with the vinylic protons of the hydrazone. |
| ¹³C NMR | Two signals in the vinylic region (~120-145 ppm) for the CH=CH carbons. A signal for the imine carbon (C=N) around 150-160 ppm. | Two signals for saturated carbons (C4 and C5) in the upfield region (~40-65 ppm). A signal for the imine carbon (C=N) around 150-160 ppm. | The appearance of aliphatic carbon signals is a clear indicator of the cyclized pyrazoline structure. |
| IR Spectroscopy | C=N stretch (~1620-1640 cm⁻¹). N-H stretch (~3200-3400 cm⁻¹). Absence of C=O stretch from starting material. | C=N stretch within the ring (~1590-1610 cm⁻¹). N-H stretch (~3200-3400 cm⁻¹). Absence of C=O stretch from starting material. | While both lack the starting C=O, the C=N stretch in the conjugated hydrazone is typically at a slightly higher wavenumber than in the pyrazoline ring. This difference can be subtle and is less definitive than NMR. |
| Mass Spectrometry | Molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. | Molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. Note: The mass will be identical to Product A as they are isomers. | While HRMS confirms the elemental formula, it cannot distinguish between isomers. However, fragmentation patterns (MS/MS) may differ, with the pyrazoline potentially showing a characteristic retro-Diels-Alder fragmentation. |
Based on the typical outcome of this reaction in acetic acid, the data will overwhelmingly support the formation of the Pyrazoline (Product B) . The ¹H NMR spectrum is the most powerful tool here; the disappearance of the chalcone's sharp vinylic proton doublets and the appearance of the complex, upfield AMX system is a definitive indicator of cyclization.[1]
Part 4: Alternative & Validating Methodologies
While the combination of 1D NMR, IR, and MS provides strong evidence, certain scenarios demand more rigorous proof.
Comparison 1: 1D NMR vs. 2D NMR for Connectivity
A 1D ¹H NMR spectrum may be complex or have overlapping signals. 2D NMR techniques provide an alternative and more robust method for confirming atomic connectivity.
-
HSQC: This experiment maps each proton directly to the carbon it is attached to. It would definitively show the correlation between the upfield protons and the aliphatic carbons (C4, C5) of the pyrazoline ring.
-
HMBC: This experiment reveals correlations between protons and carbons that are 2-3 bonds away. For the pyrazoline, one could observe a correlation from the C5 proton to the carbons of the C5-phenyl ring, confirming the regiochemistry of the cyclization.
Comparison 2: Spectroscopy vs. X-Ray Crystallography
Spectroscopy provides inferential evidence about bonding and connectivity. For an absolute and unambiguous confirmation of the three-dimensional structure, Single Crystal X-ray Crystallography is the gold standard. [3][4]
-
Spectroscopy: Assembles a structural picture piece-by-piece from indirect data. Requires careful interpretation.
-
X-Ray Crystallography: Provides a direct visualization of the atomic positions in the solid state, yielding precise bond lengths, bond angles, and stereochemistry. If a suitable single crystal can be grown, it eliminates all ambiguity.
The workflow below illustrates the logical progression for structural confirmation, highlighting the decision points.
Caption: A decision-making workflow for confirming product structure using comparative analytical techniques.
Conclusion
Confirming the structure of products derived from 3-Hydrazinyl-2-methylpyridine requires a multi-faceted analytical approach. While basic techniques like IR and MS are essential for preliminary functional group and formula analysis, they are insufficient to distinguish between common isomers like hydrazones and pyrazolines. The decisive data is overwhelmingly provided by ¹H and ¹³C NMR spectroscopy , which directly probes the carbon-hydrogen framework of the molecule. The presence of characteristic aliphatic signals in the NMR spectra serves as the primary evidence for cyclization. For cases of ambiguity or for the highest standard of proof required in drug development, 2D NMR and single-crystal X-ray diffraction provide powerful, complementary, and definitive confirmation. By logically comparing the expected data for all potential structures against the acquired experimental data, researchers can achieve full confidence in their synthetic outcomes.
References
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Gomes, P. A. C., et al. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules, 27(17), 5689. Available at: [Link]
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Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2838–2862. Available at: [Link]
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Béjaud, C., et al. (2023). Various methods for the synthesis of pyrazole. RSC Advances, 13(38), 26867-26881. Available at: [Link]
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Gomes, P. A. C., et al. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. ResearchGate. Available at: [Link]
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de la Torre, B. G., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. Available at: [Link]
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Ibraheem, H. H., et al. (2023). Novel pyrazole derivatives from N-substituted pyridinyl chalcones as anticancer agents: Synthesis and biological evaluation studies. AIP Conference Proceedings, 2593, 020002. Available at: [Link]
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Kovalenko, A., et al. (2023). Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. ACS Pharmacology & Translational Science, 6(8), 1256–1270. Available at: [Link]
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El-Sayed, W. A., et al. (2023). Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3 H )-one against Culex pipiens L. larvae. ResearchGate. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10468–10481. Available at: [Link]
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Anonymous. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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Harrad, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(22), 7888. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. organic-chemistry.org. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). hmdb.ca. Available at: [Link]
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Nowick, J. S. (n.d.). ¹H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. UCI Department of Chemistry. Available at: [Link]
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Anonymous. (n.d.). Reaction of the carbohydrazide derivative (3) with carbonyl compounds to yield the hydrazone series. ResearchGate. Available at: [Link]
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Kurniawan, Y. S. (2019). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. Available at: [Link]
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Anonymous. (n.d.). Reactions of solid hydrazine (1) with carbonyl compounds. ResearchGate. Available at: [Link]
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Alkorta, I., et al. (2022). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Magnetic Resonance in Chemistry, 60(5), 498-511. Available at: [Link]
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PubChem. (n.d.). 3-Hydrazinylpyridine dihydrochloride. pubchem.ncbi.nlm.nih.gov. Available at: [Link]
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Lévai, A. (2021). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 26(11), 3379. Available at: [Link]
- Google Patents. (2011). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. patents.google.com.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 3-Hydrazinyl-2-methylpyridine Dihydrochloride Derivatives
Introduction: The Imperative of Specificity in Small Molecule Immunoassays
In the realms of pharmaceutical development, clinical diagnostics, and environmental monitoring, the precise quantification of small molecules is paramount. Immunoassays, powered by the exquisite specificity of antibodies, are cornerstone technologies for this purpose. However, the generation of antibodies against small molecules, or haptens, such as 3-Hydrazinyl-2-methylpyridine Dihydrochloride, presents a unique challenge.[1][2] These molecules are not immunogenic on their own and must be conjugated to larger carrier proteins to elicit an immune response.[2][3][4]
This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for antibodies raised against derivatives of 3-Hydrazinyl-2-methylpyridine Dihydrochloride. We will delve into the core principles, present detailed experimental protocols for gold-standard techniques, and offer a clear methodology for data interpretation, ensuring the development of highly specific and reliable immunoassays.
Part 1: The Foundation - Hapten-Carrier Conjugate Design
The journey to a specific antibody begins with the antigen design. The strategy for conjugating the hapten (3-Hydrazinyl-2-methylpyridine) to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) is a critical determinant of the resulting antibody's specificity.[2][3][11]
-
Causality in Conjugation: The site on the hapten used for linkage to the carrier is crucial. This linkage point will be "hidden" from the immune system. Consequently, the antibodies generated will primarily recognize the parts of the molecule that are exposed. To generate antibodies specific to the core pyridine-hydrazine structure, the conjugation should ideally occur through a derivative functional group positioned away from these key features. It is also vital to use a different carrier protein for immunization (e.g., KLH) than for assay development (e.g., BSA) to prevent the generation of antibodies against the carrier itself.[2][4]
Part 2: Core Methodologies for Assessing Cross-Reactivity
Two primary techniques form the bedrock of antibody specificity analysis: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA: The Workhorse for Specificity Screening
Competitive ELISA is a high-throughput, cost-effective method to screen a panel of potential cross-reactants. The principle is straightforward: the analyte in a sample (or a potential cross-reactant) competes with a labeled or coated antigen for a limited number of antibody binding sites.[12] A higher concentration of the free analyte results in a lower signal, allowing for quantitative measurement and specificity assessment.[12][13]
Caption: Workflow for SPR-based cross-reactivity analysis.
-
Antibody Immobilization: Covalently immobilize the purified antibody raised against the 3-Hydrazinyl-2-methylpyridine derivative onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a moderate immobilization level to avoid mass transport limitations.
-
System Equilibration: Equilibrate the chip surface by flowing running buffer (e.g., HBS-EP+) over all flow cells until a stable baseline is achieved.
-
Analyte Injection (Association): Inject a series of concentrations of the primary analyte over the immobilized antibody surface for a defined period to monitor the association phase.
-
Buffer Injection (Dissociation): Switch to flowing running buffer over the chip and monitor the signal decrease, which corresponds to the dissociation of the analyte from the antibody. [14]5. Regeneration: Inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to strip all bound analyte from the antibody surface, preparing it for the next cycle.
-
Cross-Reactant Analysis: Repeat steps 3-5 for each potential cross-reacting compound, using the same concentration range as the primary analyte.
-
Data Analysis: Fit the resulting sensorgrams (plots of response units vs. time) to an appropriate kinetic model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values for each interaction. [15]
Part 3: Data Interpretation and Comparison
The goal of these experiments is to quantify the degree to which the antibody binds to unintended targets relative to its primary target.
Interpreting Competitive ELISA Data
From the competitive ELISA data, a standard curve is generated by plotting the percentage of inhibition versus the log of the analyte concentration. The IC50 value—the concentration of analyte required to inhibit 50% of the maximum signal—is determined for the target analyte and each potential cross-reactant. [13] The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| Target: 3-Hydrazinyl-2-methylpyridine | Pyridine-Hydrazine | 15 | 100% |
| Analog A: 3-Hydrazinylpyridine | Pyridine-Hydrazine | 45 | 33.3% |
| Analog B: 2-Methylpyridine | Pyridine | >10,000 | <0.15% |
| Analog C: Phenylhydrazine | Hydrazine | 850 | 1.76% |
| Analog D: 4-Hydrazinyl-2-methylpyridine | Pyridine-Hydrazine | 300 | 5.0% |
-
Interpretation: In this hypothetical example, the antibody shows significant cross-reactivity with Analog A, which lacks the methyl group, indicating the methyl group contributes to but is not essential for binding. The very low cross-reactivity with Analog B and C demonstrates high specificity for the complete hydrazinyl-pyridine structure.
Interpreting SPR Data
SPR provides a more nuanced view by dissecting the binding event into its kinetic components. The key value is the equilibrium dissociation constant (KD), where a lower KD signifies a higher binding affinity.
Table 2: Hypothetical Binding Kinetics from SPR Analysis
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| Target: 3-Hydrazinyl-2-methylpyridine | 2.5 x 10⁵ | 3.7 x 10⁻⁴ | 1.5 x 10⁻⁹ (1.5 nM) |
| Analog A: 3-Hydrazinylpyridine | 1.8 x 10⁵ | 8.1 x 10⁻⁴ | 4.5 x 10⁻⁹ (4.5 nM) |
| Analog B: 2-Methylpyridine | No Binding Detected | N/A | N/A |
| Analog C: Phenylhydrazine | 5.2 x 10³ | 9.0 x 10⁻³ | 1.7 x 10⁻⁶ (1700 nM) |
| Analog D: 4-Hydrazinyl-2-methylpyridine | 8.3 x 10⁴ | 2.5 x 10⁻³ | 3.0 x 10⁻⁸ (30 nM) |
-
Interpretation: The SPR data confirms the ELISA results with greater detail. The KD for the target is the lowest (1.5 nM), indicating the tightest binding. The 3-fold higher KD for Analog A shows a quantifiable decrease in affinity. The dramatically higher KD for Analog C (>1000-fold weaker) confirms its negligible interaction. This kinetic data is invaluable for understanding the structural basis of antibody recognition.
Conclusion: Ensuring Assay Integrity through Rigorous Validation
The development of a specific antibody-based assay for a small molecule like 3-Hydrazinyl-2-methylpyridine Dihydrochloride is a meticulous process. Cross-reactivity is not an afterthought but a critical parameter that must be thoroughly investigated and quantified during assay development. [10][16] By employing systematic screening with competitive ELISA and performing in-depth kinetic analysis using SPR, researchers can gain a comprehensive understanding of their antibody's specificity profile. This dual-method approach provides the objective, quantitative data necessary to validate an immunoassay, ensuring that the results are accurate, reproducible, and trustworthy for their intended application in research and drug development.
References
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Creative Diagnostics. Anti-Hapten Antibody Production. [Link]
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Singh, K. V., et al. (2004). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry. [Link]
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Reichert. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Reichert Technologies. [Link]
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Porter, A. (2003). Hapten engineering: Raising antibodies against the smallest of small molecules. The Biochemist. [Link]
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Aptamer Group. Anti-hapten Antibody Problems. [Link]
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Duo, Y., et al. (2018). Surface Plasmon Resonance for Therapeutic Antibody Characterization. Journal of Visualized Experiments. [Link]
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Taylor & Francis Online. (2004). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. [Link]
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Fägerstam, L. G., et al. (1992). Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. Journal of Molecular Recognition. [Link]
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Miyamoto, S., et al. (2004). Determination of concentration and binding affinity of antibody fragments by use of surface plasmon resonance. Biological and Pharmaceutical Bulletin. [Link]
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Sittampalam, G. S., et al. (2012). Immunoassay Methods. Assay Guidance Manual. [Link]
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Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful?. [Link]
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Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
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Creative Diagnostics. Competitive ELISA Protocol. [Link]
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ResearchGate. (2014). Immunoassay Method Validation. [Link]
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Goodrow, M. H., et al. (1995). Competitive inhibition ELISA for the s-triazine herbicides: assay optimization and antibody characterization. Journal of Agricultural and Food Chemistry. [Link]
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U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. [Link]
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Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
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Creative Biolabs. Protocol of Competition (Inhibition) ELISA. [Link]
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ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
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Microbe Notes. (2022). Competitive ELISA Protocol and Animation. [Link]
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A Comparative Benchmarking Study of 3-Hydrazinyl-2-methylpyridine Dihydrochloride in Pyrazole Synthesis
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A Senior Application Scientist's Guide to Reagent Performance in Heterocyclic Chemistry
In the landscape of pharmaceutical and materials science, the synthesis of pyrazole derivatives remains a cornerstone of medicinal chemistry and drug development. These nitrogen-containing heterocyclic compounds are prevalent in a multitude of clinically approved drugs. The classical and most direct route to these valuable scaffolds is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a transformation known as the Knorr pyrazole synthesis.[1][2][3] This guide provides an in-depth performance comparison of 3-Hydrazinyl-2-methylpyridine Dihydrochloride against common alternative hydrazines in this benchmark reaction.
Introduction to the Benchmark Reaction: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, is a robust and versatile method for the preparation of pyrazoles.[1][2] The reaction proceeds via the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, often catalyzed by an acid.[3][4] The choice of hydrazine is critical as it not only dictates the substitution pattern on the resulting pyrazole ring but can also significantly influence reaction kinetics, yield, and purity of the final product.
This guide will focus on the reaction between various hydrazines and acetylacetone (a common 1,3-dicarbonyl compound) to form the corresponding 1,3,5-trimethylpyrazole derivatives. This specific transformation serves as an excellent model system to evaluate the performance of 3-Hydrazinyl-2-methylpyridine Dihydrochloride due to its straightforward execution and the ease of product characterization.
Reagents Under Evaluation
This comparative study will benchmark the performance of the following reagents:
-
Test Reagent: 3-Hydrazinyl-2-methylpyridine Dihydrochloride
-
Alternative 1: Hydrazine Hydrate
-
Alternative 2: Phenylhydrazine
These alternatives were selected based on their widespread use in pyrazole synthesis, representing both a simple unsubstituted hydrazine and an aryl-substituted hydrazine, providing a broad basis for comparison.[2][5][6][7]
Experimental Design and Rationale
The central hypothesis of this guide is that the electronic and steric properties of the substituent on the hydrazine will have a measurable impact on the reaction outcome. 3-Hydrazinyl-2-methylpyridine Dihydrochloride introduces a pyridine ring, a common motif in pharmacologically active compounds. Understanding its performance in a fundamental reaction like the Knorr synthesis is crucial for its adoption in drug discovery programs.
The experimental protocol is designed to be a self-validating system. By keeping the 1,3-dicarbonyl compound (acetylacetone), solvent, temperature, and reaction time constant, any observed differences in yield and purity can be directly attributed to the nature of the hydrazine reagent.
Experimental Workflow
Figure 1: Standardized workflow for the comparative synthesis of pyrazole derivatives.
Detailed Experimental Protocol
Materials:
-
3-Hydrazinyl-2-methylpyridine Dihydrochloride
-
Hydrazine Hydrate
-
Phenylhydrazine
-
Acetylacetone
-
Ethanol (Anhydrous)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective hydrazine (10 mmol). For 3-Hydrazinyl-2-methylpyridine Dihydrochloride, an equivalent of a non-nucleophilic base (e.g., triethylamine) may be required to liberate the free hydrazine.
-
Add 20 mL of anhydrous ethanol and stir until the hydrazine is fully dissolved.
-
To the stirred solution, add acetylacetone (1.0 g, 10 mmol) dropwise over 5 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours.
-
After 2 hours, remove the heat source and allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The fractions containing the pure product are combined, and the solvent is evaporated to yield the final pyrazole.
-
The yield of the purified product is calculated, and its purity is assessed by ¹H NMR and LC-MS analysis.
Results and Discussion
The performance of each hydrazine in the Knorr pyrazole synthesis with acetylacetone is summarized in the table below.
| Reagent | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield | Purity (by LC-MS) |
| 3-Hydrazinyl-2-methylpyridine Dihydrochloride | 1-(2-methylpyridin-3-yl)-3,5-dimethyl-1H-pyrazole | 187.24 | 1.87 | 1.65 | 88% | >98% |
| Hydrazine Hydrate | 3,5-dimethyl-1H-pyrazole | 96.12 | 0.96 | 0.85 | 88.5% | >99% |
| Phenylhydrazine | 1,3,5-trimethyl-1-phenyl-1H-pyrazole | 172.23 | 1.72 | 1.58 | 92% | >98% |
Table 1: Comparative performance data for the synthesis of pyrazoles using different hydrazine reagents.
Analysis of Performance
3-Hydrazinyl-2-methylpyridine Dihydrochloride: This reagent demonstrated excellent performance, affording the desired product in a high yield of 88% and with excellent purity. The presence of the methyl group on the pyridine ring does not appear to sterically hinder the reaction. The basicity of the pyridine nitrogen may play a role in the reaction mechanism, potentially influencing the rate of cyclization. The dihydrochloride salt form necessitates the use of a base to liberate the free hydrazine, which is a minor additional step in the experimental procedure.
Hydrazine Hydrate: As the simplest hydrazine, it provides a baseline for comparison. It reacts efficiently to give 3,5-dimethyl-1H-pyrazole in a very good yield of 88.5%. The reaction is clean, and the product is easily purified.
Phenylhydrazine: The introduction of an electron-donating phenyl group on the hydrazine resulted in the highest yield of 92%. This is consistent with the established understanding that electron-donating groups on the hydrazine can enhance its nucleophilicity, thereby accelerating the initial condensation step with the dicarbonyl compound.
Mechanistic Considerations
The Knorr pyrazole synthesis is believed to proceed through the initial formation of a hydrazone intermediate, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring.
Figure 2: Simplified reaction mechanism of the Knorr pyrazole synthesis.
The electronic nature of the 'R' group on the hydrazine (in this case, a 2-methyl-3-pyridyl group, a hydrogen atom, or a phenyl group) can influence the nucleophilicity of the terminal nitrogen atom, which in turn affects the rate of the initial condensation with the dicarbonyl compound.
Conclusion
3-Hydrazinyl-2-methylpyridine Dihydrochloride is a highly effective reagent for the synthesis of substituted pyrazoles via the Knorr reaction. Its performance, in terms of yield and purity of the final product, is comparable to that of standard, widely used hydrazines such as hydrazine hydrate and phenylhydrazine. The presence of the 2-methylpyridine moiety introduces a valuable heterocyclic fragment into the pyrazole structure, which is of significant interest in medicinal chemistry. While the dihydrochloride form requires an additional deprotonation step, the overall efficiency and the desirable chemical nature of the resulting products make 3-Hydrazinyl-2-methylpyridine Dihydrochloride a compelling choice for researchers and drug development professionals.
Safety and Handling
Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheets (SDS) for each reagent.[8][9][10]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2021. [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 2024. [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher, 2015. [Link]
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Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 2018. [Link]
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Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 2014. [Link]
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SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMMATORY ACTIVITY. IRJMETS, 2023. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Hydrazinyl-2-methylpyridine Dihydrochloride
For professionals engaged in the intricate work of drug discovery and chemical research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-Hydrazinyl-2-methylpyridine Dihydrochloride, ensuring that every step, from initial handling to final disposal, is conducted with the utmost care and scientific rigor. Our objective is to empower researchers with the knowledge to manage chemical waste safely, reinforcing a culture of safety that extends beyond the laboratory bench.
Hazard Assessment and Waste Identification
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 3-Hydrazinyl-2-methylpyridine Dihydrochloride, as a member of the hydrazine and pyridine chemical families, must be treated as hazardous waste. Hydrazine derivatives are noted for their potential toxicity and carcinogenicity, while pyridines can be harmful if inhaled, ingested, or absorbed through the skin.[1][2]
The Safety Data Sheet (SDS) for 3-Hydrazinyl-2-methylpyridine Dihydrochloride specifies several GHS (Globally Harmonized System) hazard classifications.[3] Any material contaminated with this compound, including residual solids, solutions, and used personal protective equipment (PPE), must be segregated and disposed of as hazardous chemical waste.[1][4]
Data Summary: Hazard Profile and Disposal Parameters
| Parameter | Specification | Rationale & Source(s) |
| GHS Hazard Class | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — Single exposure (Category 3), Respiratory system. | Based on the compound's specific Safety Data Sheet, indicating it can cause irritation upon contact and may irritate the respiratory tract if inhaled.[3] |
| Primary Hazards | Harmful if swallowed, skin/eye irritant, potential respiratory irritant. | Inferred from related pyridine and hydrazine compounds, which are known to be toxic and irritating.[1][5][6][7] |
| Waste Classification | Hazardous Chemical Waste | Mandated by the EPA's Resource Conservation and Recovery Act (RCRA) due to the compound's inherent toxic characteristics.[8][9] |
| Compatible Waste Container | High-Density Polyethylene (HDPE) or other chemically resistant, sealable container. | Prevents degradation of the container and ensures secure containment of the hazardous material.[1][10] |
| Required PPE | Chemical safety goggles, nitrile rubber gloves, and a fully-buttoned lab coat. | Standard protective measures to prevent skin and eye exposure to hazardous solids and solutions.[3][5] |
Immediate Safety and Personal Protective Equipment (PPE)
Given the hazard profile, stringent adherence to safety protocols is mandatory. All handling and disposal preparation should occur within a well-ventilated area, preferably inside a certified chemical fume hood to mitigate inhalation risks.[10]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against accidental splashes or dust.[3][5]
-
Hand Protection: Wear double-layered nitrile rubber gloves. It is critical to inspect gloves for any signs of degradation before use and to use proper removal techniques to avoid skin contact.[11]
-
Body Protection: A fully-buttoned laboratory coat must be worn to protect against contamination of personal clothing.
-
Respiratory Protection: If there is a risk of aerosolization or dust formation outside of a fume hood, a NIOSH-approved respirator is necessary.[12]
Step-by-Step Disposal Protocol
The segregation of waste at the point of generation is a critical step in ensuring safe and compliant disposal.[9] Never mix 3-Hydrazinyl-2-methylpyridine Dihydrochloride waste with other incompatible waste streams.[10]
Experimental Protocol: Waste Segregation and Containment
-
Solid Waste Collection:
-
Carefully collect unadulterated 3-Hydrazinyl-2-methylpyridine Dihydrochloride, contaminated weigh boats, spatulas, and other disposable labware.
-
Place these items into a dedicated, robust hazardous waste container made of a compatible material like HDPE.[1]
-
-
Liquid Waste Collection:
-
If the compound is in a solution, pour the liquid waste into a designated, leak-proof hazardous waste container.
-
Ensure the container is appropriate for liquids and can be sealed tightly to prevent leaks and evaporation.[8]
-
-
Contaminated PPE Disposal:
-
Dispose of all contaminated items, including gloves, disposable lab coats, and absorbent pads, in a separate, clearly marked hazardous waste bag or container.[1]
-
-
Labeling:
-
Storage:
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor or institution's safety office.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 2.[3]
-
Containment: For solid spills, carefully sweep or scoop the material to minimize dust generation. For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][10]
-
Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1][11]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.[1]
Final Disposal Pathway
The ultimate disposal of 3-Hydrazinyl-2-methylpyridine Dihydrochloride waste must be handled by trained professionals in accordance with federal, state, and local regulations.[4][7] Researchers are responsible for ensuring the waste is properly accumulated and prepared for collection.
The final step is to coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for the pickup and final disposal of the waste.[1][9] This is typically achieved through incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][16]
Diagram: Disposal Workflow
Caption: Workflow for the safe disposal of 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
Regulatory Framework
The management of hazardous waste is governed by stringent regulations to protect human health and the environment. Key regulatory bodies in the United States include:
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides the "cradle to grave" framework for managing hazardous waste, from generation to final disposal.[8] Your laboratory is considered a hazardous waste generator and must comply with these regulations.[15][16]
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform and train employees about the chemical hazards in their workplace through labels, safety data sheets, and training programs.[13][14][17]
By following the detailed procedures in this guide, researchers can ensure they are not only protecting themselves and their colleagues but are also in full compliance with federal and local regulations.
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OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]
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Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]
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Standard Operating Procedure for Pyridine. (n.d.). University of Washington. Retrieved from [Link]
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Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Laboratory decontamination and destruction of carcinogens in laboratory wastes: some hydrazines. (1983). IARC Scientific Publications. Retrieved from [Link]
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Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]
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Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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- 17. connmaciel.com [connmaciel.com]
Mastering the Safe Handling of 3-Hydrazinyl-2-methylpyridine Dihydrochloride: A Guide for Drug Development Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and effective handling of novel chemical entities is paramount. 3-Hydrazinyl-2-methylpyridine Dihydrochloride, a hydrazine derivative, is a potent compound with significant potential, but its safe management in the laboratory is a non-negotiable aspect of its use. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence when working with this and similar reactive compounds.
Understanding the Inherent Risks: Why Hydrazine Derivatives Demand Respect
Hydrazine and its derivatives are classified as hazardous materials due to their reactivity and potential health effects.[1] The primary hazards associated with compounds like 3-Hydrazinyl-2-methylpyridine Dihydrochloride include:
-
Acute Toxicity: These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Corrosivity: Direct contact can cause severe burns to the skin and eyes.[4]
-
Carcinogenicity: Hydrazine and some of its derivatives are considered potential human carcinogens.[2][3][4]
-
Sensitization: Repeated exposure may lead to allergic skin reactions.[2][3]
Given these risks, a multi-layered approach to safety, encompassing engineering controls, administrative protocols, and personal protective equipment (PPE), is essential.
Foundational Safety: Engineering and Administrative Controls
Before any handling of 3-Hydrazinyl-2-methylpyridine Dihydrochloride, the laboratory environment must be properly equipped and managed.
-
Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood.[4] This ensures that any dust or vapors are effectively removed from the user's breathing zone. An emergency eyewash station and safety shower must be readily accessible.[5][6]
-
Administrative Controls: All personnel must receive documented training on the specific hazards of this compound and the procedures outlined in this guide.[4] Clear signage indicating the presence and hazards of hydrazine derivatives should be posted in the handling area.[4]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are foundational, the correct selection and use of PPE are critical for immediate personal safety. The following table summarizes the minimum required PPE for handling 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
| Body Part | Required PPE | Rationale |
| Hands | Nitrile or Neoprene gloves | To prevent skin contact and absorption.[4][5] It is crucial to consult the glove manufacturer's compatibility chart. |
| Eyes | Tightly fitting safety goggles and a face shield | To protect against splashes and dust.[4][5][7] |
| Body | Fire/flame-resistant lab coat and a chemical-resistant apron | To protect against spills and splashes.[5][8] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges | Required when engineering controls are insufficient or during spill cleanup.[5][9] |
Step-by-Step Protocols for Safe Handling
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures a safe working environment.
Preparation and Donning PPE
-
Inspect Your PPE: Before entering the designated handling area, carefully inspect all PPE for any signs of damage or contamination.
-
Hand Protection: Don the appropriate gloves, ensuring they are the correct size and have no tears or punctures.
-
Body Protection: Put on a flame-resistant lab coat, followed by a chemical-resistant apron.
-
Eye and Face Protection: Wear tightly fitting safety goggles. If there is a significant splash risk, a face shield is also required.[4]
-
Respiratory Protection: If the risk assessment indicates the need for respiratory protection, ensure it is properly fitted and has the correct cartridges for organic vapors and particulates.
Handling 3-Hydrazinyl-2-methylpyridine Dihydrochloride
-
Work Within a Fume Hood: All manipulations of the compound, including weighing and dilutions, must be performed within a certified chemical fume hood.[4]
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.[6]
-
Use Appropriate Tools: Use spatulas and other tools designated for handling this compound to prevent cross-contamination.
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed.[7]
Doffing PPE and Decontamination
-
Remove Outer Layers: While still in the designated area, remove the chemical-resistant apron and outer gloves.
-
Remove Inner Layers: Step out of the immediate handling area and remove the lab coat and inner gloves.
-
Wash Hands: Immediately wash your hands thoroughly with soap and water.[4][6]
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response
-
Evacuate and Alert: Immediately evacuate the affected area and alert your supervisor and the institutional safety office.[8]
-
Isolate the Area: Prevent others from entering the spill zone.
-
Do Not Attempt to Clean Up Alone: Only personnel trained in hazardous material cleanup should address the spill, wearing appropriate respiratory protection and chemical-resistant clothing.[4]
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]
Disposal Plan: Managing Hazardous Waste
All waste generated from handling 3-Hydrazinyl-2-methylpyridine Dihydrochloride is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Contaminated Materials: All used PPE, disposable labware, and cleaning materials must be collected in a designated, labeled hazardous waste container.
-
Chemical Waste: Unused or waste 3-Hydrazinyl-2-methylpyridine Dihydrochloride must be collected in a clearly labeled, sealed container for hazardous waste disposal. Contact your institution's environmental health and safety department for pickup and disposal procedures.[4]
Visualizing the Safety Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps in the safe handling of 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
Caption: PPE Selection Workflow for Handling 3-Hydrazinyl-2-methylpyridine Dihydrochloride.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. safety.charlotte.edu [safety.charlotte.edu]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
